molecular formula C10H6N2O B1278128 3-formyl-1H-indole-6-carbonitrile CAS No. 83783-33-9

3-formyl-1H-indole-6-carbonitrile

Cat. No.: B1278128
CAS No.: 83783-33-9
M. Wt: 170.17 g/mol
InChI Key: KCNWLZZKKCXGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-formyl-1H-indole-6-carbonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNWLZZKKCXGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444285
Record name 3-formyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83783-33-9
Record name 3-formyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-formyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-formyl-1H-indole-6-carbonitrile, a heterocyclic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. This document details the chemical and physical properties, a detailed synthesis protocol, and available spectroscopic data for this compound. While no specific biological studies have been reported for this particular molecule, this guide also discusses the known biological activities of structurally related indole derivatives to highlight its potential as a building block in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its chemical and physical properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₆N₂O
Molecular Weight 170.17 g/mol
CAS Number 83783-33-9
Appearance Solid
IUPAC Name This compound
SMILES C1=CC2=C(C=C1C#N)NC=C2C=O
InChI InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H

Synthesis

The primary synthetic route to this compound is through the Vilsmeier-Haack formylation of 6-cyanoindole. This reaction is a reliable method for introducing a formyl group at the C3 position of electron-rich indoles.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Cyanoindole

This protocol is adapted from the procedure described by Wu and Su (2011).[1]

Materials:

  • 6-Cyanoindole (1H-indole-6-carbonitrile)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethanol

  • Water (deionized)

  • Ice

Procedure:

  • In a round-bottom flask under a dry atmosphere, slowly add phosphorus oxychloride (3.87 mmol) dropwise to N,N-dimethylformamide (5 mL) with stirring.

  • After stirring for 10 minutes, add 6-cyanoindole (3.52 mmol) in portions to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Increase the temperature to 40°C and continue stirring for an additional hour.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.

  • Adjust the pH of the aqueous mixture to alkaline using an aqueous solution of sodium hydroxide.

  • Heat the mixture to 100°C for 1 minute, then cool it again in an ice bath.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a water-ethanol mixture to yield pure this compound.

Yield: Approximately 63%.

G reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent Formation reagents->vilsmeier reaction Vilsmeier-Haack Reaction (RT, 1h -> 40°C, 1h) vilsmeier->reaction cyanoindole 6-Cyanoindole cyanoindole->reaction workup Aqueous Workup (Ice water, NaOH) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Figure 1: Synthesis workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound has been reported as follows:

  • ¹H NMR (500 MHz, MeOH-d₄): δ 9.98 (s, 1H), 8.33 (s, 1H), 8.31 (d, 1H), 7.89 (m, 1H), 7.52 (m, 1H).[1]

¹³C NMR Spectroscopy
Mass Spectrometry

Experimentally determined mass spectra for this compound have not been published. However, predicted mass-to-charge ratios (m/z) for various adducts are available and summarized in Table 2.[2]

Adduct IonPredicted m/z
[M+H]⁺171.05530
[M+Na]⁺193.03724
[M-H]⁻169.04074
[M+NH₄]⁺188.08184
[M+K]⁺209.01118
[M]⁺170.04747
Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the current literature.

Biological Activity and Potential Applications

As of the date of this guide, there are no published studies detailing the specific biological activities or mechanism of action of this compound. However, the indole nucleus is a cornerstone in the development of therapeutic agents. The biological activities of various substituted indole derivatives are well-documented, suggesting potential avenues for the investigation of this compound.

Context from Related Indole Derivatives

The indole scaffold is present in a vast array of biologically active molecules. Table 3 provides a summary of the activities observed in various indole derivatives, which may inform the potential applications of this compound.

Biological ActivityExamples of Indole Derivatives and Targets
Anticancer Tropomyosin receptor kinase (TRK) inhibitors, tubulin polymerization inhibitors, EGFR/SRC kinase inhibitors.[3][4]
Antimicrobial Targeting bacterial membranes, antibiotic potentiators.[5]
Antiviral (Anti-HIV) Vif inhibitors.
Anti-inflammatory Inhibition of TNF-α and IL-6 release.[6]
Enzyme Inhibition Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, urease inhibitors.[7]

The presence of the formyl group at the 3-position and the carbonitrile at the 6-position of the indole ring provides reactive handles for further chemical modifications, making this compound a versatile scaffold for the synthesis of new chemical entities with potential therapeutic value.

G indole Indole Scaffold derivatives Chemical Synthesis & Derivatization indole->derivatives bioactive Biologically Active Compounds derivatives->bioactive anticancer Anticancer Agents bioactive->anticancer antimicrobial Antimicrobial Agents bioactive->antimicrobial antiviral Antiviral Agents bioactive->antiviral other Other Therapeutic Agents bioactive->other

Figure 2: The central role of the indole scaffold in drug discovery.

Signaling Pathways and Mechanism of Action

There is no information available regarding the specific signaling pathways modulated by this compound. The broader class of indole derivatives has been shown to interact with a multitude of biological targets, thereby affecting various signaling pathways. For instance, certain indole derivatives have been found to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is crucial in cancer progression. Others act as inhibitors of specific enzymes, such as kinases or methyltransferases, directly interfering with cellular signaling cascades. Further research is required to determine if this compound exhibits any such activities.

Conclusion

This compound is a readily accessible indole derivative with well-defined chemical properties and a reliable synthetic protocol. While its biological profile remains unexplored, the extensive history of the indole scaffold in successful drug discovery programs suggests that this compound holds potential as a valuable building block for the synthesis of novel therapeutic agents. The presence of reactive functional groups makes it an attractive candidate for the generation of chemical libraries for screening against various biological targets. Future studies should focus on the biological evaluation of this compound and its derivatives to unlock their therapeutic potential.

References

An In-depth Technical Guide to 3-formyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-formyl-1H-indole-6-carbonitrile is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and drug discovery.[1] The presence of the reactive formyl group at the C3 position and the nitrile group on the benzene ring offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

A summary of the key chemical properties for this compound is provided below. It is important to note that while basic identifiers are well-established, specific experimental data such as melting point, boiling point, and solubility are not widely reported in publicly available literature.

Table 1: General Chemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 6-Cyanoindole-3-carboxaldehydeN/A
CAS Number 83783-33-9[2][3]
Molecular Formula C₁₀H₆N₂O[2][3]
Molecular Weight 170.17 g/mol [2][3]
Appearance Solid (form not specified)[3]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP 1.4[4]
Monoisotopic Mass 170.04802 Da[4]

Note: These properties are computationally predicted and have not been experimentally verified.

Spectral Data

Detailed experimental spectral data for this compound is limited. The following provides available information.

  • ¹H NMR: A ¹H NMR spectrum was reported for the product of a synthesis reaction. The reported chemical shifts (in MeOH-d4) are: δ 9.98 (s, 1H), 8.33 (s, 1H), 8.31 (d, 1H), 7.89 (m, 1H), 7.52 (m, 1H).

  • Mass Spectrometry: Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 171.05530.[4]

Note: No experimental ¹³C NMR or IR spectral data were found in the available literature.

Experimental Protocols

The most commonly cited method for the synthesis of this compound is the Vilsmeier-Haack reaction.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of 6-cyanoindole.

Materials:

  • 6-cyanoindole (1H-indole-6-carbonitrile)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Water

  • Ethanol

Procedure:

  • Under stirring, slowly add phosphorus oxychloride (3.87 mmol) dropwise to N,N-dimethylformamide (5 mL) in an ice bath.

  • After stirring for 10 minutes, add 6-cyanoindole (3.52 mmol) in portions.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Warm the mixture to 40°C and continue stirring for an additional hour.

  • Pour the reaction mixture into ice water.

  • Adjust the pH to be alkaline using an aqueous solution of sodium hydroxide.

  • Heat the mixture to 100°C for 1 minute, then cool it again in an ice bath.

  • Extract the product with ethyl acetate three times.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a water-ethanol mixed solvent to obtain the final product.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the indole nucleus, the C3-formyl group, and the C6-nitrile group.

  • Indole Nucleus: The indole ring system is electron-rich and susceptible to electrophilic substitution. The N-H proton can be deprotonated with a base, allowing for N-alkylation or N-acylation.

  • Formyl Group: The aldehyde functionality is a versatile handle for various chemical transformations. It can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), oxidation to a carboxylic acid, and reduction to an alcohol.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

Given that the indole scaffold is a key component in many pharmaceuticals, this compound is a valuable intermediate for the synthesis of potential drug candidates. Its utility as a "Protein Degrader Building Block" suggests its potential role in the development of targeted protein degradation technologies, a promising area in modern drug discovery.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent POCl3->Vilsmeier_Reagent in DMF DMF DMF DMF->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 6-Cyanoindole 6-Cyanoindole 6-Cyanoindole->Reaction_Mixture Addition Hydrolysis Hydrolysis (Ice Water + NaOH) Reaction_Mixture->Hydrolysis Extraction Extraction (Ethyl Acetate) Hydrolysis->Extraction Purification Recrystallization (Water/Ethanol) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are currently limited in the public domain, its synthesis is well-documented. The presence of multiple reactive functional groups makes it an attractive starting material for the creation of diverse molecular libraries for biological screening. Further research into the specific properties and biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to 3-formyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 3-formyl-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. It details the compound's structure, chemical properties, and a standard experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a central indole scaffold. An electron-withdrawing formyl group (-CHO) is attached at the C3 position of the indole ring, and a nitrile group (-C≡N) is substituted at the C6 position.

IUPAC Name: this compound[1]

Chemical Structure:

(Structural representation based on SMILES string: C1=CC2=C(C=C1C#N)NC=C2C=O[1])

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is crucial for its identification, purification, and application in further chemical reactions.

PropertyValueReference
CAS Number 83783-33-9[2][3]
Molecular Formula C₁₀H₆N₂O[1]
Molecular Weight 170.17 g/mol [4]
Monoisotopic Mass 170.04802 Da[1]
SMILES C1=CC2=C(C=C1C#N)NC=C2C=O[1]
InChIKey KCNWLZZKKCXGOC-UHFFFAOYSA-N[1]
¹H NMR (500 MHz, MeOH-d₄) δ 9.98 (s, 1H), 8.33 (s, 1H), 8.31 (d, 1H), 7.89 (m, 1H), 7.52 (m, 1H)[4]

Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 171.05530137.3
[M+Na]⁺ 193.03724150.4
[M-H]⁻ 169.04074139.2
[M+NH₄]⁺ 188.08184156.7
Data calculated using CCSbase and sourced from PubChem.[1]

Experimental Protocols

This protocol details a common and efficient method for the C3-formylation of an indole ring system, specifically the synthesis of the title compound from 6-cyanoindole.[4]

Materials:

  • 6-Cyanoindole (1H-indole-6-carbonitrile)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (EtOH)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: Under constant stirring in a suitable reaction vessel, slowly add phosphorus oxychloride (0.593 g, 3.87 mmol) dropwise to 5 mL of N,N-dimethylformamide (DMF). The addition should be performed carefully, potentially in an ice bath to control the exothermic reaction. Stir the resulting mixture for 10 minutes.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 6-cyanoindole (0.500 g, 3.52 mmol) in portions.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1 hour. Following this, increase the temperature to 40°C and continue stirring for an additional hour to ensure the reaction proceeds to completion.

  • Workup and Neutralization: Once the reaction is complete, pour the mixture into ice water. Neutralize the acidic solution by adjusting the pH to alkaline using an aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the neutralized mixture to 100°C for approximately 1 minute. This step ensures the hydrolysis of any intermediate species.

  • Extraction: Cool the mixture in an ice bath and perform liquid-liquid extraction three times using ethyl acetate (EtOAc).

  • Washing and Drying: Combine the organic layers and wash them with water. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a water-ethanol mixed solvent system to yield the final product, this compound.[4]

Expected Yield: Approximately 63% (0.379 g).[4]

Diagrams and Workflows

The synthesis of this compound is effectively visualized as a multi-step chemical workflow. The following diagram, generated using the DOT language, illustrates the key stages of the Vilsmeier-Haack formylation process described in the experimental protocol.

Synthesis_Workflow cluster_reactants Initial Reactants & Reagents cluster_intermediates Reaction Intermediates cluster_product Workup & Final Product DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier Step 1: Reagent Formation POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Step 1: Reagent Formation Indole 6-Cyanoindole Complex Electrophilic Addition Intermediate Indole->Complex Step 2: Electrophilic Attack Vilsmeier->Complex Step 2: Electrophilic Attack Workup Aqueous Workup (Hydrolysis & Neutralization) Complex->Workup Step 3: Hydrolysis Product This compound Workup->Product Step 4: Isolation

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on 3-formyl-1H-indole-6-carbonitrile: Synthesis, Properties, and Potential Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding 3-formyl-1H-indole-6-carbonitrile. Due to the limited publicly available data on the specific biological activities of this compound, this document focuses on its chemical synthesis and properties, while also exploring potential avenues for biological investigation based on related molecules.

Chemical Properties and Data

This compound is a member of the indole family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules. The presence of the formyl and carbonitrile groups suggests its potential as a versatile intermediate in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆N₂OPubChemLite[1]
Molecular Weight 170.17 g/mol PubChemLite[1]
CAS Number 83783-33-9BLD Pharm[2]
SMILES C1=CC2=C(C=C1C#N)NC=C2C=OPubChemLite[1]
InChI InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12HPubChemLite[1]
InChIKey KCNWLZZKKCXGOC-UHFFFAOYSA-NPubChemLite[1]

Experimental Protocols: Synthesis

A documented method for the synthesis of this compound involves the Vilsmeier-Haack formylation of 1H-indole-6-carbonitrile.

Protocol: Vilsmeier-Haack Formylation of 1H-indole-6-carbonitrile

  • Reagents:

    • 1H-indole-6-carbonitrile

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice water

    • Aqueous sodium hydroxide (NaOH)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethanol (for recrystallization)

  • Procedure:

    • Under stirring, slowly add phosphorus oxychloride dropwise to N,N-dimethylformamide at a controlled temperature.

    • After a short stirring period, add 1H-indole-6-carbonitrile to the mixture in batches.

    • Allow the reaction to proceed at room temperature, followed by gentle heating.

    • Upon completion, pour the reaction mixture into ice water.

    • Adjust the pH to alkaline using aqueous sodium hydroxide.

    • Briefly heat the mixture, then cool it in an ice bath.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Recrystallize the crude product from a water-ethanol mixture to yield pure this compound.

Synthesis_Workflow reagents 1H-indole-6-carbonitrile POCl3, DMF reaction Vilsmeier-Haack Formylation reagents->reaction workup Aqueous Workup (Ice water, NaOH) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product Screening_Workflow compound This compound primary_screen Primary Screen (e.g., METTL3 activity assay) compound->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assays Secondary Assays (Selectivity, Mechanism of Action) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

References

The Pharmacological Profile of Indole-6-Carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a carbonitrile group at the 6-position of the indole ring creates a unique chemical entity, indole-6-carbonitrile, and its derivatives have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of indole-6-carbonitrile derivatives, focusing on their synthesis, biological targets, mechanism of action, and quantitative structure-activity relationships.

Synthesis of Indole-6-Carbonitrile Derivatives

The synthesis of the indole-6-carbonitrile core and its derivatives can be achieved through several strategic routes. Two prominent methods include the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of a pre-functionalized indole ring.

A general and efficient method for the synthesis of 6-cyanoindole starts from 4-methyl-3-nitrobenzonitrile. This multi-step process involves the formation of an enamine intermediate, followed by reductive cyclization to yield the indole ring.

Another versatile approach involves the palladium-catalyzed cyanation of 6-bromoindole. This cross-coupling reaction offers a direct method to introduce the nitrile functionality onto a pre-existing indole scaffold.[1]

Experimental Protocol: Synthesis of 6-Cyanoindole via Leimgruber-Batcho Indole Synthesis [2]

This protocol describes a method for the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile.

Materials:

  • 4-Methyl-3-nitrobenzonitrile

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide

  • Ethanol

  • Acetic acid

  • Iron powder

  • Dichloromethane

  • Silica gel

Procedure:

  • To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylacetamide (15.24 g, 128.1 mmol).

  • Stir the reaction mixture at 110 °C for 3 hours.

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of 300 mL of ethanol and 300 mL of acetic acid.

  • Heat the reaction mixture to 60 °C and add iron powder (33 g, 594 mmol) in batches.

  • Reflux the reaction mixture for 2 hours.

  • After the reaction is complete, filter it through a Hyflo pad.

  • Add ether to the filtrate and extract the acidic layer with ether (1x).

  • Combine the ether layers and concentrate in vacuum.

  • Purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole.

Pharmacological Targets and Biological Activities

Indole-6-carbonitrile derivatives have been investigated for a range of pharmacological activities, demonstrating their potential as therapeutic agents for various diseases. Key biological targets include enzymes involved in neurotransmission and cancer-related signaling pathways.

Monoamine Oxidase (MAO) Inhibition

Structurally related indole-5,6-dicarbonitrile derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[3] Inhibition of MAO is a validated therapeutic strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

The dicarbonitrile substitution pattern has been shown to be a key determinant of MAO inhibitory activity. For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile exhibits potent inhibition of both MAO-A and MAO-B with IC50 values in the nanomolar range.[4]

Table 1: Monoamine Oxidase Inhibitory Activity of Indole-5,6-dicarbonitrile Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile0.0140.017[4]
Pyrrolo[3,4-f]indole-5,7-dione derivative 4g0.250-[3]
Pyrrolo[3,4-f]indole-5,7-dione derivative 4d-0.581[3]
Anticancer Activity

The indole-6-carbonitrile scaffold is a versatile building block for the synthesis of potent anti-cancer agents.[5] These derivatives have been shown to target several key pathways involved in cancer progression, including receptor tyrosine kinases and tubulin polymerization.

Receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Indole derivatives have been explored as inhibitors of these kinases.

Microtubules are dynamic polymers essential for cell division, and agents that interfere with their dynamics are effective anticancer drugs. The indole scaffold has been incorporated into compounds designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: Cytotoxic Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
Indole compound 1cHepG20.9[6]
Indole compound 1cMCF-70.55[6]
Indole compound 1cHeLa0.50[6]
2,6-di-substituted indole derivative 16eMETTL3 (biochemical)0.00049[7]

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of indole-6-carbonitrile derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.[8][9][10][11][12]

Materials:

  • Purified human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • Clorgyline (MAO-A specific inhibitor)

  • Pargyline (MAO-B specific inhibitor)

  • Assay Buffer (e.g., pH 7.4)

  • Dye Reagent (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test compounds

  • 96-well black plates

  • Fluorescent plate reader

Procedure:

  • Dilute purified MAO-A and MAO-B enzymes to their working concentrations in assay buffer.

  • Prepare serial dilutions of the test compounds and control inhibitors (clorgyline and pargyline).

  • In a 96-well plate, add the diluted enzyme to each well.

  • Add the test compounds or control inhibitors to the respective wells. For control wells without inhibitor, add the vehicle (e.g., DMSO).

  • Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.

  • Prepare a working reagent containing the substrate (p-tyramine), dye reagent, and HRP in assay buffer.

  • Initiate the reaction by adding the working reagent to all wells.

  • Incubate the plate for a specified time (e.g., 20-60 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase Inhibition Assays (EGFR and VEGFR-2)

These assays measure the ability of a compound to inhibit the kinase activity of EGFR and VEGFR-2.[13][14][15][16][17][18][19][20][21][22]

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a specific peptide or Poly(Glu,Tyr) 4:1)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Prepare a master mixture containing kinase assay buffer, ATP, and the substrate.

  • In a 96-well plate, add the master mixture to each well.

  • Add the test compounds or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding the diluted enzyme to each well (except for the "blank" wells).

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 45-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.[23][24][25]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (containing GTP and glycerol)

  • Fluorescent reporter (e.g., DAPI) or a spectrophotometer for turbidity measurement

  • Test compounds

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • 96-well plates

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin, GTP, glycerol, and the fluorescent reporter in the general tubulin buffer.

  • Prepare serial dilutions of the test compounds and controls.

  • In a pre-warmed 96-well plate, add the test compounds, controls, or vehicle.

  • Initiate the polymerization by adding the cold tubulin reaction mix to each well.

  • Immediately place the plate in a pre-warmed microplate reader (37°C).

  • Monitor the increase in fluorescence or absorbance (turbidity at 340 nm) over time.

  • Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

To visualize the molecular interactions and cellular consequences of the pharmacological activities of indole-6-carbonitrile derivatives, the following diagrams illustrate the key signaling pathways they modulate.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis Indole_Derivative Indole-6-carbonitrile Derivative Indole_Derivative->EGFR Indole_Derivative->VEGFR2

Caption: EGFR and VEGFR-2 Signaling Pathways Inhibition.

Tubulin_Polymerization Tubulin_dimer αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin_dimer->Protofilament Microtubule Microtubule Assembly Protofilament->Microtubule Cell_Division Cell Division Microtubule->Cell_Division Cell_Shape Cell Shape Microtubule->Cell_Shape Intracellular_Transport Intracellular Transport Microtubule->Intracellular_Transport Indole_Derivative Indole-6-carbonitrile Derivative Indole_Derivative->Tubulin_dimer

Caption: Inhibition of Tubulin Polymerization.

MAO_Signaling Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO_A MAO-A Monoamines->MAO_A MAO_B MAO-B Monoamines->MAO_B Neurotransmission Normal Neurotransmission Monoamines->Neurotransmission Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Indole_Derivative Indole-6-carbonitrile Derivative Indole_Derivative->MAO_A Indole_Derivative->MAO_B

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Conclusion

Indole-6-carbonitrile derivatives represent a versatile and promising class of compounds with a diverse pharmacological profile. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their activity against various biological targets. The demonstrated efficacy of related indole derivatives as inhibitors of key enzymes such as monoamine oxidases and receptor tyrosine kinases, as well as their ability to interfere with fundamental cellular processes like tubulin polymerization, underscores their potential for the development of novel therapeutics for a range of diseases, including neurological disorders and cancer. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of this important class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of indole-6-carbonitrile derivatives is warranted to fully realize their therapeutic potential.

References

Unraveling the Therapeutic Potential of 3-formyl-1H-indole-6-carbonitrile: A Technical Guide to its Derivatives' Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-formyl-1H-indole-6-carbonitrile is an indole derivative that has garnered interest within the scientific community, not as a therapeutic agent itself, but as a pivotal synthetic intermediate in the development of more complex, biologically active molecules. This technical guide delves into the current understanding of this compound, focusing primarily on the mechanism of action of its derivatives, which have shown promise as potent kinase inhibitors, particularly in the realm of oncology. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, proposed mechanisms of action of its derivatives, and the experimental protocols used to elucidate their biological activity.

The Role of this compound as a Synthetic Precursor

This compound serves as a valuable building block in medicinal chemistry. Its indole scaffold, a privileged structure in drug discovery, can be readily modified at the 3-formyl and 6-carbonitrile positions to generate a diverse library of compounds with a wide range of pharmacological activities. The synthesis of this compound itself is a well-established process.

Synthesis 6-Cyanoindole 6-Cyanoindole Intermediate Vilsmeier-Haack Intermediate 6-Cyanoindole->Intermediate Vilsmeier-Haack formylation DMF DMF / POCl3 DMF->Intermediate Product This compound Intermediate->Product Aqueous workup Hydrolysis Hydrolysis Hydrolysis->Product

A simplified workflow for the synthesis of this compound.

Mechanism of Action of this compound Derivatives: A Focus on TRK Inhibition

Recent research has highlighted the potential of derivatives of 1H-indole-3-carbonitrile as potent inhibitors of Tropomyosin receptor kinases (TRKs).[1] TRK proteins (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. However, in various cancers, chromosomal rearrangements can lead to the formation of oncogenic TRK fusion proteins, which are constitutively active and drive tumor growth and survival. These TRK fusion-positive cancers are found in a wide range of adult and pediatric tumors.[2]

The derivatives of this compound are being investigated for their ability to inhibit these aberrant TRK fusion proteins. The proposed mechanism of action involves the binding of these indole derivatives to the ATP-binding pocket of the TRK kinase domain. This competitive inhibition prevents the phosphorylation of TRK and the subsequent activation of downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[3] A mechanistic study of a potent 1H-indole-3-carbonitrile derivative, compound C11, revealed that it induces cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[1]

TRK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein RAS RAS TRK_Fusion->RAS Activates PI3K PI3K TRK_Fusion->PI3K Activates Indole_Derivative Indole-6-carbonitrile Derivative Indole_Derivative->TRK_Fusion Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Proposed mechanism of TRK inhibition by a this compound derivative.

Quantitative Data on Indole Derivatives as Kinase Inhibitors

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the inhibitory activities of various other indole derivatives against different kinases to provide a contextual understanding of the potency of this class of compounds.

Compound ClassTarget Kinase(s)IC50 / ActivityReference
Pyrazolinyl-indole derivativeEGFR78.76% growth inhibition at 10 µM[4]
Indole-curcumin derivative-IC50: 4-15 µM against various cell lines[4]
1,3,4-Oxadiazole-indole derivativeEstrogen Receptor Alpha (ERα)IC50: 5.27 µM (binding assay)[4]
Azine-indole derivatives-IC50: 4.09-9.05 µM against various cell lines[4]
3-Substituted indole derivativesc-Src kinaseIC50: 50.6-58.3 µM[5]
Indole-6-carboxylate derivativesEGFR, VEGFR-2Promising cytotoxic agents[6]
Indole-pyridine carbonitrilesα-glucosidase, α-amylasePotent inhibition compared to acarbose[7]

Experimental Protocols

The characterization of potential kinase inhibitors derived from this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Biochemical_Assay Biochemical Kinase Assay (e.g., TRK activity) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Identifies potent inhibitors Target_Engagement Target Engagement Assay (e.g., Western Blot for p-TRK) Cell_Viability->Target_Engagement Confirms on-target activity Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Target_Engagement->Apoptosis_Assay Elucidates mechanism of cell death

General experimental workflow for characterizing indole-based kinase inhibitors.
Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase (e.g., TRKA, TRKB, TRKC).

Methodology:

  • Reagents: Recombinant human kinase domains (e.g., TRKA, TRKB, TRKC), ATP, a suitable peptide substrate, and the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound in an appropriate buffer.

    • In a microplate, combine the kinase enzyme, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[8]

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of a test compound on cancer cells, particularly those harboring a specific genetic marker (e.g., NTRK gene fusions).

Methodology:

  • Cell Lines: Utilize cell lines with known NTRK fusions, such as KM12 colorectal cancer cells (TPM3-NTRK1 fusion).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the plates for a period of 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cell proliferation inhibition relative to a vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[9]

Western Blot Analysis for Target Engagement

Objective: To confirm that the test compound inhibits the signaling of the target kinase within a cellular context.

Methodology:

  • Procedure:

    • Treat NTRK fusion-positive cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

    • Lyse the cells to extract total protein and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-TRK), total TRK, and downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Analyze the band intensities to determine the effect of the test compound on the phosphorylation status of the target kinase and its downstream effectors, thereby confirming on-target activity.[8]

Conclusion

While this compound is not a therapeutic agent in itself, it stands as a crucial starting material for the synthesis of novel and potent kinase inhibitors. The derivatives of this compound, particularly those targeting the TRK family of receptor tyrosine kinases, have demonstrated significant potential in preclinical studies for the treatment of TRK fusion-positive cancers. The mechanism of action of these derivatives is centered on the inhibition of the TRK kinase domain, leading to the suppression of key downstream signaling pathways that drive cancer cell proliferation and survival. Further research and development of these indole-based compounds may lead to new and effective targeted therapies for a range of malignancies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of these promising therapeutic candidates.

References

The Discovery and History of Indole-3-Carboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxaldehyde (I3A), a pivotal heterocyclic aldehyde, stands at the intersection of organic synthesis, natural product chemistry, and modern pharmacology. Initially a subject of academic interest in the early 20th century, its discovery has unlocked a deeper understanding of tryptophan metabolism, host-microbiome interactions, and the intricate signaling pathways governing cellular health and disease. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of indole-3-carboxaldehyde and its derivatives.

Discovery and Historical Timeline

The story of indole-3-carboxaldehyde is intrinsically linked to the broader history of indole chemistry. The journey began in the 19th century with the isolation and characterization of the parent indole molecule.

  • 1866: Adolf von Baeyer first synthesized indole through the reduction of oxindole using zinc dust.

  • 1901: Frederick Hopkins and Sydney W. Cole first isolated the amino acid tryptophan, the biological precursor to many indole compounds. Their work also led to the development of the Hopkins-Cole reaction, a chemical test for tryptophan.[1]

  • 1903: The first isolation of indole-3-carboxaldehyde was reported by Hopkins and Cole.[2] Shortly thereafter, Ellinger accomplished the first chemical synthesis of indole-3-carboxaldehyde from indole using the Reimer-Tiemann reaction.[2]

  • 1930s: Interest in indole compounds intensified as their presence in important alkaloids, such as tryptophan and auxins, became widely recognized.

Historical_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1866 1866: Adolf von Baeyer synthesizes indole. 1901 1901: Hopkins and Cole isolate tryptophan. 1866->1901 Discovery of Precursor 1903 1903: Hopkins and Cole isolate I3A. Ellinger achieves first chemical synthesis. 1901->1903 Isolation & Synthesis 1930s 1930s: Growing interest in indole alkaloids. 1903->1930s Expanding Research Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_synthesis Aldehyde Synthesis DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Indole Indole Vilsmeier->Indole Intermediate Iminium Intermediate Indole->Intermediate Electrophilic Attack I3A Indole-3-carboxaldehyde Intermediate->I3A Hydrolysis (H2O) AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3A Indole-3-carboxaldehyde AhR_complex AhR-Chaperone Complex I3A->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT Dimer ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Gene_Transcription Gene Transcription (e.g., CYP1A1, IL-22) XRE->Gene_Transcription Initiates Wnt_Beta_Catenin_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Destruction_Complex Destruction Complex (APC, Axin, GSK3, CK1) Beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_p Phosphorylates Proteasome Proteasome Beta_Catenin_p->Proteasome Degradation Wnt Wnt Ligand Receptors Frizzled/LRP5/6 Receptors Wnt->Receptors Binds Receptors->Destruction_Complex Inhibits Beta_Catenin_stable Stable β-catenin Nucleus Nucleus Beta_Catenin_stable->Nucleus Translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-cyano-1H-indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of 6-cyano-1H-indole-3-carboxaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules, namely the parent compound indole-3-carboxaldehyde and its isomer, 5-cyano-1H-indole-3-carboxaldehyde, to provide reasonable estimations. Additionally, established synthetic and analytical protocols relevant to this class of compounds are detailed.

Physical and Chemical Properties

Property5-cyano-1H-indole-3-carboxaldehydeIndole-3-carboxaldehyde6-substituted-1H-indole-3-carboxaldehydes
Molecular Formula C₁₀H₆N₂O[1]C₉H₇NO[2][3][4]-
Molecular Weight 170.17 g/mol [1][5]145.16 g/mol [3][4]-
Appearance Crystalline solid[1]Crystalline solid, Tan powder[2][3]Pale yellow to yellow solid[6]
Melting Point 248-253 °C[5]193-198 °C[4][7]6-chloro: 210 °C, 6-bromo: 199 °C, 6-methyl: 190-191 °C[6]
Solubility No specific data foundSoluble in DMSO, dimethyl formamide, methanol; sparingly soluble in aqueous buffers.[2][8] Insoluble in water.[7][9]No specific data found

Experimental Protocols

The synthesis and characterization of 6-cyano-1H-indole-3-carboxaldehyde can be approached using established methodologies for indole derivatives.

Synthesis: Vilsmeier-Haack Reaction (General Procedure)

A common and effective method for the formylation of indoles at the 3-position is the Vilsmeier-Haack reaction. A plausible synthetic route for 6-cyano-1H-indole-3-carboxaldehyde would involve the formylation of 6-cyano-1H-indole.

  • Reagents and Materials: 6-cyano-1H-indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice bath, sodium carbonate solution.

  • Procedure:

    • A Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to N,N-dimethylformamide (DMF) in a flask cooled in an ice bath.

    • 6-cyano-1H-indole, dissolved in DMF, is then added dropwise to the prepared Vilsmeier reagent.

    • The reaction mixture is stirred at room temperature for a specified period and then heated to facilitate the reaction.[6]

    • Reaction progress is monitored using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by adding it to a saturated sodium carbonate solution until the mixture is basic, leading to the precipitation of the product.[6]

    • The crude product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized 6-cyano-1H-indole-3-carboxaldehyde would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. For analogous 6-substituted indole-3-carboxaldehydes, characteristic proton signals include a singlet for the aldehyde proton (around 9.9-10.1 ppm), a broad singlet for the indole N-H proton (around 12.3 ppm), and distinct aromatic proton signals.[6][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H stretch of the indole, the C≡N stretch of the cyano group, and the C=O stretch of the aldehyde.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and confirm the elemental composition of the compound.[11]

Visualizations

Experimental Workflow for Synthesis and Characterization

G General Workflow for the Synthesis and Characterization of 6-cyano-1H-indole-3-carboxaldehyde cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: 6-cyano-1H-indole reaction Vilsmeier-Haack Reaction start->reaction reagents Vilsmeier Reagent (POCl₃, DMF) reagents->reaction workup Aqueous Work-up & Precipitation reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Column Chromatography) crude->purification product Pure 6-cyano-1H-indole-3-carboxaldehyde purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms data Structural Confirmation & Purity Assessment nmr->data ir->data ms->data

Caption: General workflow for the synthesis and characterization of 6-cyano-1H-indole-3-carboxaldehyde.

References

Methodological & Application

uses of 3-formyl-1H-indole-6-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to 3-formyl-1H-indole-6-carbonitrile in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Indole Scaffold

The indole core, a fusion of a benzene and a pyrrole ring, is celebrated in medicinal chemistry as a "privileged structure."[1][2] This designation is earned by its recurrence in numerous natural products, alkaloids, and FDA-approved drugs, where it serves as a crucial pharmacophore for a wide array of biological targets.[3][4] Its structural versatility and ability to form key interactions—such as hydrogen bonds and π-stacking—with biological macromolecules make it a cornerstone of modern drug discovery.[5][6]

Within this esteemed class of heterocycles, This compound emerges as a particularly valuable and versatile building block for synthetic and medicinal chemists. This molecule is strategically functionalized at two key positions:

  • The C3-Formyl Group (-CHO): The aldehyde at the 3-position is a highly reactive chemical handle, poised for a multitude of transformations. It is an ideal electrophilic site for introducing diverse side chains and pharmacophoric elements through reactions like reductive amination, Wittig olefination, Knoevenagel condensation, and the formation of Schiff bases.

  • The C6-Cyano Group (-CN): The nitrile at the 6-position is a bioisostere for other functional groups and can act as a hydrogen bond acceptor. It subtly modulates the electronic properties of the indole ring and can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to introduce further complexity, offering a secondary vector for structure-activity relationship (SAR) exploration.

This guide provides a detailed exploration of this compound as a key starting material, offering technical insights and detailed protocols for its synthesis and derivatization into potent, biologically active agents.

PART 1: Synthesis of the Core Scaffold

The efficient synthesis of the starting material is paramount for any drug discovery campaign. The most common and reliable method to produce this compound is through the Vilsmeier-Haack formylation of 6-cyanoindole. This reaction introduces the aldehyde group selectively at the electron-rich C3 position of the indole ring.

Workflow for Synthesis of this compound

start 6-Cyanoindole reaction Vilsmeier-Haack Formylation start->reaction Substrate reagents Vilsmeier Reagent (POCl₃, DMF) reagents->reaction Reagent hydrolysis Aqueous Workup (e.g., NaOH solution) reaction->hydrolysis Intermediate product This compound hydrolysis->product Final Product

Caption: Synthesis workflow via Vilsmeier-Haack reaction.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes the Vilsmeier-Haack reaction, where a Vilsmeier reagent (chloroiminium salt), formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. The indole's C3 position, being the most nucleophilic, attacks the reagent, leading to formylation after hydrolysis.

Materials:

  • 6-Cyanoindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution, 1M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C.

  • Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 6-cyanoindole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of ice-cold water, followed by 1M NaOH solution until the pH is basic (pH ~8-9).

  • Stir the mixture vigorously for 1 hour. The product should precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield pure this compound.[7]

PART 2: Applications in Medicinal Chemistry & Derivatization Protocols

The true utility of this compound lies in its role as a versatile scaffold for generating libraries of bioactive compounds. The C3-aldehyde is the primary site for diversification.

Diagram of Synthetic Diversification Pathways

core This compound reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) core->reductive_amination knoevenagel Knoevenagel Condensation (Active Methylene, Base) core->knoevenagel wittig Wittig Reaction (Phosphonium Ylide) core->wittig schiff_base Schiff Base Formation (R-NH₂, Acid catalyst) core->schiff_base amines C3-Aminomethyl Derivatives (Kinase Inhibitors, GPCR Ligands) reductive_amination->amines alkenes_k C3-Acrylonitrile/Acrylate Derivatives (Enzyme Inhibitors, Covalent Modifiers) knoevenagel->alkenes_k alkenes_w C3-Stilbene/Styrene Analogs (Antiproliferative Agents) wittig->alkenes_w imines C3-Iminomethyl Derivatives (Antimicrobial Agents, Prodrugs) schiff_base->imines

Caption: Key synthetic pathways from the core scaffold.

Application Area 1: Protein Kinase Inhibitors for Oncology

Rationale: Protein kinases are critical targets in cancer therapy. Many kinase inhibitors feature a heterocyclic core that anchors in the ATP-binding site. Indole derivatives have been successfully developed as potent kinase inhibitors, including for Tropomyosin Receptor Kinase (TRK).[8] The this compound scaffold is ideal for this purpose. The indole N-H can act as a hydrogen bond donor to the kinase "hinge" region, while the C3-substituent can be elaborated to occupy the ribose pocket and solvent-exposed regions.

Protocol 2: Synthesis of a C3-Aminomethyl Indole Derivative via Reductive Amination

Causality: This one-pot reaction first involves the formation of an iminium ion intermediate from the aldehyde and a primary/secondary amine. A mild, selective reducing agent, sodium triacetoxyborohydride (STAB), then reduces the iminium ion to the corresponding amine without reducing the starting aldehyde. STAB is preferred as it is less basic and less water-sensitive than other hydrides.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-fluoroaniline) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCE, add the selected amine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the product with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the target C3-aminomethyl derivative.

Derivative Structure Example Target Class Rationale for Modification
Indole-CH₂-NH-(Aryl)Protein Kinases (e.g., TRK, VEGFR)Aryl group can access hydrophobic pockets; amine provides key interactions.[8]
Indole-CH₂-(Piperazine)-RGPCRs, Ion ChannelsPiperazine is a common motif in CNS-active drugs for improving solubility and PK properties.
Application Area 2: Tryptophan Dioxygenase (TDO) Inhibitors for Immunotherapy

Rationale: Tryptophan dioxygenase (TDO) is an enzyme that catabolizes tryptophan and is implicated in creating an immunosuppressive tumor microenvironment. Inhibiting TDO is a promising strategy in cancer immunotherapy. The structurally similar 3-formyl-1H-indole-5-carbonitrile is a known reactant for synthesizing TDO inhibitors, suggesting the 6-cyano isomer is equally suitable.

Protocol 3: Synthesis of an Indolyl Alkene via Knoevenagel Condensation

Causality: The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile). The base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the aldehyde. Subsequent dehydration yields the C=C double bond.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)

  • Piperidine or Triethylamine (catalytic amount)

  • Ethanol or Toluene

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the mixture to reflux for 2-6 hours. A precipitate often forms as the reaction proceeds.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

PART 3: Bioassay Protocols

A key part of the drug discovery process is evaluating the synthesized compounds for biological activity. The following is a generalized protocol for an in-vitro kinase inhibition assay.

Workflow for an In-Vitro Kinase Inhibition Assay

plate Dispense Test Compound (e.g., C3-Aminomethyl Derivative) in 384-well plate add_enzyme Add Kinase Enzyme (e.g., TRKA) and Biotinylated Peptide Substrate plate->add_enzyme incubate1 Pre-incubation (Allows compound-enzyme binding) add_enzyme->incubate1 start_rxn Initiate Reaction (Add ATP) incubate1->start_rxn incubate2 Incubate at RT (Allows phosphorylation) start_rxn->incubate2 stop_rxn Stop Reaction (Add EDTA) incubate2->stop_rxn detect Add Detection Reagents (e.g., HTRF, Luminescence) stop_rxn->detect read Read Plate Signal (Measure Phosphorylation) detect->read analyze Calculate IC₅₀ Value read->analyze

Caption: General workflow for an in-vitro kinase assay.

Protocol 4: Generalized In-Vitro TRK Kinase Inhibition Assay

Causality: This assay measures the ability of a test compound to prevent a kinase from phosphorylating its substrate. The amount of phosphorylation is quantified, typically via a luminescence or fluorescence resonance energy transfer (FRET) signal. A lower signal in the presence of the compound indicates higher inhibitory activity.

Procedure:

  • Compound Plating: Serially dilute the synthesized indole derivatives in DMSO and dispense into a 384-well assay plate. Include controls (no inhibitor for 0% inhibition, and a known potent inhibitor for 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase (e.g., recombinant TRKA), a suitable peptide substrate, and the assay buffer. Dispense this mix into the wells containing the test compounds.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer and add it to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near its Km value for the kinase.

  • Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.

  • Detection: Stop the reaction by adding a stop/detection solution (which typically contains EDTA to chelate Mg²⁺ required by the kinase, and detection reagents).

  • Signal Reading: After a final incubation period for signal development, read the plate on a suitable plate reader.

  • Data Analysis: Convert the raw signal data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is more than just a chemical; it is a strategic platform for innovation in medicinal chemistry. Its dual functionality allows for controlled, stepwise diversification to generate novel chemical entities with finely tuned biological activities. From oncology to immunology, the derivatives of this scaffold hold immense potential. The protocols and workflows detailed in this guide provide a robust framework for researchers to unlock this potential and accelerate the journey from chemical synthesis to biological discovery.

References

Application Notes and Protocols: 3-formyl-1H-indole-6-carbonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-formyl-1H-indole-6-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group at the 3-position and a nitrile group on the benzene ring of the indole scaffold, allows for diverse chemical modifications. This dual functionality makes it an excellent starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer and neurodegenerative diseases. The indole core is a privileged structure in numerous biologically active compounds, and the additional functional handles on this compound provide chemists with the tools to fine-tune pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₆N₂O
Molecular Weight 170.17 g/mol
CAS Number 83783-33-9
Appearance Off-white to yellow powder
Melting Point >250 °C
Solubility Soluble in DMSO and DMF

Applications in Synthesis

This compound serves as a versatile precursor for a variety of chemical transformations, primarily leveraging the reactivity of the aldehyde group. Key applications include Knoevenagel condensations, reductive aminations, and the synthesis of various heterocyclic systems. These reactions enable the introduction of diverse substituents and the construction of complex molecular architectures, leading to the generation of compound libraries for high-throughput screening and lead optimization.

Application Note 1: Synthesis of Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and neurodegenerative disorders. The indole-6-carbonitrile scaffold can be elaborated to target the ATP-binding site of kinases like Glycogen Synthase Kinase-3 (GSK-3) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

Quantitative Data: Kinase Inhibitory Activity of Indole-3-carbonitrile Derivatives

The following table summarizes the in vitro kinase inhibitory activity (IC₅₀) of representative indole-3-carbonitrile derivatives, demonstrating their potential as potent and selective kinase inhibitors. While these specific examples do not start from the 6-carbonitrile analogue, they highlight the potential of the broader indole-3-carbonitrile scaffold.

Compound IDTarget KinaseIC₅₀ (nM)[1]
6a DYRK1A1800
CLK11600
GSK-3α/β>10000
13c DYRK1A86
CLK11400
GSK-3α/β>10000
14 DYRK1A43
CLK158
GSK-3α/β830

Note: The compounds listed are derivatives of 7-chloro-1H-indole-3-carbonitrile and serve as representative examples of the potential of the indole-3-carbonitrile scaffold.

Experimental Protocols

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation is a powerful C-C bond-forming reaction that utilizes the reactivity of the aldehyde group of this compound with active methylene compounds, such as malononitrile or 2-cyanoacetamide. This reaction introduces a propenenitrile side chain, which can be a key pharmacophore or a handle for further functionalization.

General Procedure:

A mixture of this compound (1.0 eq.), an active methylene compound (e.g., 2-cyanoacetamide, 1.1 eq.), and a catalytic amount of a base (e.g., piperidine or triethylamine, 0.1 eq.) in a suitable solvent (e.g., ethanol or isopropanol) is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford the desired (E)-2-cyano-3-(6-cyano-1H-indol-3-yl)acrylamide.

Detailed Example: Synthesis of (E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

This protocol is for a related Knoevenagel condensation and can be adapted for this compound.

To a slurry of 4,5-dimethoxy-2-nitro-benzaldehyde (5 g, 23.7 mmol) in methanol (50 mL), 2-cyanoacetamide (2.2 g, 26.2 mmol) was added, followed by piperidine (10 drops). The mixture was heated to reflux for 2 hours, then cooled in an ice bath and filtered with suction. The intense-yellow crystals were washed with isopropanol (30 mL) and air-dried to yield 5.6 g (100%) of the product.[2]

Knoevenagel_Condensation start This compound catalyst Piperidine / Heat start->catalyst reagent 2-Cyanoacetamide reagent->catalyst product (E)-2-cyano-3-(6-cyano-1H-indol-3-yl)acrylamide catalyst->product

Knoevenagel Condensation Workflow

Protocol 2: Reductive Amination for the Synthesis of Secondary and Tertiary Amines

Reductive amination is a versatile method to synthesize amines from carbonyl compounds. The aldehyde of this compound can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the corresponding amine. This reaction is highly valuable for introducing diverse amine-containing side chains, which are common in bioactive molecules.

General Procedure:

To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.1-1.5 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF), a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) is added portion-wise.[3][4][5][6] The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Detailed Example: Reductive Amination using Sodium Triacetoxyborohydride

This is a general protocol that can be adapted.

A slurry of the amine (0.12 mmol) and the aldehyde (0.18 mmol) in 1,4-dioxane (3 mL) is stirred for 5 minutes, then treated with NaBH(OAc)₃ (0.363 mmol). After stirring for 10 minutes, dichloromethane (DCM) is added to the reaction mixture. The resulting solution is washed with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over MgSO₄ and concentrated in vacuo to provide the product.[3]

Reductive_Amination start This compound intermediate Iminium Ion Intermediate start->intermediate amine Primary/Secondary Amine amine->intermediate reductant NaBH(OAc)3 product Substituted Amine reductant->product intermediate->product Reduction

Reductive Amination Workflow

Signaling Pathway Modulation

Indole-based compounds are known to modulate various signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Derivatives of indole compounds have been shown to inhibit this pathway at multiple nodes, making them attractive candidates for cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Indole Indole-6-carbonitrile Derivative Indole->Akt PTEN PTEN PTEN->PIP3

References

Application Notes and Protocols: Synthesis and Evaluation of Tryptophan Dioxygenase (TDO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and signaling pathways related to Tryptophan 2,3-dioxygenase (TDO) inhibitors. TDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant therapeutic target in oncology and neurodegenerative diseases.[1][2]

Introduction

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[3] This pathway is crucial for maintaining tryptophan homeostasis.[3] However, in the context of cancer, the overexpression of TDO in tumor cells leads to the depletion of tryptophan in the tumor microenvironment. This depletion suppresses the activity of effector T cells and promotes the generation of regulatory T cells, thereby allowing the tumor to evade the host's immune system.[4] This makes TDO a compelling target for cancer immunotherapy.[3] TDO inhibitors are also being investigated for their potential in treating neurodegenerative disorders.[2]

This document details the synthesis of various classes of TDO inhibitors, protocols for their biological evaluation, and an overview of the relevant signaling pathways.

Data Presentation: Inhibitory Potency of TDO Inhibitors

The following table summarizes the inhibitory activities of several TDO inhibitors against the TDO enzyme. The data is presented as IC50 (the half maximal inhibitory concentration) and/or Ki (the inhibition constant) values.

Compound NameScaffold ClassTargetStandard TypeStandard Value (nM)
6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indoleIndoleTDOIC50280.0, 376.5, 1300.0
6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indoleIndoleTDOKi30.0, 880.0
4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamideOxadiazoleTDOIC503000.0, 10000.0, 70000.0
(E)-3-(2-(1H-Tetrazol-5-yl)vinyl)-6-fluoro-1H-indoleIndole-tetrazoleTDOIC50620.0, 28000.0
(E)-3-(2-(1H-Tetrazol-5-yl)vinyl)-6-fluoro-1H-indoleIndole-tetrazoleTDOKi5600.0
680C91IndoleTDOKi5600.0
LM10Indole-tetrazoleTDOKi5600.0
PVZB3001BisisothioureaTDO & IDO1IC50~10000 (cellular)

Data sourced from AAT Bioquest and various cited literature.[3][5][6]

Experimental Protocols

Synthesis of TDO Inhibitors

1. Synthesis of Indole-Based TDO Inhibitors (General Procedure)

The synthesis of many indole-based TDO inhibitors starts with a substituted indole, which then undergoes various chemical transformations to introduce the desired pharmacophore at the 3-position.[7]

Example: Synthesis of a 3-substituted indole derivative

  • Step 1: Vilsmeier-Haack Formylation of Indole. To a solution of the appropriately substituted indole in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a specified time until the reaction is complete. The mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the indole-3-carboxaldehyde.

  • Step 2: Wittig or Horner-Wadsworth-Emmons Reaction. The indole-3-carboxaldehyde is then reacted with a suitable phosphonium ylide or phosphonate carbanion to introduce a vinyl group at the 3-position. For example, a reaction with a pyridylmethylphosphonium salt in the presence of a base will yield a 3-(2-pyridylvinyl)indole derivative.

  • Step 3: Further modifications. The resulting scaffold can be further modified, for example, by introducing different substituents on the indole ring or the side chain to optimize inhibitory activity.[8]

2. Synthesis of Phenylimidazole-Based TDO Inhibitors

Phenylimidazole scaffolds have also been explored for TDO inhibition. The synthesis generally involves the construction of the imidazole ring followed by functionalization.[8]

  • Step 1: Imidazole Ring Formation. A common method is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or an amine).

  • Step 2: N-Arylation. The imidazole nitrogen can be arylated using a suitable aryl halide under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).

  • Step 3: Functional Group Interconversion. Further modifications to the phenyl ring or the imidazole scaffold can be performed to explore structure-activity relationships.[8]

3. Synthesis of Dual IDO1/TDO Inhibitors with a 5,6-dihydroimidazothiazole Core

A solid-phase synthesis approach has been developed for this class of dual inhibitors.[9]

  • Step 1: Solid-Phase Synthesis. The synthesis starts on a 4-methylbenzhydrylamine (MBHA) resin. An Nα-Fmoc-Nε-Boc-protected diamino acid (e.g., lysine) is coupled to the resin.

  • Step 2: Cyclization. After deprotection of the Fmoc group, the amino group is reacted with an isothiocyanate to form a thiourea, which is then cyclized to form the 5,6-dihydroimidazothiazole core.

  • Step 3: Cleavage and Purification. The desired compound is cleaved from the resin using an acid (e.g., trifluoroacetic acid) and purified by high-performance liquid chromatography (HPLC).[9]

Biological Evaluation of TDO Inhibitors

1. In Vitro TDO Enzymatic Assay (Absorbance-Based)

This assay measures the production of N-formylkynurenine, a direct product of the TDO-catalyzed reaction, which has a characteristic absorbance at 321 nm.

  • Materials:

    • Recombinant human TDO enzyme

    • L-Tryptophan (substrate)

    • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

    • Test compounds (dissolved in DMSO)

    • 96-well UV-transparent microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

    • In a 96-well plate, add the assay buffer, L-tryptophan solution, and the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a blank (no enzyme).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the TDO enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

    • Measure the absorbance at 321 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Cellular TDO Assay (Kynurenine Measurement)

This assay measures the activity of TDO in a cellular context by quantifying the amount of kynurenine produced and secreted into the cell culture medium.

  • Materials:

    • A cell line expressing TDO (e.g., A172 glioblastoma cells or engineered HEK293 cells).[6][10]

    • Cell culture medium

    • L-Tryptophan

    • Test compounds (dissolved in DMSO)

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection or an ELISA kit for kynurenine.[4][6]

    • 96-well cell culture plate

    • Microplate reader or ELISA reader

  • Procedure:

    • Seed the TDO-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 1 hour.

    • Add L-tryptophan to the cell culture medium to initiate the TDO-mediated metabolism.

    • Incubate the cells for 24-48 hours.

    • Collect the cell culture supernatant.

    • For Colorimetric Detection: Mix the supernatant with Ehrlich's reagent and incubate at room temperature for 10-20 minutes. Measure the absorbance at approximately 480 nm.

    • For ELISA: Follow the manufacturer's protocol for the kynurenine ELISA kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Quantify the kynurenine concentration in the samples from the standard curve.

    • Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Tryptophan Dioxygenase Signaling Pathway

TDO-mediated degradation of tryptophan initiates the kynurenine pathway. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment lead to immunosuppression. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, translocates to the nucleus and regulates the expression of genes involved in immune modulation.[11][12]

TDO_Signaling_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_TCell T Cell Trp_in Tryptophan TDO TDO Trp_in->TDO catabolism Kyn_in Kynurenine TDO->Kyn_in AhR_inactive AhR (inactive) + Chaperones Kyn_in->AhR_inactive binds & activates Kyn_ex Kynurenine (extracellular) Kyn_in->Kyn_ex export AhR_active AhR (active) AhR_inactive->AhR_active AhR_nucleus AhR-ARNT Complex AhR_active->AhR_nucleus translocation Gene_Expression Target Gene Expression (e.g., IDO1, IL-10) AhR_nucleus->Gene_Expression regulates Nucleus Nucleus Trp_ex Tryptophan (extracellular) Trp_ex->Trp_in transport TCell_inhibition T Cell Inhibition & Apoptosis Trp_ex->TCell_inhibition depletion Kyn_ex->TCell_inhibition Treg_activation Treg Activation Kyn_ex->Treg_activation TDO_inhibitor TDO Inhibitor TDO_inhibitor->TDO

Caption: TDO signaling pathway in the tumor microenvironment.

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Kynurenine, the product of TDO activity, is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR). The canonical AhR signaling pathway involves ligand binding, nuclear translocation, and dimerization with the AhR Nuclear Translocator (ARNT), leading to the transcription of target genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kyn Kynurenine (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 Complex (inactive) Kyn->AhR_complex binds AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex conformational change & nuclear translocation AhR_ARNT_complex AhR-ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_complex dimerizes with ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, AHRR) XRE->Target_Genes initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflow for TDO Inhibitor Screening

The following workflow outlines the general steps for screening and characterizing novel TDO inhibitors.

TDO_Inhibitor_Screening_Workflow start Start: Compound Library enzymatic_assay Primary Screening: In Vitro TDO Enzymatic Assay (IC50 Determination) start->enzymatic_assay hit_compounds Hit Compounds enzymatic_assay->hit_compounds cellular_assay Secondary Screening: Cellular TDO Assay (Cellular IC50) hit_compounds->cellular_assay Active end End: Preclinical Development hit_compounds->end Inactive selective_hits Potent & Cell-Permeable Hits cellular_assay->selective_hits selectivity_assay Selectivity Profiling: (e.g., IDO1 counter-screen) selective_hits->selectivity_assay Active selective_hits->end Inactive lead_candidates Lead Candidates selectivity_assay->lead_candidates in_vivo In Vivo Efficacy Studies (e.g., Tumor Models) lead_candidates->in_vivo in_vivo->end

Caption: Workflow for TDO inhibitor screening and development.

References

Application Notes and Protocols for Cross-Coupling Reactions of 3-Formyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-1H-indole-6-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of formyl and carbonitrile groups at the C3 and C6 positions, respectively, offers unique opportunities for derivatization. These electron-withdrawing groups modulate the electronic properties of the indole ring, influencing its reactivity and the biological activity of its derivatives.

This document provides detailed application notes and proposed experimental protocols for the functionalization of this compound using various palladium-catalyzed cross-coupling reactions. While specific literature on cross-coupling reactions for this exact substrate is limited, the following protocols are based on established methodologies for structurally related and electron-deficient indole systems. These notes are intended to serve as a comprehensive guide for researchers to develop robust synthetic routes for novel indole derivatives.

The primary strategies for the cross-coupling of this compound involve either a two-step sequence of halogenation followed by a traditional cross-coupling reaction (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) or a direct C-H functionalization approach.

Cross-Coupling Strategies

Strategy A: Halogenation and Subsequent Cross-Coupling

A reliable method for the functionalization of this compound is the introduction of a halogen atom (I or Br) at a specific position on the indole ring, which then serves as a handle for various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the formyl and cyano groups will influence the regioselectivity of the halogenation.

G cluster_0 Strategy A: Two-Step Functionalization A This compound B Halogenation (e.g., NBS, NIS) A->B C Halo-3-formyl-1H-indole-6-carbonitrile B->C D Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, etc.) C->D E Functionalized Indole Derivative D->E

Figure 1: General workflow for the two-step functionalization of this compound via halogenation and subsequent cross-coupling.
Strategy B: Direct C-H Functionalization

Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization step of halogenation. However, achieving regioselectivity can be challenging due to the presence of multiple C-H bonds on the indole scaffold. The inherent reactivity of the indole C-H bonds is influenced by the existing substituents. For this compound, the electron-withdrawing groups deactivate the ring towards electrophilic attack, making C-H activation more challenging than on electron-rich indoles. Directing groups may be necessary to achieve site-selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: Data Summary

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions on halo-indole scaffolds. These conditions are derived from literature on indoles with varying electronic properties and should be considered as a starting point for optimization for halo-derivatives of this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halo-Indoles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Dioxane/H₂O80-11060-95
PdCl₂(dppf) (3-5)-Na₂CO₃ (2)DME/H₂O80-10070-90
Pd₂(dba)₃ (2)XPhos (4-6)K₂CO₃ (2-3)Toluene10065-98
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF90-12050-85

Table 2: Typical Conditions for Heck Reaction of Halo-Indoles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N (2-3)DMF or MeCN80-12050-90
PdCl₂(PPh₃)₂ (3-5)-K₂CO₃ (2)DMA100-14060-85
Pd/C (5-10)-NaOAc (2-3)NMP120-15040-75
Herrmann's cat. (1-2)-DBU (1.5-2)Toluene11070-95

Table 3: Typical Conditions for Sonogashira Coupling of Halo-Indoles

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N or DIPATHF or DMF25-8060-95
Pd(PPh₃)₄ (3-5)CuI (5-10)Et₃NMeCN60-8070-90
Pd(OAc)₂ (2) / SPhos (4)- (Cu-free)Cs₂CO₃ (2)Dioxane80-10050-85
Pd/C (5)CuI (10)PiperidineMeOH50-6540-70

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Halo-Indoles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5-2)Dioxane or Toluene90-11070-98
Pd(OAc)₂ (2-4)BINAP (3-6)NaOtBu (1.2-1.5)Toluene80-10065-95
PdCl₂(dppf) (3-5)-K₂CO₃ (2)DMF100-12050-80
BrettPhos Pd G3 (1-3)-LHMDS (1.2)THF25-6575-99

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium catalysts and organic solvents can be hazardous.

Protocol 1: Proposed Iodination of this compound at the C4-Position

This protocol is a generalized procedure for electrophilic iodination, which may require optimization for regioselectivity.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous MeCN or DCM (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired iodo-indole.

Protocol 2: Proposed Suzuki-Miyaura Coupling of a Halo-3-formyl-1H-indole-6-carbonitrile

This protocol describes a typical Suzuki-Miyaura coupling with an arylboronic acid.

Materials:

  • Halo-3-formyl-1H-indole-6-carbonitrile (e.g., 4-iodo-3-formyl-1H-indole-6-carbonitrile)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed vial, magnetic stirrer, oil bath

Procedure:

  • To a Schlenk tube, add the halo-indole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₃PO₄ (2.5 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water (10:1 mixture, to achieve a concentration of ~0.1 M of the halo-indole).

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_A R¹-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_B R¹-Pd(II)L₂-R² TM->PdII_B RE Reductive Elimination RE->Pd0 Product R¹-R² RE->Product RX R¹-X (Halo-Indole) RX->OA Boronic R²-B(OH)₂ + Base Borate [R²-B(OH)₃]⁻ Boronic->Borate Borate->TM

Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a highly versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1] This reaction introduces a formyl group (-CHO), a crucial functional group in organic synthesis, onto the indole ring, typically at the C3 position, yielding valuable indole-3-carboxaldehyde derivatives. These products serve as pivotal intermediates in the synthesis of a vast array of biologically active molecules and pharmaceuticals.

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent is then attacked by the electron-rich indole ring, leading to the formation of an iminium intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to the corresponding aldehyde.[1][3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, providing a comparative overview for researchers.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85--[1]

Experimental Protocol

This protocol outlines a general procedure for the Vilsmeier-Haack formylation of indoles.

Materials:

  • Indole or substituted indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Beaker

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF.

    • Cool the flask in an ice bath to 0-5 °C.[2]

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent is formed in situ.[2][4] This is a highly exothermic reaction and the temperature should be carefully controlled.

  • Reaction with Indole:

    • After the addition of POCl₃ is complete, add the indole (or substituted indole) portion-wise to the reaction mixture while maintaining the temperature at 0-5 °C.

    • Once the addition of the indole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for the required amount of time (refer to the data table for specific examples).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[1]

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.[1] This step is exothermic and should be performed with caution. The product will often precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[1]

    • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Indole Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product Indole-3-carboxaldehyde Iminium_Intermediate->Product + H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.

Experimental Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_iso_pur Isolation & Purification prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) react 2. Add Indole & Heat prep->react workup 3. Quench with Ice & Neutralize with Na₂CO₃ react->workup iso 4. Isolate Product (Filtration or Extraction) workup->iso purify 5. Purify Product (Recrystallization or Chromatography) iso->purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The formation of the Vilsmeier reagent is a highly exothermic reaction. Proper cooling and slow, controlled addition of reagents are crucial to prevent a runaway reaction.[5][6]

  • The neutralization step with sodium carbonate is also exothermic and can cause frothing. Add the base slowly and with good stirring.

  • Always perform the reaction in a well-ventilated area.

References

Application Notes & Protocols: Investigating 3-formyl-1H-indole-6-carbonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The indole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved anticancer agents.[1][2] Molecules built around the indole core have demonstrated efficacy against a wide array of cancers by targeting diverse and critical cellular pathways, such as microtubule dynamics, protein kinases, and programmed cell death (apoptosis).[3][4][5]

This document provides a comprehensive guide for the investigation of 3-formyl-1H-indole-6-carbonitrile , a specific indole derivative of high interest. While direct, extensive research on this particular molecule is emerging, its structural features—notably the reactive 3-formyl group and the electron-withdrawing 6-carbonitrile moiety—position it as a compelling candidate for development as a novel anticancer therapeutic. A closely related isomer, 3-formyl-1H-indole-5-carbonitrile, is utilized in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators, highlighting a plausible and exciting trajectory for the 6-carbonitrile variant.

Herein, we outline the hypothesized mechanisms of action for this compound based on the established activities of related indole derivatives. We provide detailed, field-proven protocols for foundational experiments designed to rigorously evaluate its cytotoxic potential and elucidate its mechanism of action in cancer cell lines.

The Indole Scaffold: A Bedrock of Oncology Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif that has yielded some of the most impactful therapeutics in oncology.[2][6] Its unique electronic properties and versatile synthetic handles allow for the creation of derivatives that can precisely interact with various biological targets.[7] Several indole-based drugs are currently in clinical use, targeting cancers ranging from non-small cell lung cancer to renal cell carcinoma and gastrointestinal stromal tumors.[6][8]

The anticancer activity of indole derivatives is multifaceted, with compounds shown to function through several key mechanisms:[3][4]

  • Tubulin Polymerization Inhibition: By binding to tubulin, these agents disrupt microtubule dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[1][5]

  • Kinase Inhibition: Many indole derivatives are designed to target the ATP-binding site of protein kinases (e.g., VEGFR, PDGFR, EGFR) that are critical for tumor growth, angiogenesis, and metastasis.[4][9]

  • Induction of Apoptosis: Compounds can trigger programmed cell death through both intrinsic and extrinsic pathways, often by modulating the expression of Bcl-2 family proteins or activating caspases.[3][4]

  • Signaling Pathway Modulation: Inhibition of pro-survival pathways such as PI3K/Akt/mTOR and NF-κB is another established mechanism.[3]

Given this precedent, this compound represents a logical and promising candidate for anticancer screening and development.

Hypothesized Mechanism of Action: Microtubule Disruption Leading to Apoptosis

Based on extensive structure-activity relationship (SAR) studies of similar indole compounds, a primary hypothesized mechanism for this compound is the disruption of microtubule polymerization.[1][5] The formyl group at the 3-position can act as a key pharmacophore, interacting with the colchicine-binding site on β-tubulin. This interference prevents the proper formation of the mitotic spindle, a critical structure for cell division.

G Compound 3-formyl-1H-indole- 6-carbonitrile Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents G2M G2/M Phase Arrest Spindle->G2M Leads to Caspase Caspase Cascade Activation G2M->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes G A Seed Cancer Cells in 96-well plate B Incubate 24h (Allow attachment) A->B C Treat with serial dilutions of Compound B->C D Incubate 48h (Drug exposure) C->D E Add MTT Reagent to each well D->E F Incubate 3-4h (Formazan formation) E->F G Solubilize Crystals (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

References

Application Notes and Protocols: Indole Derivatives as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. Indole derivatives have garnered substantial attention in medicinal chemistry due to their versatile scaffold and wide range of biological activities, including potent antifungal properties.[1][2][3] This document provides detailed application notes on the use of indole derivatives as antifungal agents, summarizes key quantitative data, and offers experimental protocols for their evaluation.

Introduction to Indole Derivatives in Antifungal Research

Indole, a bicyclic aromatic heterocyclic compound, serves as a privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of antifungal activity against clinically relevant fungi, including species of Candida, Aspergillus, and Cryptococcus.[1] The versatility of the indole ring allows for structural modifications that can enhance antifungal potency and selectivity, making it an attractive starting point for the development of new therapeutic agents.[4] Research has shown that these compounds can overcome the resistance mechanisms that render current antifungal drugs ineffective.[5]

Mechanisms of Antifungal Action

Indole derivatives exert their antifungal effects through various mechanisms, often targeting essential cellular processes in fungi.[1] Understanding these mechanisms is crucial for rational drug design and the development of compounds with improved efficacy.

Key mechanisms include:

  • Inhibition of Fungal Enzymes: Many indole derivatives function by inhibiting crucial fungal enzymes. A notable target is lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. Other targeted enzymes include succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.[6][7]

  • Disruption of Cell Membrane and Wall Integrity: Several indole derivatives directly interfere with the fungal cell membrane and cell wall.[1][6] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6][7] Microscopic observations have revealed morphological changes in fungal hyphae, such as deformation and damage, upon treatment with these compounds.[6]

  • Induction of Oxidative Stress and Apoptosis: Some indole derivatives have been shown to induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic pathways in fungal cells.[6] This includes an increase in malondialdehyde (MDA) content, a marker of lipid peroxidation.[6][7]

  • Inhibition of Biofilm Formation and Hyphal Morphogenesis: Fungal biofilms and the transition from yeast to hyphal form are critical for virulence and drug resistance. Certain indole derivatives have demonstrated the ability to inhibit both of these processes in pathogenic fungi like Candida albicans.[5]

Quantitative Antifungal Activity of Indole Derivatives

The following table summarizes the in vitro antifungal activity of selected indole derivatives against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), or EC50 values.

Indole DerivativeFungal StrainMIC (µg/mL)MFC (µg/mL)EC50 (µg/mL)Reference CompoundReference Compound Value (µg/mL)
4,6-dibromoindoleCandida albicans25--Ketoconazole25-400
5-bromo-4-chloroindoleCandida albicans25--Miconazole10-50
4,6-dibromoindoleCandida auris10-50--Ketoconazole>400
5-bromo-4-chloroindoleCandida auris10-50--Miconazole10-50
Indole-thiadiazole derivative (Z2)Botrytis cinerea--2.7Azoxystrobin14.5
Indole-thiadiazole derivative (Z2)Botrytis cinerea--2.7Fluopyram10.1
Indole-imidazolidinone derivative (Z25)Phomopsis sp.--4.5Azoxystrobin38.0
Indole-imidazolidinone derivative (Z25)Phomopsis sp.--4.5Fluopyram77.7
Indole-triazole derivatives (1b, 2b-d, 3b-d)Candida albicans3.125--Fluconazole-
Indole-triazole derivatives (1a, 1b, 1d, 2a-d, 3a-d)Candida krusei3.125--Fluconazole64

Note: The specific structures of the derivatives are detailed in the cited literature. This table provides a comparative overview of their potency.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the antifungal properties of indole derivatives. The following are standard protocols for key experiments.

Synthesis of Indole Derivatives

The synthesis of indole derivatives can be achieved through various established methods. The choice of method depends on the desired substitution pattern on the indole ring.

  • Fischer Indole Synthesis: A classic method involving the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[2]

  • Ullmann Condensation: This reaction is used to form N-aryl bonds, coupling an indole with an aryl halide.[2]

  • Mannich Reaction: This method is employed to introduce an aminomethyl group to the indole nucleus, typically at the C3 position, by reacting indole with formaldehyde and a secondary amine.

  • Schiff Base Formation: Condensation of an indole aldehyde (e.g., indole-3-carboxaldehyde) with a primary amine yields an indole Schiff base derivative.[8]

General Procedure for Schiff Base Synthesis: [8]

  • Dissolve equimolar amounts of the indole aldehyde and the respective amine in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to crystallize.

  • Filter the solid product, wash with a cold solvent, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Characterize the final compound using spectroscopic methods such as NMR, IR, and mass spectrometry.[4]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • RPMI-1640 medium (buffered with MOPS)

  • Indole derivative stock solutions (dissolved in DMSO)

  • Positive control antifungal drug (e.g., fluconazole, ketoconazole)

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Serially dilute the indole derivative stock solution in RPMI-1640 medium in the wells of the 96-well plate to obtain a range of concentrations.

  • Add the fungal inoculum to each well.

  • Include a positive control (fungal inoculum with a known antifungal drug) and a negative control (fungal inoculum with no compound).

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.[9]

  • Spread the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Visualizing Workflows and Pathways

Diagrams illustrating the experimental workflow and the proposed signaling pathways can aid in understanding the research process and the mechanism of action of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antifungal Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Indole Derivatives (e.g., Fischer, Ullmann, Mannich) purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization in_vitro In Vitro Antifungal Assays (Broth Microdilution) characterization->in_vitro mic MIC Determination in_vitro->mic mfc MFC Determination mic->mfc enzyme Enzyme Inhibition Assays (e.g., Lanosterol 14α-demethylase) mfc->enzyme membrane Cell Membrane Integrity Assays mfc->membrane ros ROS Accumulation & Apoptosis Assays mfc->ros biofilm Biofilm Formation Inhibition Assay mfc->biofilm animal_model Animal or Plant Model Studies enzyme->animal_model membrane->animal_model ros->animal_model biofilm->animal_model efficacy Efficacy & Toxicity Evaluation animal_model->efficacy

Caption: Experimental workflow for the discovery and evaluation of indole derivatives as antifungal agents.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_mitochondria Mitochondrion indole Indole Derivative lanosterol Lanosterol 14α-demethylase indole->lanosterol membrane_integrity Membrane Integrity Disruption indole->membrane_integrity sdh Succinate Dehydrogenase (SDH) indole->sdh ergosterol Ergosterol Biosynthesis ergosterol->lanosterol cell_death Fungal Cell Death membrane_integrity->cell_death etc Electron Transport Chain sdh->etc ros ROS Accumulation etc->ros apoptosis Apoptosis ros->apoptosis apoptosis->cell_death

Caption: Proposed antifungal mechanisms of action for indole derivatives.

References

Application Notes and Protocols for 3-formyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 3-formyl-1H-indole-6-carbonitrile (CAS No. 83783-33-9) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Product Information and Physical Properties

This compound is a member of the indole family, a common scaffold in medicinal chemistry. Its functional groups, including a formyl and a nitrile group on the indole ring, make it a versatile building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 83783-33-9[1]
Molecular Formula C₁₀H₆N₂O[1][2][3]
Molecular Weight 170.17 g/mol [1][2][3]
Purity Typically ≥95% - 97%[1][4]
Appearance Powder/Solid[5]
Storage Temperature See Section 3[1][4][6][7]

Note: Specific physical properties such as melting point, boiling point, and solubility for this compound are not consistently available. Data for isomeric compounds, such as 3-formyl-1H-indole-5-carbonitrile, show a melting point in the range of 248-253 °C[5]. Users should handle the compound as a solid powder.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel must be aware of the potential risks and take appropriate precautions.

GHS Hazard Statements:

  • Harmful if swallowed.[6]

  • Toxic or harmful in contact with skin.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

  • Very toxic to aquatic life.

Protocol 2.1: Personal Protective Equipment (PPE)

Before handling the compound, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or perforations before use.[6]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.

  • Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood or glove box, a NIOSH-approved respirator is recommended to avoid inhalation.

Storage and Handling Protocols

Proper storage and handling are essential to maintain the stability and purity of this compound and to ensure the safety of laboratory personnel.

Protocol 3.1: Storage

  • Temperature: There are conflicting recommendations for storage temperature. While some suppliers suggest room temperature storage[1], others recommend refrigeration or storage at -20°C[4][6][7]. To ensure maximum stability, it is recommended to store the compound in a tightly sealed container in a refrigerator or freezer . For long-term storage, a freezer at -20°C is preferable.

  • Atmosphere: Store in a dry, inert atmosphere if possible, especially for long-term storage, to prevent degradation from moisture and air.

  • Container: Keep the container tightly closed to prevent contamination.[6]

  • Security: Due to its hazardous nature, the compound should be stored in a locked cabinet or a secure, controlled-access area.

Protocol 3.2: Handling

  • Work Area: All handling of the solid compound should be conducted in a well-ventilated chemical fume hood or a glove box to minimize inhalation exposure.

  • Dispensing: When weighing or transferring the powder, use appropriate tools (e.g., spatulas) and take care to avoid creating dust.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Contamination: Avoid contact with skin and eyes.[6] Take off immediately all contaminated clothing and wash it before reuse.

Emergency Procedures

In the event of an exposure or spill, follow these emergency protocols immediately.

Protocol 4.1: First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. Seek immediate medical attention as the compound is toxic upon skin contact.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Inhaled: Move the person to fresh air.[6] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.

Protocol 4.2: Accidental Release Measures

  • Small Spills: Ensure adequate ventilation and wear appropriate PPE.[6] Carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[6]

  • Large Spills: Evacuate the area. Prevent the compound from entering drains or waterways.[6] Contact your institution's environmental health and safety department for assistance with cleanup.

  • Environmental Precautions: Avoid release to the environment as the compound is very toxic to aquatic life.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste.

Experimental Workflow and Signaling Pathway Diagrams

The following diagram illustrates the standard workflow for the safe handling and storage of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_cleanup Cleanup prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_retrieve Retrieve Compound from Secure Storage prep_hood->handling_retrieve Proceed to Handling handling_weigh Weigh Compound in Fume Hood handling_retrieve->handling_weigh handling_use Use in Experiment handling_weigh->handling_use storage_seal Tightly Seal Container handling_use->storage_seal Post-Experiment disposal Dispose of Waste in Accordance with Regulations handling_use->disposal storage_return Return to Secure, Refrigerated Storage storage_seal->storage_return cleanup_decontaminate Decontaminate Work Area storage_return->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash

References

Application Notes and Protocols for 3-formyl-1H-indole-6-carbonitrile in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the investigation of 3-formyl-1H-indole-6-carbonitrile as a potential anti-inflammatory agent.

Potential Mechanism of Action

Indole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms. The primary hypothesized pathways for this compound, based on related compounds, include the inhibition of key inflammatory mediators and signaling cascades.

A significant pathway for many anti-inflammatory agents is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[2][3]

Another relevant pathway is the STING (Stimulator of Interferon Genes) pathway , which is involved in innate immunity and can trigger inflammatory responses.[4][5] Aberrant activation of the STING pathway is implicated in various inflammatory diseases.[4]

The potential inhibitory effects of this compound on these pathways can be investigated using the protocols outlined below.

Data Presentation: Representative Anti-Inflammatory Activity of Indole Derivatives

The following tables summarize quantitative data for representative indole derivatives, which can serve as a benchmark for evaluating the activity of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of Representative Indole Derivatives

Compound/DerivativeAssayCell LineIC₅₀ (µM)Reference
Indole Derivative UA-1Nitric Oxide (NO) InhibitionRAW 264.72.2 ± 0.4[2]
Indole Derivative 4dcSTING Inhibition (Luciferase Assay)RAW-Lucia™ ISG0.14[5]
Indole Derivative 4dcSTING Inhibition (Luciferase Assay)THP1-Dual™0.39[5]
Indole-3-ethylsulfamoylphenylacrylamide (Compound 9)HDAC Inhibition--[6]
Indole-3-ethylsulfamoylphenylacrylamide (Compound 9)IL-6 SuppressionMacrophages-[6]

Table 2: In Vivo Anti-Inflammatory Activity of Representative Indole Derivatives

Compound/DerivativeAnimal ModelDosageInhibition of Edema (%)Reference
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)Carrageenan-induced Peritonitis10 mg/kg59[7]
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)Subcutaneous Air Pouch10 mg/kg66 (leukocyte migration)[7]
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)Carrageenan-induced Paw Edema-Significant reduction[8]

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Indole This compound (Hypothesized) Indole->IKK Inhibition (Hypothesized) Indole->NFkB_nuc Inhibition (Hypothesized) DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow A1 Nitric Oxide (NO) Assay (Griess Reagent) A2 Cytokine Measurement (ELISA for TNF-α, IL-6) A3 COX-2 Enzyme Inhibition Assay B1 Carrageenan-Induced Paw Edema Model A2->B1 B2 LPS-Induced Systemic Inflammation Model A2->B2 A4 Western Blot for NF-κB Pathway Proteins Data Data Analysis and Lead Optimization B1->Data B2->Data Start Start: Compound Synthesis (this compound) Start->A1 Start->A2 Start->A3 Start->A4

Caption: Workflow for evaluating anti-inflammatory potential.

Experimental Protocols

In Vitro Assays

1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS)

    • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • This compound

    • Reference compound (e.g., L-NAME)

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or the reference compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

  • Objective: To quantify the inhibitory effect of the test compound on the secretion of pro-inflammatory cytokines.

  • Materials:

    • RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)

    • LPS

    • This compound

    • Commercial ELISA kits for TNF-α and IL-6

  • Procedure:

    • Follow steps 1-3 from the Nitric Oxide Inhibition Assay.

    • After 24 hours of stimulation, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition for each concentration of the test compound.

3. Western Blot Analysis for NF-κB Pathway Proteins

  • Objective: To investigate the effect of the compound on the activation of the NF-κB signaling pathway.

  • Materials:

    • RAW 264.7 cells

    • LPS

    • This compound

    • Cell lysis buffer and protease/phosphatase inhibitors

    • Primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Procedure:

    • Seed RAW 264.7 cells and treat with the test compound and LPS as described previously.

    • After a shorter incubation period (e.g., 30-60 minutes), lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the effect of the compound on the phosphorylation of IκBα and p65.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats or Mice

  • Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model of inflammation.[9]

  • Animals: Wistar rats or Swiss albino mice.

  • Materials:

    • This compound

    • Reference drug (e.g., Indomethacin or Diclofenac sodium)

    • 1% Carrageenan solution in saline

    • Plethysmometer

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Administer the test compound or the reference drug orally or intraperitoneally at various doses. The control group receives the vehicle.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By employing these in vitro and in vivo assays, researchers can elucidate its mechanism of action and determine its therapeutic potential for the development of novel treatments for inflammatory diseases. The representative data from related indole derivatives serves as a valuable point of reference for these investigations.

References

Troubleshooting & Optimization

troubleshooting Fischer indole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis?

The Fischer indole synthesis is a versatile and widely used chemical reaction to synthesize indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2] The reaction proceeds through a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1]

Q2: What are the most common acid catalysts used in the Fischer indole synthesis?

Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃, and FeCl₃) are effective catalysts for this reaction.[1][2] The choice of catalyst can significantly impact the reaction rate, yield, and regioselectivity.[4]

Q3: Can I perform the Fischer indole synthesis in one pot?

Yes, a one-pot procedure is a common practice. The formation of the arylhydrazone intermediate and the subsequent indolization can be carried out in the same reaction vessel without isolating the hydrazone.[5] This can help minimize handling losses and improve overall efficiency.

Troubleshooting Guide

Low or No Yield

Problem: My reaction is giving a very low yield or has failed completely. I've recovered only starting materials or a complex mixture of unidentifiable products.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Acid Catalyst The chosen acid may be too weak to promote the reaction or too strong, leading to degradation. Screen different Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, PPA) to find the optimal catalyst for your specific substrates.[4][6]
Unfavorable Substrate Hydrazones derived from certain carbonyl compounds, like acetaldehyde, are known to fail.[1] Additionally, strong electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage side reaction.[4][7] Consider modifying the substrate to reduce the electron-donating ability or using a milder acid catalyst and lower reaction temperatures.[4]
Suboptimal Reaction Conditions The Fischer indole synthesis is sensitive to temperature and reaction time.[1] Excessively high temperatures or prolonged reaction times can lead to decomposition.[6] Monitor the reaction by TLC to determine the optimal conditions. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6]
Impure Starting Materials Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction or lead to side products. Ensure the purity of your starting materials by recrystallization or distillation.[6]
Product Decomposition The indole product itself might be sensitive to the strong acidic conditions. Neutralize the acid as soon as the reaction is complete during the workup.[4]
Unstable Hydrazone Intermediate Some hydrazones are unstable in strong acid. Consider forming the hydrazone in situ under milder conditions before proceeding with the indolization step.[4]
Formation of Side Products

Problem: My TLC shows multiple spots, indicating the formation of significant side products.

Possible Side Reactions and Mitigation Strategies:

Side ReactionMitigation Strategy
Aldol Condensation This can occur if the carbonyl compound can enolize. Optimize reaction conditions (e.g., temperature, reaction time) to favor the Fischer indole pathway. If possible, use a non-enolizable carbonyl compound.[1][4]
Friedel-Crafts Products Unwanted Friedel-Crafts type reactions can occur under strong acidic conditions.[1] Using a milder acid catalyst or a different solvent may reduce the formation of these byproducts.
Oxidative Side Reactions Indoles can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.[6]
Tar Formation Tar formation is often a result of product or starting material decomposition under harsh acidic conditions and high temperatures. Lowering the reaction temperature, using a milder catalyst, and minimizing reaction time can help reduce tar formation.
Regioselectivity Issues

Problem: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Controlling Regioselectivity:

The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a known challenge and is influenced by the acidity of the medium and steric effects.[1][4]

  • Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the product ratio. Weaker acids tend to favor the formation of the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product (from the less substituted enamine).[4][8]

  • Steric Hindrance: The use of bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[4]

The following table provides a general guide to the effect of acid strength on the regioselectivity with an alkyl methyl ketone:

Acid StrengthMajor ProductMinor Product
Weaker Acids Enolization at the methyl groupEnolization at the other alkyl side
Stronger Acids Enolization at the less substituted sideEnolization at the more substituted side

Note: The exact ratios will depend on the specific substrates and reaction conditions.[8]

Key Experimental Protocol: Synthesis of an Indole Derivative

This protocol provides a general procedure for the Fischer indole synthesis. Optimization of the catalyst, solvent, and temperature will likely be necessary for specific substrates.

1. Hydrazone Formation (if not pre-formed):

  • To a solution of the arylhydrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the ketone or aldehyde (1.0-1.2 equivalents).

  • Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.[3]

2. Indolization:

  • To the crude or purified hydrazone, add the chosen solvent (e.g., toluene, acetic acid). For catalysts like polyphosphoric acid, the reaction can often be run neat.[3][6]

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%; or ZnCl₂, 1.1 equivalents).

  • Heat the reaction mixture to the desired temperature (typically between 80-160°C) and monitor the progress by TLC.[3][6]

3. Workup and Purification:

  • Upon completion, cool the reaction to room temperature.

  • If the reaction was performed in a non-aqueous solvent, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[3] If polyphosphoric acid was used, the reaction mixture is typically poured onto crushed ice to precipitate the product.[6]

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization.[9]

Visualizing Reaction Pathways and Troubleshooting

Fischer Indole Synthesis: Core Mechanism

Fischer_Indole_Mechanism A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Elimination of NH3 G->H I Indole Product H->I

Caption: Core mechanism of the Fischer indole synthesis.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temperature, Time) CheckPurity->OptimizeConditions Pure Purify Purify Starting Materials CheckPurity->Purify Impure ScreenCatalyst Screen Acid Catalysts (Brønsted vs. Lewis) OptimizeConditions->ScreenCatalyst No Improvement End Improved Yield OptimizeConditions->End Improved ConsiderSubstrate Evaluate Substrate (Sterics, Electronics) ScreenCatalyst->ConsiderSubstrate No Improvement ScreenCatalyst->End Improved ModifySubstrate Modify Substrate or Use Milder Conditions ConsiderSubstrate->ModifySubstrate Unfavorable ConsiderSubstrate->End Favorable Purify->OptimizeConditions Adjust Adjust T and Time Adjust->OptimizeConditions SelectNewCatalyst Select Optimal Catalyst SelectNewCatalyst->ScreenCatalyst ModifySubstrate->End

Caption: A logical workflow for troubleshooting low yields.

Side Reaction Pathways

Side_Reactions Start Arylhydrazone DesiredPath [3,3]-Sigmatropic Rearrangement Start->DesiredPath Desired Pathway SidePath1 N-N Bond Cleavage Start->SidePath1 Competing Pathway (e.g., e--donating groups) SidePath2 Decomposition Start->SidePath2 Harsh Conditions Indole Indole Product DesiredPath->Indole CleavageProducts Aniline + Iminium Ion SidePath1->CleavageProducts Tar Tar Formation SidePath2->Tar

Caption: Competing reaction pathways in Fischer indole synthesis.

References

Technical Support Center: Synthesis of 3-formyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-formyl-1H-indole-6-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 1H-indole-6-carbonitrile.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactivated Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture. Contamination with water will quench the reagent.Ensure all glassware is thoroughly flame-dried before use. Use anhydrous solvents and freshly distilled or high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decomposition of Reagents: DMF can decompose over time to produce amines, which can react with the Vilsmeier reagent.Use a fresh, unopened bottle of DMF or distill it before use.
Insufficiently Reactive Substrate: The electron-withdrawing nature of the nitrile group at the C6 position deactivates the indole ring, making the electrophilic substitution more difficult compared to unsubstituted indole.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC to find the optimal endpoint. Consider using a larger excess of the Vilsmeier reagent.
Formation of Multiple Products/Impure Product Di-formylation or Other Side Reactions: At higher temperatures or with a large excess of the Vilsmeier reagent, formylation at other positions or other side reactions may occur.Carefully control the reaction temperature. Optimize the stoichiometry of the Vilsmeier reagent. Monitor the reaction by TLC to avoid over-reaction.
Formation of a 3-cyanoindole byproduct: The formyl group can potentially be converted to a nitrile under certain reaction or work-up conditions, especially in the presence of nitrogen-containing impurities.[1]Use high-purity reagents and anhydrous conditions.[1] During work-up, use a non-ammonia-based quenching agent like ice-cold water or a saturated sodium bicarbonate solution.[1]
Difficult Purification Similar Polarity of Product and Byproducts: Side products may have similar polarities to the desired this compound, making separation by column chromatography challenging.Utilize a carefully selected solvent system for column chromatography, possibly employing a shallow gradient elution.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective alternative or final purification step.[1]
Reaction Mixture Becomes a Thick, Unstirrable Paste Precipitation of the Intermediate: The intermediate iminium salt can precipitate from the reaction mixture, especially at higher concentrations.Use a sufficient amount of solvent to maintain a stirrable suspension. A robust mechanical stirrer is recommended over a magnetic stir bar for larger-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the Vilsmeier-Haack reaction, which involves the formylation of the starting material, 1H-indole-6-carbonitrile, using a Vilsmeier reagent.[2][3] This reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

Q2: Why is the yield of my reaction lower than expected?

A2: Low yields can be attributed to several factors. The electron-withdrawing nitrile group on the indole ring makes the substrate less reactive than indole itself.[4] Additionally, the Vilsmeier reagent is highly sensitive to moisture, and any water contamination can significantly reduce its effectiveness.[1] Using fresh, anhydrous reagents and maintaining an inert atmosphere are crucial for optimizing the yield.

Q3: I am seeing an unexpected byproduct in my reaction. What could it be?

A3: A potential byproduct in the Vilsmeier-Haack formylation of indoles is the corresponding 3-cyanoindole.[1] This can arise from the reaction of the newly installed formyl group with nitrogen-containing impurities, followed by dehydration.[1] To minimize this, ensure the purity of your reagents and use appropriate work-up procedures that avoid ammonia-based solutions.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[5] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any byproducts.[5] The starting indole will be less polar than the formylated product.

Q5: What is a suitable method for purifying the final product?

A5: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1] Alternatively, recrystallization from a solvent mixture like ethanol and water can also yield the pure product.[1]

Quantitative Data on Vilsmeier-Haack Formylation of Substituted Indoles

The following table summarizes reaction conditions and yields for the formylation of various indole derivatives to provide a comparative overview for optimization.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
1H-Indole-6-carbonitrilePOCl₃, DMFNot specifiedNot specified63[3]
IndolePOCl₃, DMF0 to 85696[2]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)[2]
4-MethylindolePOCl₃, DMF0 to 85890[2]
5-MethylindolePOCl₃, DMF0 to 85685[2]
5-BromoindolePOCl₃, 1-methylpyrrolidin-2-one-10 to 0Not specified95[2]

Experimental Protocols

Synthesis of 1H-indole-6-carbonitrile (Starting Material)

A common route to 1H-indole-6-carbonitrile is through the Fischer indole synthesis, starting from 4-cyanophenylhydrazine hydrochloride and a suitable ketone or aldehyde.

General Procedure:

  • Combine 4-cyanophenylhydrazine hydrochloride and the chosen carbonyl compound in an acidic medium (e.g., acetic acid or ethanol with a catalytic amount of sulfuric acid).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction for completion using TLC.

  • After completion, cool the mixture and neutralize it with a base such as sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1H-indole-6-carbonitrile.

Vilsmeier-Haack Formylation of 1H-indole-6-carbonitrile

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 1H-indole-6-carbonitrile

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, flame-dried

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.[1]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.[1]

  • Formylation Reaction:

    • Dissolve 1H-indole-6-carbonitrile (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

    • Slowly add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from any byproducts.[1]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure this compound.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification start_indole 1H-indole-6-carbonitrile add_indole Add Indole Solution to Vilsmeier Reagent start_indole->add_indole start_dmf Anhydrous DMF mix_reagents Mix DMF and POCl3 at 0°C start_dmf->mix_reagents start_pocl3 POCl3 start_pocl3->mix_reagents mix_reagents->add_indole react Stir at Room Temperature add_indole->react monitor Monitor by TLC react->monitor quench Quench with Ice and NaHCO3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_multiple_products Solutions for Multiple Products cluster_solutions_purification Solutions for Purification start Low Yield or No Reaction? check_reagents Use Anhydrous Reagents and Solvents start->check_reagents Yes inert_atmosphere Ensure Inert Atmosphere start->inert_atmosphere Yes increase_temp_time Increase Reaction Temperature/Time start->increase_temp_time Yes optimize_stoichiometry Optimize Reagent Stoichiometry start->optimize_stoichiometry Yes multiple_products Multiple Products Observed? start->multiple_products No check_reagents->multiple_products inert_atmosphere->multiple_products increase_temp_time->multiple_products optimize_stoichiometry->multiple_products control_temp Control Reaction Temperature multiple_products->control_temp Yes optimize_reagent_ratio Optimize Reagent Ratio multiple_products->optimize_reagent_ratio Yes monitor_tlc Monitor Reaction by TLC to Avoid Over-reaction multiple_products->monitor_tlc Yes purification_issue Purification Difficulty? multiple_products->purification_issue No control_temp->purification_issue optimize_reagent_ratio->purification_issue monitor_tlc->purification_issue gradient_elution Use Shallow Gradient for Chromatography purification_issue->gradient_elution Yes recrystallize Attempt Recrystallization purification_issue->recrystallize Yes success Successful Synthesis purification_issue->success No gradient_elution->success recrystallize->success

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Purification of Crude 3-Formyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-formyl-1H-indole-6-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization and flash column chromatography. Recrystallization is suitable for large-scale purification and removing bulk impurities, while flash column chromatography provides high resolution for separating closely related impurities.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: A mixture of ethanol and water is a reported solvent system for the recrystallization of this compound.[1] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added as an anti-solvent to induce crystallization upon cooling.

Q3: What kind of impurities can I expect in my crude this compound?

A3: Since this compound is often synthesized via the Vilsmeier-Haack reaction, potential impurities may include unreacted starting materials (e.g., 6-cyanoindole), residual Vilsmeier reagent, and byproducts from side reactions. These can include over-formylated products or species from incomplete hydrolysis of the intermediate iminium salt. In some cases, tri-indolylmethanes can also be formed as byproducts in Vilsmeier-type reactions of indoles.

Q4: My purified this compound is colored. How can I remove the color?

A4: Colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and it is then removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used.- The solution was not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by boiling off some solvent.- Try adding a different anti-solvent (a solvent in which the compound is insoluble).- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- The rate of cooling is too fast.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a solvent with a lower boiling point.
Low Recovery Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent.- Minimize the amount of hot solvent used for dissolution.- Ensure the filtration apparatus is pre-heated for hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Flash Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Compounds - Inappropriate solvent system (mobile phase).- Column was not packed properly.- Column was overloaded with the crude sample.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the column is packed uniformly without any cracks or channels.- Use an appropriate ratio of silica gel to crude sample (typically 50:1 to 100:1 by weight).
Compound is Stuck on the Column - The mobile phase is not polar enough.- The compound is interacting strongly with the acidic silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- If the compound is basic, consider adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase.
Streaking or Tailing of Bands - The compound is not very soluble in the mobile phase.- The column is overloaded.- The compound is degrading on the silica gel.- Try a different mobile phase in which the compound is more soluble.- Reduce the amount of sample loaded onto the column.- Deactivate the silica gel by pre-treating it with a modifier like triethylamine.

Quantitative Data Summary

The following table summarizes purification data for this compound and related indole derivatives to provide a comparative overview.

CompoundPurification MethodSolvent/Mobile PhaseYield (%)Purity (%)
This compound RecrystallizationWater-Ethanol63Not specified in the source, but commercial products are available at ≥97% and 99% purity.[1][2]
1-Methylindole-3-acetonitrileFlash ChromatographyEthyl acetate-petroleum (10:90 v/v)57Not Specified
1,3-Dimethyl-1H-indole-2-carbonitrileFlash ChromatographyEthyl acetate-petroleum (10:90 v/v)15Not Specified
3-Ethyl-1H-indole-2-carbaldehydeFlash ChromatographyPetroleum ether/ethyl acetate (50:1)76Not Specified
Diethyl 2-(1-(2-formyl-1-methyl-1H-indol-3-yl)ethyl)malonateFlash ChromatographyPetroleum ether/ethyl acetate (30:1)Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

This protocol is a general procedure based on the reported use of an ethanol/water solvent system.[1]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: To the hot, clear solution, add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (the cloud point). If excess water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography of this compound

This protocol is a general procedure for the purification of indole derivatives and should be optimized for this compound using TLC analysis first. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Sand

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase composition (e.g., a ratio of hexane:ethyl acetate) that gives the target compound an Rf value of approximately 0.3.

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Dry pack the column with silica gel, gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.

  • Column Equilibration: Run the chosen mobile phase through the column until the silica gel is fully saturated and equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Workflow crude1 Crude Product dissolve Dissolve in Minimal Hot Ethanol crude1->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter add_water Add Hot Water to Cloud Point dissolve->add_water No insoluble impurities hot_filter->add_water cool Slow Cooling & Ice Bath add_water->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Drying filter_wash->dry pure1 Pure Crystals dry->pure1

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow cluster_chromatography Flash Chromatography Workflow crude2 Crude Product tlc TLC Analysis for Mobile Phase Optimization crude2->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure2 Pure Product evaporate->pure2

Caption: General workflow for flash column chromatography purification.

References

Technical Support Center: Formylation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the formylation of substituted indoles.

Troubleshooting Guides

Issue 1: Low Yield of Formylated Indole

Q: My formylation reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve the yield?

A: Low yields in indole formylation can stem from several factors, including incomplete reaction, substrate or product degradation, and suboptimal reaction conditions. Here are some troubleshooting steps:

  • Reagent Quality and Stoichiometry:

    • Ensure that all reagents, especially the formylating agent and solvents, are of high purity and anhydrous. For instance, in the Vilsmeier-Haack reaction, ensure the dimethylformamide (DMF) is free from decomposition products like amines.[1]

    • Use freshly prepared Vilsmeier reagent in appropriate stoichiometric amounts, typically 1.5 to 3 equivalents.[1]

    • Verify the purity of your starting indole, as impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature, especially during the addition of reagents, to prevent degradation of the starting material and product.[1] For the Vilsmeier-Haack reaction, the temperature is often kept between 0°C and 80°C, depending on the substrate's reactivity.[2]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.[1]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[1]

  • Work-up Procedure:

    • Immediate and careful quenching of the reaction upon completion is crucial.[3]

    • During aqueous work-up, pour the reaction mixture slowly into crushed ice with vigorous stirring to manage the exothermic reaction.[4]

    • Ensure complete transfer of your product during extraction and purification steps. Rinsing glassware and equipment with the appropriate solvent can help minimize loss.[3]

  • Alternative Methods:

    • If optimizing the current method fails, consider alternative formylation reactions that might be better suited for your specific substituted indole. Milder methods using trimethyl orthoformate with a boron trifluoride diethyl etherate catalyst have shown good to excellent yields.[5]

Issue 2: Poor Regioselectivity (Formation of undesired isomers)

Q: I am observing the formation of multiple formylated isomers. How can I control the regioselectivity of the reaction?

A: The C3 position of the indole ring is electronically favored for electrophilic attack due to the stability of the resulting cationic intermediate.[6] However, substituents on the indole ring can influence the regioselectivity.

  • Understanding Substituent Effects:

    • Electron-donating groups (EDGs) on the pyrrole ring generally enhance the reactivity at the C3 position.

    • Electron-withdrawing groups (EWGs) on the pyrrole ring can deactivate it towards electrophilic substitution, potentially leading to reactions on the benzene ring, though this is less common in standard formylations.[7] EWGs on the benzene ring can also influence the reaction site.

    • Steric Hindrance: Bulky substituents at positions C2 or C4 can sterically hinder the C3 position, potentially leading to formylation at other positions.

  • Strategies to Control Regioselectivity:

    • Blocking Groups: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[6]

    • Directing Groups: Attaching a directing group to the indole nitrogen (N1) can influence the site of formylation. For instance, certain directing groups can favor metallation and subsequent functionalization at the C2 position.[6]

    • Choice of Formylation Method: The choice of reaction can influence the outcome. While the Vilsmeier-Haack reaction strongly favors the C3 position, other methods might offer different selectivity profiles under specific conditions.

    • Solvent Effects: The reaction solvent can sometimes influence the regioselectivity of C-H functionalization reactions on indoles.[8]

Issue 3: Formation of 3-Cyanoindole Byproduct in Vilsmeier-Haack Reaction

Q: During the Vilsmeier-Haack formylation of my indole, I am observing a significant amount of a 3-cyanoindole byproduct. How can I prevent this?

A: The formation of 3-cyanoindole is a known side reaction in the Vilsmeier-Haack formylation, which can reduce the yield of the desired 3-formylindole and complicate purification.[1]

  • Potential Causes:

    • Impurities: The presence of nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives, in reagents or solvents can lead to the formation of an oxime or imine intermediate from the 3-formylindole, which then dehydrates to the nitrile.[1]

    • Reaction with Atmospheric Moisture: In-situ formation of reactive nitrogen species can be facilitated by atmospheric moisture.[1]

    • Inappropriate Work-up: Using ammonia-based quenching agents can introduce a nitrogen source.[1]

  • Recommended Solutions:

    • High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products.[1]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

    • Optimized Reaction Conditions: Control the reaction temperature and time. Lower temperatures and shorter reaction times can minimize byproduct formation.

    • Proper Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1]

    • Purification: If the byproduct still forms, utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) for separation. Recrystallization can also be effective.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most suitable for indoles with acid-sensitive functional groups?

A1: Traditional methods like the Vilsmeier-Haack and Gattermann reactions often use strong acids, which can be problematic for substrates with acid-sensitive groups. In such cases, milder, alternative methods are recommended. For example, a photochemical decarboxylative formylation using aqueous glyoxylic acid proceeds under neutral, metal-free, and oxidant-free conditions.[1] Another option is the boron-catalyzed formylation with trimethyl orthoformate, which can proceed under mild conditions.[5]

Q2: What is the primary reason for the preferential formylation at the C3 position of the indole ring?

A2: The preferential electrophilic attack at the C3 position is due to the greater stability of the cationic intermediate (σ-complex) formed. In this intermediate, the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[6] Attack at the C2 position results in a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures.[6]

Q3: Can the Vilsmeier-Haack reaction be performed under catalytic conditions?

A3: Yes, a catalytic version of the Vilsmeier-Haack reaction has been developed. This method utilizes a P(III)/P(V)=O cycle, which avoids the need for stoichiometric amounts of caustic POCl₃.[9] This catalytic approach offers a milder and more efficient route for formylation.

Q4: Are there any "green" or more environmentally friendly methods for indole formylation?

A4: Yes, several newer methods aim to be more environmentally benign. These include:

  • Photochemical methods: A direct metal- and oxidant-free photochemical decarboxylative formylation of indoles with aqueous glyoxylic acid has been reported.[1]

  • Visible-light photoredox catalysis: An aerobic, transition-metal-free, visible-light-promoted indole C-3 formylation using Rose Bengal as a catalyst and TMEDA as the one-carbon source has been developed.[10]

  • Iron-catalyzed methods: An iron-catalyzed C3-formylation of indoles using formaldehyde and aqueous ammonia with air as the oxidant offers a greener alternative to methods using hazardous reagents like POCl₃.

Q5: What are the main limitations of the Duff and Gattermann reactions for indole formylation?

A5:

  • Duff Reaction: This reaction generally requires strongly electron-donating substituents on the aromatic ring, such as in phenols, and is often inefficient, resulting in low yields.[11][12]

  • Gattermann Reaction: The classical Gattermann reaction involves the use of highly toxic and gaseous hydrogen cyanide (HCN).[13][14] While modifications exist to generate HCN in situ from less hazardous materials like zinc cyanide, the toxicity remains a significant concern.[13][14] The Gattermann-Koch variant is generally not applicable to phenols, phenol ethers, and many heterocyclic compounds like indoles.[13]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the formylation of various substituted indoles using different methods.

Table 1: Vilsmeier-Haack Formylation of Substituted Indoles

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF35-97
2-MethylindolePOCl₃, DMF98-100371 (1-formyl) + 22.5 (2-formyl)
5-BromoindolePOCl₃, DMF35-85
5-NitroindolePOCl₃, DMF100-75
6-MethylindolePOCl₃, DMF35-90
Methyl 6-methyl-1H-indole-2-carboxylatePOCl₃, DMF--79
Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylatePOCl₃, DMF--83

Table 2: Boron-Catalyzed Formylation of Indoles with Trimethyl Orthoformate (TMOF)

Indole DerivativeCatalystConditionsTime (min)Yield (%)
IndoleBF₃·OEt₂Neat, RT582
2-MethylindoleBF₃·OEt₂Neat, RT585
5-MethoxyindoleBF₃·OEt₂Neat, RT592
5-BromoindoleBF₃·OEt₂Neat, RT578
N-MethylindoleBF₃·OEt₂Neat, RT588

Experimental Protocols

Vilsmeier-Haack Formylation of Indole

This protocol is a general procedure and may require optimization for specific substituted indoles.

Materials:

  • Indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a stir bar, dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5°C. Add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10°C. Stir the resulting yellow solution for 30-60 minutes at this temperature.

  • Formylation: Dissolve indole (1 equivalent) in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10°C.[15] After the addition is complete, warm the reaction mixture to 35°C and stir for 1-2 hours. The solution will become viscous.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully into a beaker containing a large amount of crushed ice with vigorous stirring.[4] Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.[4] This step is exothermic and should be performed with caution.

  • Isolation and Purification: The product often precipitates as a solid and can be collected by filtration. If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol.[1]

Gattermann Formylation of Indole (Adams Modification)

This reaction involves the use of toxic cyanide reagents and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • Indole

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Hydrogen chloride (HCl) gas

  • Ice

  • Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend the indole (1 equivalent) and zinc cyanide (1.2 equivalents) in anhydrous diethyl ether.[13]

  • Reaction: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the suspension with vigorous stirring. Continue the HCl addition until saturation.

  • Intermediate Formation: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC). An aldimine hydrochloride salt will precipitate.

  • Hydrolysis: Decant the ether and add ice and water to the precipitated salt. Heat the mixture to hydrolyze the imine to the aldehyde.

  • Work-up and Purification: After hydrolysis, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed q1 Check Reagent Quality & Stoichiometry start->q1 q2 Review Reaction Conditions start->q2 q3 Evaluate Work-up Procedure start->q3 q4 Consider Alternative Methods start->q4 sub_q1 Impure/Wet Reagents? Incorrect Stoichiometry? q1->sub_q1 sub_q2 Suboptimal Temperature? Incorrect Reaction Time? Atmospheric Moisture? q2->sub_q2 sub_q3 Product Loss During Transfer? Incomplete Extraction? q3->sub_q3 sub_q4 Substrate Incompatible with Method? q4->sub_q4 sol_q1 Use High-Purity, Anhydrous Reagents. Verify Calculations & Measurements. sub_q1->sol_q1 sol_q2 Optimize Temperature. Monitor with TLC/LC-MS. Use Inert Atmosphere. sub_q2->sol_q2 sol_q3 Rinse Glassware Thoroughly. Optimize Extraction Protocol. sub_q3->sol_q3 sol_q4 Explore Milder/Alternative Formylation Reactions. sub_q4->sol_q4

Caption: Troubleshooting workflow for low yield in indole formylation.

Vilsmeier_Haack_Workflow reagent_prep 1. Vilsmeier Reagent Prep (POCl₃ + DMF @ 0-10°C) formylation 2. Formylation (Indole solution + Reagent @ <10°C, then 35°C) reagent_prep->formylation Add dropwise workup 3. Work-up (Pour onto ice, neutralize with Na₂CO₃) formylation->workup Reaction complete isolation 4. Isolation (Filter or Extract with Ethyl Acetate) workup->isolation Precipitate or aqueous mixture purification 5. Purification (Column Chromatography or Recrystallization) isolation->purification Crude product product Pure 3-Formylindole purification->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Regioselectivity_Factors center Regioselectivity in Indole Formylation electronic Electronic Effects (C3 is most nucleophilic) center->electronic Primary Factor steric Steric Hindrance (Bulky groups at C2/C4) center->steric Influencing Factor directing Directing Groups (On N1 position) center->directing Control Strategy method Reaction Method (e.g., Vilsmeier vs. others) center->method Control Strategy

Caption: Key factors influencing regioselectivity in indole formylation.

References

Technical Support Center: Improving Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding regioselectivity in their experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during the functionalization of indoles and provides actionable solutions.

Guide 1: Poor Regioselectivity Between C2 and C3 Positions

  • Problem: My reaction yields a mixture of C2 and C3-functionalized isomers, with the C3 isomer often being the major product. How can I favor C2 functionalization?

    Possible Causes & Solutions:

    Possible Cause Troubleshooting Step Rationale
    Inherent Electronic Preference The C3 position of the indole ring is inherently more nucleophilic and electronically favored for electrophilic attack.[1]The cationic intermediate formed during C3 attack is more stable as the positive charge can be delocalized over the nitrogen atom without disrupting the benzene ring's aromaticity.[1]
    No Directing Group or Ineffective Directing Group Employ a directing group on the indole nitrogen (N1). Common directing groups include pyrimidyl, pivaloyl, sulfonyl, and N-P(O)tBu2.[1][2][3][4][5]Directing groups can sterically block the C7 and C2 positions or electronically favor metallation at the C2 position through chelation with the catalyst.[1]
    Suboptimal Catalyst System Screen different transition-metal catalysts and ligands. Palladium, rhodium, and ruthenium catalysts are commonly used to direct C-H activation to the C2 position.[1][6][7] For example, a [RuCl2(p-cymene)]2 catalyst can be effective for C2-alkylation.[6]The choice of metal and ligand is crucial for controlling the regioselectivity of C-H activation.[1][8][9]
    N-H Indole Reactivity Protect the indole nitrogen. N-alkylation or N-acylation can prevent unwanted side reactions at the nitrogen and influence the electronic properties of the indole ring to favor C2 functionalization.[10]An unprotected N-H can be acidic and participate in competing reactions. Protection alters the substrate's reactivity profile.[11]

Guide 2: Unwanted N-Alkylation or N-Acylation

  • Problem: Instead of C-H functionalization, the reaction is occurring on the indole nitrogen.

    Possible Causes & Solutions:

    Possible Cause Troubleshooting Step Rationale
    Basic Reaction Conditions Avoid strong bases if C-functionalization is desired. N-alkylation is often favored under basic conditions where the indole nitrogen is deprotonated.[11][12]The resulting indolide anion is a potent nucleophile that readily attacks electrophiles.
    Highly Electrophilic Reagents Use milder alkylating or acylating agents. For instance, replace an acyl chloride with an acid anhydride and a catalytic amount of a Lewis acid.[11]Strong electrophiles can react indiscriminately with the most nucleophilic site, which can be the deprotonated nitrogen.
    Incomplete Deprotonation for N-Alkylation If N-alkylation is the desired outcome but is sluggish, ensure complete deprotonation by using a strong enough base (e.g., NaH) and a suitable polar aprotic solvent like DMF.[12]Incomplete deprotonation leaves neutral indole that can undergo C3-alkylation as a side reaction.[12]

Guide 3: Difficulty in Functionalizing the Benzene Ring (C4-C7)

  • Problem: I am unable to achieve functionalization on the carbocyclic ring of the indole.

    Possible Causes & Solutions:

    Possible Cause Troubleshooting Step Rationale
    Low Reactivity of the Benzene Ring The pyrrole ring is significantly more electron-rich and reactive than the benzene portion of the indole.[3]Directing groups are often necessary to overcome the inherent reactivity difference and direct functionalization to the less reactive C4-C7 positions.[3]
    Incorrect Directing Group Strategy For C4 functionalization, a directing group at the C3 position (e.g., pivaloyl) can be effective.[3][5] For C7 functionalization, a directing group on the indole nitrogen (e.g., N-P(O)tBu2) is often employed.[5]The directing group forms a metallacycle with the catalyst, bringing it into proximity with the target C-H bond.[11]
    Steric Hindrance Consider the steric profile of your substrate. Bulky substituents on the indole ring may hinder the approach of the catalyst and reagent to certain positions.Steric hindrance can be strategically used to block certain positions and direct functionalization to less hindered sites.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of indole generally the most reactive towards electrophiles?

A1: Electrophilic attack at the C3 position is favored because it proceeds through a more stable cationic intermediate (a σ-complex). In this intermediate, the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[1] In contrast, attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures.[1]

Q2: How can I achieve selective functionalization at the C2 position?

A2: Several strategies can be employed:

  • Blocking the C3 position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1]

  • Using directing groups: Attaching a directing group to the indole nitrogen (N1) can facilitate metallation and subsequent functionalization at the C2 position.[1][4]

  • Transition-metal catalysis: Specific catalyst systems, for example, those based on palladium, rhodium, or ruthenium, can direct C-H activation to the C2 position.[1][6][7]

Q3: What is the role of the N-protecting group in controlling regioselectivity?

A3: The N-protecting group has multiple roles:

  • It prevents unwanted reactions at the indole nitrogen.[11]

  • It can act as a directing group to guide the catalyst to a specific position (e.g., C2 or C7).

  • It modifies the electronic properties of the indole ring, which can influence the reactivity of different positions. An electron-withdrawing protecting group, for instance, can decrease the nucleophilicity of the pyrrole ring.[13]

Q4: How do solvent and temperature affect regioselectivity?

A4: Solvent polarity can influence the reaction pathway. For instance, in some arylation reactions, the choice of solvent can switch the selectivity between C2 and C3.[14] Temperature can affect the kinetic versus thermodynamic control of a reaction. Low temperatures may favor the kinetically preferred product (often C3-alkylation), while higher temperatures can favor the thermodynamically more stable product (often N-alkylation).[12]

Q5: Are there methods to functionalize specific positions on the benzene ring of indole?

A5: Yes, but it is more challenging than functionalizing the pyrrole ring. Site-selective functionalization of the benzene core (C4 to C7) typically requires a directing group strategy.[5] For example, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[5] A pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[5]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed C2-Alkylation of NH-Indoles

This protocol is adapted from a directing group-free approach for the C2-selective carbenoid functionalization of NH-indoles.[6]

Materials:

  • Indole substrate

  • α-aryldiazoester

  • [RuCl2(p-cymene)]2 catalyst

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a solution of the indole (0.5 mmol) and [RuCl2(p-cymene)]2 (2 mol %) in CH2Cl2 (2 mL) at room temperature, add the α-aryldiazoester (0.25 mmol).

  • Monitor the consumption of the diazoester by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C2-alkylated indole.

Protocol 2: Palladium-Catalyzed C2-Alkylation via Norbornene-Mediated C-H Activation

This protocol describes a method for the direct 2-alkylation of free N-H indoles.[7][15]

Materials:

  • Indole substrate

  • Alkyl bromide

  • Pd(OAc)2

  • Norbornene

  • Cs2CO3

  • Toluene, anhydrous

Procedure:

  • In a glovebox, combine the indole (0.5 mmol), Pd(OAc)2 (10 mol %), norbornene (1.0 equiv), and Cs2CO3 (2.0 equiv) in a reaction vessel.

  • Add anhydrous toluene (2 mL) followed by the alkyl bromide (3.0 equiv).

  • Seal the vessel and heat the reaction mixture at 100 °C for the specified time.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Data Summary

Table 1: Comparison of Catalytic Systems for C2-Alkylation of Indole

Catalyst SystemReagentPositionYield (%)Reference
[RuCl2(p-cymene)]2α-aryldiazoesterC2up to 96[6]
Pd(OAc)2 / NorborneneAlkyl bromideC2-[7][15]
Rh(III)NitroolefinsC2-[16]

Table 2: Influence of N-Protecting Group on Regioselectivity

N-Protecting GroupReaction TypePreferred PositionRationaleReference
PyrimidylRh(III)-catalyzed synthesisC2, C3-difunctionalizationDirecting group[2]
N-P(O)tBu2Pd-catalyzed arylationC7Directing group[5]
N-P(O)tBu2Cu-catalyzed arylationC6Directing group[5]
None (N-H)Zn-ProPhenol catalyzed alkylation with N-sulfonylimineC3Electronic preference[17]
None (N-H)Zn-ProPhenol catalyzed alkylation with N-alkoxycarbonylimineN1Altered reaction pathway[17]

Visualizations

troubleshooting_workflow start Poor Regioselectivity (C2 vs. C3 mixture) c3_major Is C3 the major product? start->c3_major use_dg Action: Employ a Directing Group on N1 (e.g., Pyrimidyl, Pivaloyl) c3_major->use_dg Yes change_catalyst Action: Screen different catalysts/ligands (e.g., Ru, Rh) c3_major->change_catalyst Yes protect_nh Action: Protect the indole N-H c3_major->protect_nh Yes reevaluate Re-evaluate Results use_dg->reevaluate change_catalyst->reevaluate protect_nh->reevaluate

Caption: Troubleshooting workflow for poor C2/C3 regioselectivity.

directing_group_mechanism cluster_indole Indole with N-Directing Group indole Indole N1 N C2 C2 N1->C2 C7 C7 activation C2-H Bond Activation C2->activation DG DG DG->N1 chelation Chelation DG->chelation Coordinates catalyst Transition Metal Catalyst (e.g., Pd, Ru) catalyst->chelation chelation->activation Directs catalyst to C2 functionalization Functionalization activation->functionalization

Caption: Mechanism of directing group-assisted C2-functionalization.

References

Technical Support Center: Preventing Decomposition of Indole Derivatives During Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of indole derivatives during experimental work-up procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of reactions involving indole derivatives, providing potential causes and actionable solutions.

Problem Potential Cause Solution
Color change (pink, red, brown, or dark purple) of the organic layer during extraction or upon concentration. Oxidation: The electron-rich indole nucleus is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, and the presence of metal ions.- Use Degassed Solvents: Sparge all solvents (water, organic solvents, and brine) with an inert gas like nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.- Work Under an Inert Atmosphere: Whenever possible, perform extractions and solvent removal under a nitrogen or argon atmosphere using Schlenk line techniques.[1] - Add Antioxidants: Incorporate an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid into the reaction mixture before work-up or into the extraction solvents.[2][3]
Streaking or decomposition of the compound on a silica gel TLC plate. Acidity of Silica Gel: The acidic nature of standard silica gel can cause the decomposition of sensitive indole derivatives.[1]- Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent containing 1-3% triethylamine (TEA) or another amine base to neutralize the acidic sites.[4][5][6]- Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a less acidic grade of silica gel.[4]
Low recovery of the desired product after chromatography. Decomposition on the Column: Prolonged exposure to the stationary phase, especially under acidic conditions, can lead to on-column degradation.- Run the Column Quickly: Flash chromatography is preferred over gravity chromatography to minimize the residence time of the compound on the column.- Deactivate Silica Gel: As mentioned above, use deactivated silica gel for sensitive compounds.[5][6]- Check Compound Stability: Before performing a large-scale purification, spot the crude mixture on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have formed, indicating decomposition.
Formation of a tar-like substance during acidic or basic work-up. pH Instability: Indole derivatives can be unstable under strongly acidic or basic conditions, leading to polymerization or rearrangement.[1]- Maintain Neutral pH: Aim to keep the pH of the aqueous phase as close to neutral (pH 7) as possible during extractions.- Use Mild Acids/Bases: If an acid or base wash is necessary, use dilute solutions (e.g., 5% NaHCO₃, 1M HCl) and minimize contact time.- Temperature Control: Perform acidic or basic washes at low temperatures (0-5 °C) to slow down potential degradation reactions.
Product degradation upon exposure to lab lighting. Photosensitivity: The aromatic indole ring system can absorb UV and visible light, leading to photodegradation.- Protect from Light: Wrap reaction flasks, separatory funnels, and collection tubes with aluminum foil.- Work in a Dimly Lit Area: Avoid direct, bright laboratory light, especially sunlight.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of indole derivative decomposition during work-up?

A1: The main factors leading to the decomposition of indole derivatives during work-up are:

  • Oxidation: The indole ring is highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light, heat, and trace metals.

  • Acidic Conditions: Strong acids can protonate the indole ring, typically at the C3 position, which can initiate polymerization or other acid-catalyzed degradation pathways.[1]

  • Basic Conditions: While generally more stable than in strong acid, some indole derivatives can be susceptible to degradation under strongly basic conditions, which can facilitate oxidation.

  • Light Exposure: Many indole derivatives are photosensitive and can undergo photodegradation upon exposure to UV or even visible light.

  • Elevated Temperatures: Heating during solvent evaporation can accelerate decomposition reactions.

Q2: Which antioxidants are recommended, and at what concentration?

A2: Butylated hydroxytoluene (BHT) and ascorbic acid are commonly used antioxidants to prevent the oxidation of indole derivatives.

  • BHT: A radical scavenger that is soluble in organic solvents. A typical concentration is 0.01-0.1% (w/v) in the organic solvent used for extraction.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant. It can be added to the aqueous phase during extraction at a concentration of 1-5% (w/v).

Antioxidant Typical Concentration Solubility Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic SolventsEffective at scavenging free radicals in the organic phase.
Ascorbic Acid 1 - 5% (w/v)WaterProtects the indole derivative in the aqueous phase during extraction.

Note: The choice and effectiveness of an antioxidant can be substrate-dependent. It is advisable to perform a small-scale test to ensure compatibility with your specific compound and downstream applications.

Q3: How does pH affect the stability of indole derivatives?

A3: The stability of indole derivatives is highly pH-dependent.

  • Acidic pH: Indoles are generally unstable in strong acidic solutions. The pKa of the protonated indole is around -2.4, meaning it can be protonated by strong acids, leading to potential dimerization, polymerization, or other acid-catalyzed reactions.[7]

  • Neutral pH: Most indole derivatives exhibit their highest stability in the neutral to slightly basic pH range (pH 7-8.5).[1]

  • Basic pH: While generally more stable than in strong acid, prolonged exposure to highly basic conditions can promote oxidation. For example, the degradation of 3-methylindole is significantly inhibited under acidic conditions compared to neutral or alkaline conditions.[5]

Quantitative Data on pH Stability of 3-Methylindole

The following table summarizes the degradation of 3-methylindole at different pH values over 120 hours.

pH Degradation Rate after 120h (%) Optimal for Stability
4.0< 50%No
5.0< 50%No
6.0< 50%No
8.0 100% (within 36h) Yes
9.0< 50%No
Data adapted from a study on the microbial degradation of 3-methylindole, where higher degradation indicates lower stability of the compound under those conditions.[5]

Q4: My indole derivative is sensitive to silica gel. What are my options for purification?

A4: If your indole derivative decomposes on silica gel, you have several alternatives for purification:

  • Deactivate the Silica Gel: Before packing your column, wash the silica gel with a solution of your eluent containing 1-3% triethylamine or another amine base. This neutralizes the acidic silanol groups on the silica surface.[4][5][6]

  • Use a Different Stationary Phase: Neutral or basic alumina can be a good alternative for acid-sensitive compounds. Reverse-phase chromatography (C18 silica) with a polar mobile phase is another option, particularly for more polar indole derivatives.[4]

  • Crystallization: If your product is a solid and the impurities have different solubility profiles, crystallization can be an effective purification method that avoids chromatography altogether.

  • Distillation: For volatile and thermally stable indole derivatives, distillation under reduced pressure can be a suitable purification technique.

Experimental Protocols

Protocol 1: General Aqueous Work-up for an Indole-Containing Reaction Mixture

This protocol provides a general procedure for the aqueous work-up of a reaction mixture containing an indole derivative, incorporating measures to prevent decomposition.

Materials:

  • Reaction mixture containing the indole derivative

  • Degassed organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Degassed saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Degassed brine (saturated aqueous NaCl solution)

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Butylated hydroxytoluene (BHT) (optional)

  • Ascorbic acid (optional)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Inert gas source (nitrogen or argon)

Procedure:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature. If the reaction is exothermic upon quenching, cool it in an ice bath.

  • Quench the Reaction: Slowly add degassed deionized water or a degassed saturated aqueous NaHCO₃ solution to quench any remaining reagents.

  • Add Antioxidant (Optional):

    • For water-soluble protection, add a solution of ascorbic acid in degassed water to the mixture.

    • For organic-soluble protection, add a small amount of BHT to the extraction solvent.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add the degassed organic extraction solvent.

    • Gently invert the separatory funnel to mix the layers, venting frequently to release any pressure. Avoid vigorous shaking, which can promote oxidation.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction of the aqueous layer two more times.

  • Wash the Organic Layer:

    • Combine the organic layers and wash sequentially with:

      • Degassed deionized water

      • Degassed saturated aqueous NaHCO₃ solution (if the reaction was acidic)

      • Degassed brine

  • Drying:

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the bath temperature as low as possible (ideally below 40°C) to minimize thermal decomposition.

    • For highly sensitive compounds, consider removing the solvent under a stream of inert gas at room temperature.

  • Storage: Store the crude product under an inert atmosphere in a freezer, protected from light.

Protocol 2: Flash Chromatography of an Acid-Sensitive Indole Derivative on Deactivated Silica Gel

This protocol describes the purification of an acid-sensitive indole derivative using flash column chromatography with deactivated silica gel.

Materials:

  • Crude indole derivative

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Deactivated Eluent: Prepare your chosen eluent system and add 1-3% (v/v) of triethylamine.

  • Pack the Column:

    • Prepare a slurry of silica gel in the deactivated eluent.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

    • Add a thin layer of sand on top of the packed silica gel.

  • Equilibrate the Column: Run 2-3 column volumes of the deactivated eluent through the packed column to ensure the entire stationary phase is neutralized.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with your chosen solvent system (with or without TEA, depending on the sensitivity of your compound).

    • Collect fractions and monitor the separation by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low.

Visualizations

Decomposition_Pathway Common Decomposition Pathways of Indole Derivatives Indole Indole Derivative Oxidation Oxidation (O2, light, heat) Indole->Oxidation Acid Acid Catalysis (H+) Indole->Acid Oxidized_Products Oxidized Products (e.g., Indigo, Isatin derivatives) Oxidation->Oxidized_Products Polymers Polymers / Tar Acid->Polymers

Caption: Key factors leading to the decomposition of indole derivatives.

Workup_Workflow Protective Work-up Workflow for Indole Derivatives cluster_prep Preparation cluster_workup Aqueous Work-up cluster_purification Purification Degas Degas Solvents (N2 or Ar sparging) Quench 1. Quench Reaction (Cool, add degassed H2O/NaHCO3) Degas->Quench Inert Prepare Inert Atmosphere (Schlenk Line) Inert->Quench Extract 2. Extract with Degassed Organic Solvent (+/- BHT/Ascorbic Acid) Quench->Extract Wash 3. Wash Organic Layer (Degassed H2O, Brine) Extract->Wash Dry 4. Dry with Na2SO4 Wash->Dry Concentrate 5. Concentrate in vacuo (Low Temperature) Dry->Concentrate TLC Check Stability on TLC Concentrate->TLC Deactivate Deactivate Silica Gel (if necessary) TLC->Deactivate If unstable Chromatography Flash Chromatography TLC->Chromatography If stable Deactivate->Chromatography

Caption: A recommended workflow for the work-up and purification of sensitive indole derivatives.

Troubleshooting_Tree Troubleshooting Decomposition During Work-up Start Decomposition Observed (e.g., color change, low yield) During_Workup During Aqueous Work-up? Start->During_Workup Step Step Action Action Use_Degassed Use Degassed Solvents & Inert Atmosphere During_Workup->Use_Degassed Yes During_Chromo During Chromatography? During_Workup->During_Chromo No Deactivate_Silica Deactivate Silica Gel with Triethylamine During_Chromo->Deactivate_Silica Yes On_Standing On Standing/ Concentration? During_Chromo->On_Standing No Protect_Light Protect from Light & Use Antioxidants On_Standing->Protect_Light Yes

Caption: A decision tree for troubleshooting the decomposition of indole derivatives.

References

Technical Support Center: Column Chromatography of Indole-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying indole-carbonitriles using column chromatography. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of indole-carbonitriles?

A1: The selection of the stationary phase is critical and depends on the polarity and stability of your specific indole-carbonitrile derivative.

  • Silica Gel: This is the most widely used stationary phase for normal-phase chromatography of indole derivatives due to its versatility. However, the acidic nature of silica can sometimes lead to issues such as streaking, tailing, or even decomposition of acid-sensitive indole-carbonitriles.[1]

  • Neutral Alumina: For basic or acid-sensitive indole-carbonitriles, neutral alumina presents a good alternative to silica gel.[1]

  • Reversed-Phase Silica (C18): For highly polar indole-carbonitriles or for purification via High-Performance Liquid Chromatography (HPLC), a C18 reversed-phase column is often employed.[2]

Q2: How do I choose an appropriate mobile phase for my indole-carbonitrile separation?

A2: The ideal mobile phase should provide good separation between your target compound and impurities, ideally giving your product an Rf value between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate.[1]

  • Normal-Phase Chromatography (Silica Gel): Common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[3][4] For more polar indole-carbonitriles, a small percentage of methanol in dichloromethane can be effective.

  • Reversed-Phase Chromatography (C18): A gradient of water and acetonitrile, often with a small amount of an acid modifier like 0.1% formic acid to improve peak shape, is typically used.[2]

Q3: My indole-carbonitrile is colorless. How can I visualize it on a TLC plate and during column chromatography?

A3: Most indole derivatives, including indole-carbonitriles, are UV-active due to their aromatic structure.

  • UV Light: The easiest and most common non-destructive method is to visualize the spots under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent TLC plate.[5]

  • Staining: If UV visualization is not sufficient, various chemical stains can be used.

    • Potassium Permanganate (KMnO₄): A general stain that reacts with many organic compounds, appearing as yellow-brown spots on a purple background.[5]

    • p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that can be useful for a variety of functional groups.

    • Ehrlich's Reagent: This stain is highly specific for indoles and typically produces blue or purple spots.[5]

Q4: Is the nitrile group stable during column chromatography?

A4: The cyano (nitrile) group is generally stable under standard column chromatography conditions. However, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, can potentially lead to hydrolysis of the nitrile to an amide or a carboxylic acid.[6][7][8] On a standard silica gel column with neutral eluents, the nitrile group is expected to be stable. If you are using acidic or basic modifiers in your mobile phase, it is advisable to monitor for any potential degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of indole-carbonitriles.

Problem 1: My indole-carbonitrile is streaking or tailing on the TLC plate and column.

Probable CauseSolution
Interaction with Acidic Silica Gel The basic nitrogen of the indole ring can interact strongly with the acidic silanol groups on the silica surface. Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase to neutralize these acidic sites.[1]
Sample Overload Applying too much sample to the column can lead to broad, tailing peaks. As a general rule, the ratio of silica gel to your crude sample should be between 30:1 and 100:1 by weight.
Inappropriate Solvent Polarity The compound may have low solubility in the chosen mobile phase. Try a different solvent system or a gradient elution to improve solubility and peak shape.

Problem 2: I am getting poor separation between my indole-carbonitrile and impurities.

Probable CauseSolution
Suboptimal Mobile Phase The chosen solvent system may not have enough selectivity to resolve the compounds. Screen a variety of solvent systems with different polarities and compositions using TLC. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter the separation.
Isocratic Elution is Insufficient For complex mixtures with compounds of varying polarities, a single solvent mixture may not provide adequate separation. Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
Improperly Packed Column Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and poor separation. Ensure your column is packed uniformly.

Problem 3: My indole-carbonitrile appears to be decomposing on the column.

Probable CauseSolution
Acid Sensitivity on Silica Gel Some indole-carbonitriles can be sensitive to the acidic nature of silica gel. Perform a 2D TLC to check for on-plate degradation. If decomposition is observed, consider deactivating the silica gel by pre-eluting the column with a solvent system containing 1% triethylamine, or switch to a neutral stationary phase like alumina.[3]
Hydrolysis of the Nitrile Group Although less common under standard conditions, prolonged exposure to acidic or basic modifiers could cause hydrolysis. Minimize the time the compound spends on the column by running the chromatography efficiently. Analyze the collected fractions promptly to check for degradation products.

Data Presentation

Table 1: Representative TLC Rf Values of Indole-Carbonitriles on Silica Gel

CompoundSolvent System (v/v)Approximate Rf Value
1-Benzyl-3-iodo-1H-indole-2-carbonitrilePetroleum Ether / Ethyl Acetate (80:20)Not specified, but purified by column chromatography.[3][4]
1,3-Dimethyl-1H-indole-2-carbonitrileEthyl Acetate / Petroleum Ether (10:90)Not specified, but purified by flash chromatography.[4]
7-Phenyl-1-(pyrimidin-2-yl)indolineEthyl Acetate / Hexane (1:4)0.43[9]
5-Bromo-7-phenyl-1-(pyrimidin-2-yl)indolineEthyl Acetate / Hexane (1:4)0.41[9]
Ethyl 3-chloro-1H-indole-2-carboxylateEthyl Acetate / Petroleum Ether (16%)0.67[10]

Note: Rf values are highly dependent on experimental conditions (TLC plate manufacturer, chamber saturation, temperature) and should be used as a guideline.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography of an Indole-Carbonitrile Derivative

This protocol provides a general procedure for the purification of a moderately polar indole-carbonitrile using silica gel flash chromatography.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal solvent system will give your target indole-carbonitrile an Rf value of approximately 0.2-0.4.[1]

  • Column Packing:

    • Select a column of an appropriate size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.

  • Sample Loading:

    • Dissolve the crude indole-carbonitrile in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from your TLC analysis.

    • If a gradient elution is necessary, start with a less polar solvent mixture and gradually increase the polarity.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure indole-carbonitrile.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Reversed-Phase HPLC Purification of a Polar Indole-Carbonitrile

This protocol is suitable for the high-purity isolation of polar or water-soluble indole-carbonitriles.

  • Method Development (Analytical HPLC):

    • Dissolve a small amount of the crude sample in the initial mobile phase or a suitable solvent like methanol.

    • Inject the sample onto an analytical C18 column.

    • Develop a gradient elution method, typically starting with a high percentage of water (with 0.1% formic acid) and increasing the percentage of acetonitrile (with 0.1% formic acid).

    • Optimize the gradient to achieve good separation of the target peak from impurities.

  • Preparative HPLC Setup:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Prepare a concentrated solution of your crude indole-carbonitrile in the initial mobile phase or a minimal amount of a stronger solvent.

  • Injection and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Run the optimized gradient method.

    • Collect fractions based on the UV chromatogram, isolating the peak corresponding to your target compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified indole-carbonitrile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column Slurry->Pack Dissolve 4. Dissolve Crude Product Pack->Dissolve Load 5. Load Sample onto Column Dissolve->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Product Pure Indole-Carbonitrile Evaporate->Product

Caption: Workflow for Normal-Phase Column Chromatography.

troubleshooting_tree cluster_streaking Streaking/Tailing cluster_separation Poor Separation cluster_decomposition Decomposition Start Problem Encountered Streaking Streaking or Tailing? Start->Streaking Poor_Sep Poor Separation? Start->Poor_Sep Decomp Decomposition? Start->Decomp Add_Modifier Add 0.1-1% TEA or NH3 to Mobile Phase Streaking->Add_Modifier Yes Reduce_Load Reduce Sample Load Streaking->Reduce_Load Yes Change_Solvent Try Different Solvent System Streaking->Change_Solvent Yes Optimize_TLC Re-optimize Mobile Phase with TLC Poor_Sep->Optimize_TLC Yes Use_Gradient Use Gradient Elution Poor_Sep->Use_Gradient Yes Repack Check and Repack Column Poor_Sep->Repack Yes Deactivate_Silica Deactivate Silica with TEA or Use Alumina Decomp->Deactivate_Silica Yes Run_Faster Minimize Time on Column Decomp->Run_Faster Yes

Caption: Troubleshooting Decision Tree for Indole-Carbonitrile Purification.

References

Technical Support Center: Synthesis of 3-Formyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-formyl-1H-indole-6-carbonitrile. The following sections address common issues encountered during synthesis, with a focus on impurity identification and resolution.

Troubleshooting Guide

Issue: Low or No Product Yield

Q1: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack formylation of 1H-indole-6-carbonitrile can stem from several factors. The Vilsmeier-Haack reaction is a powerful tool for introducing formyl groups into electron-rich arenes like indoles. However, its success is sensitive to reaction conditions.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.

  • Suboptimal Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation is crucial. The Vilsmeier reagent is typically prepared at low temperatures (<25°C). The formylation reaction itself is often carried out at room temperature or slightly elevated temperatures (60-80°C).[1] Extreme temperatures should be avoided to prevent degradation of the product and starting material.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the successful formation and reaction of the Vilsmeier reagent.

  • Reagent Quality: The purity of the starting material, 1H-indole-6-carbonitrile, and the reagents, particularly phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is critical. Impurities in the starting materials can lead to side reactions and lower yields.

Issue: Presence of Unexpected Impurities

Q2: I have obtained my product, but it is contaminated with significant impurities. What are the likely impurities and how can I identify and remove them?

A2: The presence of impurities is a common challenge. Based on the Vilsmeier-Haack reaction mechanism and the nature of the starting material, several impurities can be anticipated. Chromatographic methods are central to purity assessment, offering high-resolution separation of the main compound from its impurities.

A summary of potential impurities is provided in the table below:

Impurity Name Potential Source Recommended Analytical Method for Detection
1H-indole-6-carbonitrileIncomplete reaction.HPLC, GC-MS, TLC, ¹H NMR
1,3-Diformyl-1H-indole-6-carbonitrileExcess Vilsmeier reagent or harsh reaction conditions.LC-MS, ¹H NMR, ¹³C NMR
3-Formyl-1H-indole-6-carboxylic acidHydrolysis of the nitrile group during aqueous work-up.HPLC, LC-MS, IR (C=O stretch of carboxylic acid)
3-Formyl-1H-indole-6-carboxamidePartial hydrolysis of the nitrile group.HPLC, LC-MS
Polymeric byproductsSide reactions under harsh conditions.Gel Permeation Chromatography (GPC), NMR

Experimental Protocols for Impurity Detection

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating this compound from its potential impurities. A typical method would involve a C18 column with a gradient elution using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid) and acetonitrile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can provide separation and identification based on mass-to-charge ratio.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the reaction progress and qualitatively assess the purity of the product. Staining with a solution like potassium permanganate or using a UV lamp can help visualize the spots.

Frequently Asked Questions (FAQs)

Q3: Is the nitrile group on the indole ring stable under Vilsmeier-Haack conditions?

A3: Generally, nitrile groups are stable under Vilsmeier-Haack reaction conditions.[2] However, the aqueous work-up step, especially if prolonged or conducted at elevated temperatures, can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide. To minimize this, it is advisable to perform the work-up at low temperatures and as quickly as possible.

Q4: Can di-formylation occur on the 1H-indole-6-carbonitrile ring?

A4: While formylation at the C3 position of the indole ring is strongly favored due to the high electron density at this position, di-formylation can occur, particularly if an excess of the Vilsmeier reagent is used or if the reaction is run for an extended period at high temperatures. The second formyl group may add to the nitrogen atom of the indole ring (N-formylation). Careful control of stoichiometry and reaction conditions is key to preventing this side reaction.

Q5: What is the best method to purify the final product, this compound?

A5: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for removing many impurities.

  • Flash Column Chromatography: For smaller scales or to achieve very high purity, flash column chromatography on silica gel is the preferred method. A solvent system with a gradient of ethyl acetate in hexanes is typically effective for separating the desired product from less polar and more polar impurities.

Visualizing the Process

To aid in understanding the potential reaction pathways and troubleshooting steps, the following diagrams are provided.

Vilsmeier_Haack_Pathway A 1H-indole-6-carbonitrile C Iminium Salt Intermediate A->C Electrophilic Attack E Unreacted Starting Material A->E Incomplete Reaction B Vilsmeier Reagent (POCl3 + DMF) B->C D This compound (Desired Product) C->D Aqueous Work-up F Di-formylated Product D->F Excess Reagent/ Harsh Conditions G Hydrolyzed Product (Carboxylic Acid/Amide) D->G Prolonged Work-up

Caption: Vilsmeier-Haack reaction pathway and potential impurity formation.

Troubleshooting_Workflow start Synthesis of this compound analyze Analyze Crude Product (TLC, HPLC, NMR) start->analyze check_purity Is Purity >95%? analyze->check_purity pure_product Pure Product check_purity->pure_product Yes identify_impurities Identify Major Impurities check_purity->identify_impurities No unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm side_products Unexpected Side Products? unreacted_sm->side_products No optimize_reaction Optimize Reaction: - Increase reaction time/temp - Check reagent stoichiometry unreacted_sm->optimize_reaction Yes modify_workup Modify Work-up: - Adjust pH - Reduce temperature/time side_products->modify_workup Yes (e.g., Hydrolysis) purify Purification: - Recrystallization - Column Chromatography side_products->purify No optimize_reaction->start modify_workup->start purify->analyze Re-analyze

Caption: A general workflow for troubleshooting synthesis impurities.

References

Technical Support Center: Solvent Effects on Indole Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during indole-based chemical syntheses, with a focus on the critical role of the solvent.

Troubleshooting Guides

This section addresses common problems encountered during indole reactions and provides potential solutions related to solvent choice and reaction conditions.

Issue 1: Low or No Yield of the Desired Indole Product

Question: My Fischer indole synthesis is resulting in a very low yield. Could the solvent be the problem?

Answer: Yes, the solvent is a critical factor in the success of the Fischer indole synthesis.[1] Several solvent-related issues could be contributing to the low yield:

  • Poor Solubility: The starting materials or key intermediates may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[1]

  • Catalyst Activity: The solvent can modulate the acidity of the catalyst, which is crucial for the reaction to proceed efficiently.[1]

  • Intermediate Stability: The stability of the reaction intermediates can be highly dependent on the solvent environment.

  • Thermal Decomposition: At high temperatures, reactants or products might decompose. Diluting the reaction mixture with an inert, high-boiling solvent like sulfolane can sometimes mitigate this issue.[1]

Troubleshooting Steps:

  • Assess Solubility: Ensure your starting materials (phenylhydrazine and carbonyl compound) are fully soluble in the chosen solvent at the reaction temperature.

  • Solvent Screening: If solubility is an issue, consider screening a range of solvents with varying polarities. Common solvents for the Fischer indole synthesis include ethanol, methanol, toluene, and acetic acid, which can also act as a catalyst.[1]

  • Consider "Green" Solvents: For a more environmentally friendly approach, water and ionic liquids have been successfully used in some indole syntheses, particularly with microwave assistance.[1]

Question: I am attempting a Bischler-Möhlau indole synthesis and the yields are consistently poor. What solvent adjustments can I make?

Answer: The traditional Bischler-Möhlau synthesis often requires harsh conditions, which can lead to low yields.[1] Modern modifications often focus on milder conditions, where solvent choice is key.[1]

  • Polar Aprotic Solvents: Consider using polar aprotic solvents that can facilitate the reaction without participating in side reactions.

  • Solvent-Free Conditions: In some cases, solvent-free, microwave-assisted conditions have been shown to significantly improve yields.[1]

Issue 2: Poor Regioselectivity in Indole Functionalization

Question: I am performing an N-alkylation of my indole, but I am getting a significant amount of the C3-alkylated product. How can I improve the N-selectivity?

Answer: The competition between N-alkylation and C3-alkylation is a common challenge due to the high nucleophilicity of the C3 position of the indole ring.[2][3] The choice of base and solvent system is critical in directing the selectivity.

  • Base and Solvent Combination: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[2][3] The base deprotonates the indole nitrogen, forming the more nucleophilic indolide anion, which then reacts with the alkylating agent.[3]

  • Solvent Effects on Ion Pairing: In less polar solvents, the indolide cation and the metal cation from the base can form tight ion pairs, which can influence the reaction site. Polar aprotic solvents like DMF can effectively solvate the cation, leading to a "freer" indolide anion that is more likely to react at the nitrogen.

  • Temperature: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product.[2]

Troubleshooting Steps:

  • Optimize Base/Solvent System: Switch to a strong base like NaH in anhydrous DMF.[2] Ensure the indole is fully deprotonated before adding the alkylating agent.

  • Increase Reaction Temperature: If you are still observing significant C3-alkylation at room temperature, consider increasing the temperature.

  • Consider the Electrophile: Highly reactive electrophiles can lead to reduced selectivity.[2]

Question: My Fischer indole synthesis with an unsymmetrical ketone is producing the wrong regioisomer. Can the solvent influence this?

Answer: Yes, the solvent, in conjunction with the acid catalyst, can influence the regioselectivity of the Fischer indole synthesis when using unsymmetrical ketones.[1] The reaction proceeds through an enamine intermediate, and the solvent can affect the relative stability of the possible enamine isomers, thus influencing the final product distribution.

Issue 3: Difficulty with Product Purification

Question: I am having trouble separating my desired indole product from byproducts during column chromatography.

Answer: While not a direct effect on the reaction mechanism, the reaction solvent can sometimes complicate purification.

  • High-Boiling Solvents: If a high-boiling solvent like DMF or DMSO was used, ensure it is completely removed during the work-up, as residual solvent can interfere with chromatography.

  • Solvent-Miscible Impurities: Byproducts formed due to solvent participation can co-elute with your product.

Troubleshooting Steps:

  • Thorough Work-up: Perform an aqueous wash to remove water-soluble solvents like DMF.

  • Optimize Chromatography Eluent: Systematically screen different solvent systems for your column chromatography to achieve better separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used solvents for indole synthesis and functionalization?

A1: The choice of solvent is highly dependent on the specific reaction. However, some common solvents include:

  • Protic Solvents: Ethanol, methanol, and acetic acid are often used, with acetic acid sometimes serving as both a solvent and a catalyst.[1]

  • Aprotic Polar Solvents: DMF, THF, acetonitrile (CH3CN), and dichloromethane (DCM) are frequently employed, especially in reactions involving strong bases or metal catalysts.[2][4][5]

  • Nonpolar Solvents: Toluene and benzene are also used, particularly in reactions that require azeotropic removal of water.[4]

Q2: Are "green" solvents a viable option for indole reactions?

A2: Yes, there is a significant and growing interest in using environmentally benign solvents for indole synthesis.[1]

  • Water: Has been successfully used as a solvent for certain reactions, such as the microwave-assisted cycloisomerization of 2-alkynylanilines.[1]

  • Ionic Liquids: These have been explored as recyclable solvents for reactions like the N-alkylation of indoles.[1]

  • Solvent-Free Reactions: Many indole syntheses, including the Bischler-Möhlau and Madelung reactions, can be performed effectively under solvent-free conditions, often with microwave assistance, which reduces waste and simplifies the work-up procedure.[1]

Q3: How does solvent polarity affect the rate and outcome of an indole reaction?

A3: Solvent polarity can have a profound impact on indole reactions in several ways:[1]

  • Solubility: It affects the solubility of reactants, intermediates, and catalysts.[1]

  • Reaction Rate: For reactions that proceed through polar or charged intermediates and transition states, polar solvents can stabilize these species, thereby increasing the reaction rate. The formation of the arenium ion in electrophilic aromatic substitution is an example of a charge-delocalized intermediate that is stabilized by polar solvents.[6]

  • Selectivity: As discussed in the troubleshooting section, solvent polarity can influence the regioselectivity (e.g., N- vs. C3-alkylation) and chemoselectivity of a reaction.

  • Photophysical Properties: The absorption and fluorescence spectra of indoles are highly sensitive to solvent polarity.[7][8][9] In polar solvents, the excited states of indole can be stabilized, leading to shifts in the emission wavelength.[7][10]

Q4: Can the solvent participate in the reaction?

A4: Ideally, the solvent should be inert. However, some solvents can participate in side reactions. For example, protic solvents like alcohols can compete as nucleophiles in certain reactions. It is crucial to choose a solvent that is compatible with all the reagents and intermediates in the reaction.

Quantitative Data

The following tables summarize the effect of different solvents on the yield of specific indole reactions.

Table 1: Effect of Solvent on the Alkylation of Indole with 2-Phenyloxirane [5]

SolventYield (%)
CH₂Cl₂93
CH₃CNSlightly lower than CH₂Cl₂
EtherSlightly lower than CH₂Cl₂
HexaneSlightly lower than CH₂Cl₂
Ethyl acetateBad
WaterBad
THFBad
AcetoneBad

Reaction Conditions: Indole (0.1 mol), 2-phenyloxirane (0.1 mol), solvent (20 mL), catalyst, room temperature.

Experimental Protocols

General Procedure for N-Alkylation of Indole[2]
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 equivalent).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to dissolve the indole.

  • Deprotonation: Carefully add sodium hydride (NaH, 1.1–1.5 equivalents) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30–60 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (1.0–1.2 equivalents) dropwise via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Indole Substrate add_solvent Add Anhydrous DMF start->add_solvent add_base Add NaH at 0°C add_solvent->add_base stir Stir at RT (30-60 min) add_base->stir add_electrophile Add Alkylating Agent at 0°C stir->add_electrophile monitor Monitor by TLC add_electrophile->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Purified N-Alkylated Indole purify->product

Caption: A typical experimental workflow for the N-alkylation of indoles.

regioselectivity_logic cluster_n_alkylation N-Alkylation Pathway cluster_c3_alkylation C3-Alkylation Pathway indole Indole indolide Indolide Anion indole->indolide Deprotonation Polar Aprotic Solvent (e.g., DMF) c3_product C3-Alkylated Indole (Kinetic Product) indole->c3_product Direct Attack at C3 (Incomplete Deprotonation) base Strong Base (e.g., NaH) n_product N-Alkylated Indole (Thermodynamic Product) indolide->n_product SN2 Attack at N alkyl_halide Alkyl Halide (R-X) alkyl_halide->n_product alkyl_halide->c3_product

Caption: Factors influencing N- vs. C3-alkylation selectivity in indole reactions.

References

Technical Support Center: Optimization of Indole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of indoles.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is failing or giving very low yields. What are the common causes and how can I troubleshoot it?

Low yields or failure in the Fischer indole synthesis can arise from several factors. A primary reason can be the choice of acid catalyst, which is crucial for the reaction's success. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are used to facilitate key steps like the isomerization of the hydrazone and the subsequent[1]-sigmatropic rearrangement.[2]

Troubleshooting Steps:

  • Catalyst Selection: The strength of the acid can significantly impact the reaction rate and yield.[3] If you are using a very strong acid, it might be causing degradation of your starting material or product.[3] Conversely, a weak acid may not be sufficient to catalyze the reaction. It is recommended to screen a variety of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrate.[3] For sensitive substrates, milder catalysts like acetic acid might be beneficial.[4]

  • Substituent Effects: The electronic properties of substituents on the phenylhydrazine or the carbonyl compound play a critical role. Electron-donating groups on the carbonyl component can lead to a competing N-N bond cleavage, causing the reaction to fail.[1][5] In such cases, using Lewis acids like ZnCl₂ or ZnBr₂ has been shown to improve the efficiency of the cyclization.[5]

  • Reaction Conditions: Temperature and reaction time are critical parameters. These reactions often require elevated temperatures, such as refluxing in a suitable solvent.[4] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][6]

  • Reagent Purity: Impurities in the phenylhydrazine or carbonyl starting materials can interfere with the reaction. Ensure the purity of your reagents, and consider purifying them by distillation or recrystallization if necessary.[3][4] Using the hydrochloride salt of phenylhydrazine can sometimes be advantageous as it is often more stable.[4]

  • Byproduct Analysis: If the reaction fails, analyzing the byproducts can provide valuable insights. The formation of aniline is a common indicator of N-N bond cleavage, a frequent cause of failure, especially with certain substitution patterns.[5][7]

Q2: I am observing the formation of multiple isomers in my Fischer indole synthesis. How can I improve the regioselectivity?

The formation of multiple isomers is a known issue, particularly when using unsymmetrical ketones. The choice of acid catalyst and reaction conditions can influence the regioselectivity of the final indole product.[2]

Strategies to Improve Regioselectivity:

  • Catalyst Choice: The nature of the acid catalyst can direct the cyclization to favor one isomer over the other. Experimenting with different Brønsted and Lewis acids is a good starting point.

  • Temperature Control: Temperature can significantly influence the regioselectivity. In some cases, higher temperatures might favor the formation of a specific isomer.[6] Therefore, precise temperature control is crucial for reproducible results.[6]

  • Steric Hindrance: The presence of bulky ortho substituents on the phenylhydrazone can sometimes lead to mixtures of indole derivatives and low yields.[8] In such cases, a strategic choice of starting materials or a different synthetic route might be necessary.

Q3: My Madelung indole synthesis requires very high temperatures. Are there any modifications to perform the reaction under milder conditions?

The traditional Madelung synthesis, which involves the intramolecular cyclization of N-phenylamides, often requires strong bases and high temperatures (200–400 °C).[9] However, several modifications have been developed to make this reaction more practical.

Milder Reaction Conditions:

  • Electron-Withdrawing/Donating Groups: The reaction temperature can be significantly lowered by the presence of electron-donating groups on the aromatic ring of the N-phenylamide and an electron-withdrawing group at the R5 position, with some reactions proceeding at approximately 25 °C.[9]

  • Organometallic Bases: The use of organolithium bases like butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can decrease the required temperature to a range of -20 to 25 °C.[9] This is known as the Madelung-Houlihan variation.[9]

  • Smith-Madelung Modification: This variation utilizes a condensation reaction of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids to yield substituted indoles and is applicable to a wide variety of substituted anilines.[9]

Q4: What are the key parameters to optimize in a Palladium-catalyzed indole synthesis (e.g., Heck, Buchwald-Hartwig)?

Palladium-catalyzed reactions are powerful tools for indole synthesis, offering mild reaction conditions and good functional group tolerance.[10] However, optimization of several parameters is often necessary to achieve high yields.

Key Optimization Parameters:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical.[10] For Buchwald-Hartwig amination, sterically hindered ligands are often employed.[11] The catalyst loading should also be optimized, as decreasing it might not always negatively affect the yield.[10]

  • Solvent: The solvent can have a significant effect on the reaction outcome. For instance, in some Heck cyclizations, acetonitrile (MeCN) has been found to be the best solvent.[12] In other palladium-catalyzed reactions, solvents like DMF, DMSO, or toluene have been used successfully.[13][14]

  • Base: A base is often required for these reactions.[10] The choice and amount of base (e.g., K₃PO₄, NaOMe) should be carefully screened.[10][15]

  • Temperature: While many palladium-catalyzed reactions proceed at milder temperatures than classical methods, temperature optimization is still important. For example, some Heck cyclizations are performed at elevated temperatures (e.g., 110 °C).[6]

  • Reaction Time: The reaction time should be monitored to avoid decomposition of the product or starting materials.[12]

Q5: My Bischler-Möhlau indole synthesis is giving poor yields. What can I do to improve it?

The Bischler-Möhlau synthesis, which forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline, has historically been plagued by harsh conditions and low yields.[16]

Improvement Strategies:

  • Milder Catalysts: The use of lithium bromide as a catalyst has been shown to provide milder reaction conditions.[16][17]

  • Microwave Irradiation: Microwave-assisted synthesis can often lead to shorter reaction times and improved yields compared to conventional heating.[16][17][18]

  • Solvent Choice: The reaction is typically carried out with an excess of aniline, which also acts as the solvent. However, exploring other high-boiling, inert solvents might be beneficial in some cases.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution Relevant Synthesis
Inappropriate Catalyst Screen a range of Brønsted and Lewis acids of varying strengths.[2][3][4] For Pd-catalyzed reactions, screen different ligands and palladium sources.[10][19]Fischer, Bischler-Möhlau, Heck, Buchwald-Hartwig
Sub-optimal Temperature Systematically screen a range of temperatures.[6] Lowering the temperature may prevent decomposition, while higher temperatures may be needed for catalyst activity.[6]All
Incorrect Solvent Test a range of solvents with appropriate boiling points and solubility for your reactants.[4][13][20]All
Poor Reagent Quality Use freshly purified starting materials.[3][4] For Fischer synthesis, consider using the more stable hydrochloride salt of phenylhydrazine.[4]Fischer, Pictet-Spengler
Competing Side Reactions For Fischer synthesis with electron-donating groups, consider using Lewis acids to minimize N-N bond cleavage.[5] Analyze byproducts to understand the side reactions.[5][7]Fischer
Atmospheric Moisture If your reaction is sensitive to moisture, use dry solvents and an inert atmosphere (e.g., nitrogen or argon).[21]All
Formation of Multiple Products/Isomers
Potential Cause Suggested Solution Relevant Synthesis
Lack of Regioselectivity In Fischer synthesis with unsymmetrical ketones, screen different acid catalysts.[2] In Heck reactions, the choice of ligand can switch the regioselectivity.[22]Fischer, Heck
Incorrect Temperature Carefully control the reaction temperature, as it can significantly influence selectivity.[6] Lowering the temperature may favor the kinetic product.[21]All
Impure Starting Materials Purify starting materials to avoid side reactions caused by impurities.[21]All

Experimental Protocols

General Experimental Protocol for Fischer Indole Synthesis
  • Hydrazone Formation (Optional but recommended):

    • Dissolve the phenylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol).

    • Add the aldehyde or ketone (1.0 eq.) to the solution.

    • Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.

    • Isolate the hydrazone by filtration and wash with a cold solvent.

  • Cyclization:

    • To a round-bottom flask, add the phenylhydrazone (1.0 eq.) and a suitable solvent (e.g., glacial acetic acid, toluene).[4]

    • Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) in the desired amount (catalytic or stoichiometric).[4]

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and monitor the progress by TLC.[4]

    • Upon completion, cool the reaction mixture to room temperature.[4]

  • Work-up:

    • If the product precipitates, it can be collected by filtration.[4]

    • Otherwise, carefully neutralize the acid and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

    • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

General Experimental Protocol for a Modified Madelung-Type Indole Synthesis

This protocol is based on a copper-catalyzed amidation/condensation reaction.[23]

  • Reaction Setup:

    • To a dried, re-sealable vial with a Teflon stir bar, add the amide (3.0 eq.), CuI (5 mol%), and K₃PO₄ (2.0 eq.).[23]

    • Seal the vial with a rubber septum, and evacuate and backfill with argon three times.[23]

    • Under an argon atmosphere, add toluene (0.5 mL), trans-1,2-diaminocyclohexane (20 mol%), and the aryl halide (1.0 eq.) via syringe.[23]

  • Reaction Execution:

    • Replace the rubber septum with a Teflon screw cap and place the vial in a preheated oil bath at 110 °C.[23]

    • Stir the reaction mixture for 24 hours.[23]

  • Work-up and Isolation:

    • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired indole product.

Visualizations

troubleshooting_workflow start Indole Cyclization Experiment check_yield Low or No Product Yield? start->check_yield check_purity Multiple Products Formed? check_yield->check_purity No optimize_catalyst Optimize Catalyst (Type and Loading) check_yield->optimize_catalyst Yes success Successful Synthesis check_purity->success No adjust_temp Adjust Temperature for Selectivity check_purity->adjust_temp Yes optimize_temp Optimize Temperature optimize_catalyst->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent check_reagents Check Reagent Purity optimize_solvent->check_reagents check_reagents->start Re-run Experiment screen_catalyst_selectivity Screen Catalysts/Ligands for Regioselectivity adjust_temp->screen_catalyst_selectivity purify_reagents Purify Starting Materials screen_catalyst_selectivity->purify_reagents purify_reagents->start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in indole cyclization reactions.

fischer_indole_pathway cluster_reactants Reactants phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone enamine Enamine Tautomer hydrazone->enamine Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization indole Indole Product cyclization->indole -NH3

Caption: Simplified reaction pathway of the Fischer indole synthesis.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 3-formyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-formyl-1H-indole-6-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. Through objective comparison with related indole derivatives and detailed experimental protocols, this document serves as a practical resource for the structural elucidation and characterization of this important compound.

¹H NMR Spectral Data Comparison

The chemical environment of the protons in this compound is significantly influenced by the electron-withdrawing effects of the formyl and cyano groups. To understand these effects, a comparison of its ¹H NMR data with that of related indole derivatives is presented below. The data highlights the impact of substituents on the chemical shifts (δ) of the indole ring protons.

CompoundSolventH-1 (NH) (δ, ppm)H-2 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-7 (δ, ppm)Aldehyde (CHO) (δ, ppm)Other Protons (δ, ppm)
This compound Methanol-d4-8.33 (s)8.31 (d)7.52 (m)7.89 (m)9.98 (s)-
Indole-3-carbaldehydeCDCl₃8.79 (s, br)8.40-8.27 (m)7.86 (d)7.39-7.29 (m)7.49-7.42 (m)10.08 (s)-
Indole-3-carbaldehydeDMSO-d₆12.14 (s, br)8.35 (s)8.15 (d)7.23 (t)7.50 (d)9.96 (s)-
5-Iodo-1H-indole-3-carbonitrileDMSO-d₆12.35 (s, br)8.25 (s)7.95 (d)-7.40 (d)-H-6: 7.55 (dd)

Analysis of Spectral Data:

The ¹H NMR spectrum of this compound in methanol-d4 shows distinct signals for the protons on the indole ring. The presence of the electron-withdrawing formyl group at the C-3 position and the cyano group at the C-6 position leads to a general downfield shift of the aromatic protons compared to unsubstituted indole.

  • Aldehyde Proton: The proton of the formyl group appears as a sharp singlet at a downfield chemical shift of 9.98 ppm, which is characteristic of aldehyde protons.

  • Indole Protons: The H-2 proton, adjacent to the formyl group, resonates at 8.33 ppm. The protons on the benzene ring (H-4, H-5, and H-7) appear in the aromatic region between 7.52 and 8.31 ppm. The exact multiplicity and coupling constants are crucial for unambiguous assignment and are solvent-dependent.

  • Comparison with Indole-3-carbaldehyde: In comparison to indole-3-carbaldehyde, the parent compound lacking the C-6 cyano group, the protons on the benzene ring of this compound are expected to be further deshielded. This is due to the additional electron-withdrawing nature of the nitrile substituent.

  • Solvent Effects: As observed with indole-3-carbaldehyde in CDCl₃ and DMSO-d₆, the chemical shifts, particularly of the N-H proton, are highly dependent on the solvent used. In protic or hydrogen-bond accepting solvents like DMSO-d₆, the N-H proton signal is typically observed at a much more downfield position and is often broadened. While the N-H proton for the title compound was not reported in the methanol-d4 spectrum, it is expected to be observable in aprotic solvents like CDCl₃ or DMSO-d₆.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality and reproducible ¹H NMR spectra, the following standardized protocol is recommended.

A. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the indole derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine analysis, the residual solvent peak can be used as a secondary reference (e.e., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

B. NMR Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum should be phased and baseline corrected.

  • Analysis: Integrate the signals to determine the relative ratios of the protons and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Alternative Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary information for the comprehensive characterization of this compound and its analogues.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for separating it from starting materials, byproducts, and other impurities. When coupled with a mass spectrometer (LC-MS), it can also provide valuable information about the molecular weight of the compound and its fragments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable indole derivatives, GC-MS can be used for separation and identification. The mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For this compound, characteristic absorption bands for the N-H stretch, the aldehyde C=O stretch, and the nitrile C≡N stretch would be expected.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a reaction and for preliminary purity assessment.[1] The use of specific staining reagents, such as vanillin or p-anisaldehyde, can aid in the visualization of indole compounds.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the ¹H NMR analysis process and the relationship between the key analytical techniques.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition & Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID transfer->acquire process Fourier Transform, Phasing & Baseline Correction acquire->process analyze Analyze Chemical Shifts, Multiplicities & Integrals process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for ¹H NMR Analysis.

Analytical_Techniques cluster_info Information Provided NMR ¹H NMR Spectroscopy Structure Detailed Structure NMR->Structure HPLC HPLC / LC-MS Purity Purity HPLC->Purity MolWeight Molecular Weight HPLC->MolWeight GCMS GC-MS GCMS->Purity GCMS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups

Caption: Complementary Analytical Techniques.

References

Navigating the Maze of Isomers: A Mass Spectrometry Comparison Guide for C10H6N2O

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. Molecules sharing the same chemical formula (C10H6N2O) but differing in their structural arrangement can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the mass spectrometry data for two common isomers of C10H6N2O: 6-hydroxyquinoline-2-carbonitrile and 8-hydroxyquinoline-2-carbonitrile. By leveraging predicted fragmentation patterns and outlining robust experimental protocols, this document serves as a practical resource for distinguishing between these closely related compounds.

Isomer Identification: A Persistent Challenge

The differentiation of isomers by mass spectrometry is a well-established analytical hurdle. While high-resolution mass spectrometry can provide identical accurate mass measurements for isomers, their distinction often relies on tandem mass spectrometry (MS/MS) techniques. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, unique structural fingerprints can be revealed.

Comparative Analysis of C10H6N2O Isomers

This guide focuses on two commercially available isomers of C10H6N2O:

  • Isomer 1: 6-hydroxyquinoline-2-carbonitrile

  • Isomer 2: 8-hydroxyquinoline-2-carbonitrile

Predicted Mass Spectrometry Data

The following tables summarize the predicted key mass-to-charge ratios (m/z) for the protonated molecules and their major fragments under collision-induced dissociation (CID).

Table 1: Predicted Mass Spectrometry Data for 6-hydroxyquinoline-2-carbonitrile

Ion m/z (Predicted) Proposed Structure/Loss
[M+H]⁺171.0553Protonated molecule
Fragment 1144.0447Loss of HCN (from cyano group)
Fragment 2143.0396Loss of CO (from phenol-like ring cleavage)
Fragment 3116.0491Loss of HCN and CO

Table 2: Predicted Mass Spectrometry Data for 8-hydroxyquinoline-2-carbonitrile

Ion m/z (Predicted) Proposed Structure/Loss
[M+H]⁺171.0553Protonated molecule
Fragment 1144.0447Loss of HCN (from cyano group)
Fragment 2153.0447Loss of H₂O (ortho effect)
Fragment 3126.0396Loss of H₂O and HCN

The key differentiating fragmentation is the predicted loss of a water molecule (H₂O) from the 8-hydroxy isomer due to the "ortho effect," where the proximity of the hydroxyl and cyano-substituted ring's nitrogen facilitates this neutral loss. This pathway is not expected to be as prominent for the 6-hydroxy isomer.

Experimental Protocols

To obtain definitive experimental data for the comparison of these isomers, the following detailed methodologies are recommended.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of 6-hydroxyquinoline-2-carbonitrile and 8-hydroxyquinoline-2-carbonitrile in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Create working solutions by diluting the stock solutions to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid for positive ion mode analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of the isomers, for example, starting at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 50 to 300 to identify the protonated molecular ion [M+H]⁺ at m/z 171.0553.

    • Tandem MS (MS/MS): Select the precursor ion at m/z 171.0553 for collision-induced dissociation (CID).

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Visualizing the Workflow and Fragmentation

To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Standard Isomer Standards Dilution Dilution to Working Solution Standard->Dilution LC_Separation Chromatographic Separation Dilution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Comparison Isomer Comparison Fragmentation_Analysis->Comparison

Caption: General experimental workflow for the comparative analysis of C10H6N2O isomers.

fragmentation_pathways cluster_isomer1 6-hydroxyquinoline-2-carbonitrile cluster_isomer2 8-hydroxyquinoline-2-carbonitrile M1 [C10H7N2O]+ m/z 171.0553 F1_1 [C9H6NO]+ m/z 144.0447 (-HCN) M1->F1_1 F1_2 [C9H7N2]+ m/z 143.0396 (-CO) M1->F1_2 M2 [C10H7N2O]+ m/z 171.0553 F2_1 [C9H6NO]+ m/z 144.0447 (-HCN) M2->F2_1 F2_2 [C10H5N2]+ m/z 153.0447 (-H2O) M2->F2_2

Caption: Predicted major fragmentation pathways for the two C10H6N2O isomers.

Conclusion

The differentiation of 6-hydroxyquinoline-2-carbonitrile and 8-hydroxyquinoline-2-carbonitrile can be effectively achieved through careful analysis of their tandem mass spectra. The predicted difference in fragmentation, particularly the facile loss of water from the 8-hydroxy isomer, provides a clear diagnostic marker. By following the detailed experimental protocol outlined in this guide, researchers can generate high-quality, reproducible data to confidently identify these and other similar isomeric compounds, thereby ensuring the accuracy and reliability of their scientific findings.

A Comparative Guide to the Spectroscopic Characterization of Indole-6-carbonitrile and 5-Cyanoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of indole-6-carbonitrile and its isomer, 5-cyanoindole. The position of the nitrile group on the indole ring significantly influences the molecule's electronic and vibrational properties, leading to distinct spectroscopic signatures. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to aid researchers in the identification, characterization, and application of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for indole-6-carbonitrile and 5-cyanoindole.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Indole-6-carbonitrile ¹HDMSO-d₆11.54 (s, 1H, NH), 8.11 (s, 1H, H7), 7.68 (d, J=8.2 Hz, 1H, H4), 7.55 (t, J=2.8 Hz, 1H, H2), 7.33 (dd, J=8.2, 1.3 Hz, 1H, H5), 6.55 (t, J=2.0 Hz, 1H, H3)
¹³CDMSO-d₆137.2, 130.1, 127.9, 125.4, 121.2, 120.8, 119.7, 112.6, 102.3
5-Cyanoindole ¹HDMSO-d₆11.6 (br s, 1H, NH), 8.1 (s, 1H, H4), 7.5 (d, 1H, H7), 7.4 (s, 1H, H2), 7.3 (d, 1H, H6), 6.5 (s, 1H, H3)[1]
¹³CDMSO-d₆138.2, 127.8, 126.1, 125.0, 123.2, 119.8, 114.2, 102.4, 101.9[1]

Table 2: FT-IR Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
Indole-6-carbonitrile ~3400 (br)N-H stretch
~2220 (s)C≡N stretch
~1600-1450 (m)Aromatic C=C stretches
5-Cyanoindole ~3400 (br)N-H stretch
~2215 (s)C≡N stretch[2]
~1600-1450 (m)Aromatic C=C stretches

Table 3: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
Indole-6-carbonitrile Water285, 323
5-Cyanoindole Water276[3]

Table 4: Mass Spectrometry Data

CompoundIonization Modem/z (Relative Intensity)
Indole-6-carbonitrile ESI+143.06 [M+H]⁺
5-Cyanoindole EI142 (100%), 115 (20%), 88 (15%)[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on established methods for the analysis of indole derivatives and aromatic nitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the indole carbonitrile derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 12-16 ppm, centered around 6-7 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, depending on concentration.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: ~240 ppm, centered around 120 ppm.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate signals in the ¹H NMR spectrum to determine relative proton ratios.

  • Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected before measuring the sample.

Data Analysis:

  • Identify the characteristic absorption bands for functional groups.

  • Pay close attention to the N-H stretching region (~3400 cm⁻¹), the C≡N stretching region (~2220 cm⁻¹), and the aromatic C=C stretching region (1600-1450 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the indole carbonitrile derivative in a suitable UV-grade solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5-1.0 AU.

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

  • Record a baseline spectrum with the solvent-filled cuvette.

  • Record the absorption spectrum of the sample solution.

Data Analysis:

  • Subtract the baseline spectrum from the sample spectrum.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10 µg/mL.

  • A small amount of formic acid (0.1%) can be added to the solution to promote protonation in positive ion mode.

Data Acquisition (ESI+):

  • Ionization Mode: Electrospray Positive.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • The instrument is typically tuned and calibrated using a standard solution before analysis.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • Analyze the fragmentation pattern to gain further structural information.

Visualizations

Experimental Workflow for Spectroscopic Characterization

G cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Characterization Sample Indole-6-carbonitrile Derivative Dissolution Dissolve in Deuterated Solvent Sample->Dissolution FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS Filtration Filter into NMR Tube Dissolution->Filtration NMR NMR Spectroscopy (¹H & ¹³C) Filtration->NMR Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure Properties Property Comparison UVVis->Properties MS->Structure

Caption: Workflow for the spectroscopic characterization of indole derivatives.

Logical Relationship of Spectroscopic Data

G cluster_nmr NMR cluster_vib Vibrational cluster_elec Electronic cluster_mass Mass Molecule Indole-6-carbonitrile H_NMR ¹H NMR (Chemical Shifts, Coupling Constants) Molecule->H_NMR reveals C_NMR ¹³C NMR (Chemical Shifts) Molecule->C_NMR reveals FTIR FT-IR (Functional Groups) Molecule->FTIR identifies UVVis UV-Vis (Conjugated System) Molecule->UVVis probes MS Mass Spec (Molecular Weight, Formula) Molecule->MS determines

Caption: Relationship between molecular structure and spectroscopic data.

References

Comparative Bioactivity Analysis: 3-Formyl-1H-indole-6-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-formyl-1H-indole-6-carbonitrile and its structural analogs. The information presented is based on available experimental data for closely related indole derivatives, offering insights into their potential as therapeutic agents. Due to a lack of direct experimental data for this compound, this guide focuses on the bioactivity of its key analogs with substitutions at the 5- and 6-positions of the indole ring.

Executive Summary

Anticancer Bioactivity

The anticancer potential of indole derivatives has been extensively studied. Research into analogs of this compound reveals that substitutions on the indole ring significantly influence their cytotoxic and antiproliferative effects.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of a key 6-substituted indole analog.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3g (6-(3-cyano-4-methyl)-1-(3,4,5-trimethoxyphenyl)-1H-indole)MCF-7 (Breast)2.94 ± 0.56[1]
MDA-MB-231 (Breast)1.61 ± 0.004[1]
A549 (Lung)6.30 ± 0.30[1]
HeLa (Cervical)6.10 ± 0.31[1]
A375 (Melanoma)0.57 ± 0.01[1]
B16-F10 (Melanoma)1.69 ± 0.41[1]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Bioactivity

Several indole derivatives have been investigated for their efficacy against a range of microbial pathogens. The presence of the indole scaffold is a key feature in many compounds exhibiting antibacterial and antifungal properties.

Quantitative Data on Antimicrobial Activity

While specific MIC (Minimum Inhibitory Concentration) values for this compound were not found, studies on other indole derivatives provide a basis for comparison. For instance, new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown significant antimicrobial activity.

Compound TypeMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivative (2c)B. subtilis3.125[2]
Indole-triazole derivative (3c)B. subtilis3.125[2]
Indole-thiadiazole derivative (2c)MRSA>3.125[2]
Indole-triazole derivative (3d)MRSA>3.125[2]

Note: MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the bioactivity of indole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indole derivatives) and a vehicle control (like DMSO) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Indole compounds are known to exert their anticancer effects by modulating various cellular signaling pathways. A key pathway implicated in the action of many indole derivatives is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole Indole Derivatives (e.g., this compound analogs) Indole->PI3K Inhibition Indole->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

Experimental Workflow

The general workflow for evaluating the bioactivity of novel indole compounds is a multi-step process that begins with synthesis and proceeds through in vitro and potentially in vivo testing.

Experimental_Workflow Synthesis Compound Synthesis (this compound & Analogs) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Bioactivity Screening Purification->InVitro Anticancer Anticancer Assays (MTT, etc.) InVitro->Anticancer Antimicrobial Antimicrobial Assays (MIC determination) InVitro->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot for pathway analysis) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for bioactivity assessment of indole derivatives.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Indole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Indole-3-carboxaldehyde (I3A), a seemingly simple heterocyclic aldehyde, has emerged as a powerhouse in medicinal chemistry. Its rigid bicyclic structure, coupled with the reactive aldehyde functionality, provides a privileged scaffold for the design and synthesis of a vast array of therapeutic agents. The ease of chemical modification at multiple positions on the indole ring and the aldehyde group allows for the fine-tuning of steric, electronic, and lipophilic properties, leading to a broad spectrum of biological activities. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of I3A derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular changes can translate into significant pharmacological outcomes. We will delve into the experimental data that underpins these relationships, offering a critical analysis of the performance of various I3A analogues as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.

The Architectural Blueprint: Key Modification Points of the Indole-3-Carboxaldehyde Scaffold

The therapeutic potential of indole-3-carboxaldehyde derivatives is unlocked through strategic chemical modifications. The SAR of this class of compounds is primarily dictated by substitutions at three key positions, each offering a unique opportunity to modulate biological activity.

  • The Indole Ring (Positions N1, C2, C4, C5, C6, and C7): The indole nucleus itself is a crucial pharmacophore. Substitutions on the nitrogen atom (N1) and the benzene ring portion (C4-C7) can significantly impact lipophilicity, electronic properties, and steric interactions with biological targets. Common modifications include alkylation, arylation, and halogenation.[1]

  • The Aldehyde Group (C3-CHO): The aldehyde at the C3 position is a versatile chemical handle for a wide range of transformations. Condensation reactions with various nucleophiles, such as amines and active methylene compounds, lead to the formation of diverse derivatives like Schiff bases, chalcones, and hydrazones. These modifications dramatically alter the shape, size, and electronic distribution of the molecule, leading to a wide array of biological responses.[1]

  • Molecular Hybridization: A powerful strategy in drug design is the conjugation of the I3A scaffold with other known bioactive pharmacophores. This approach can lead to synergistic effects or multi-target activity. Examples include hybridization with coumarins, triazoles, and other heterocyclic systems.[1]

SAR_Overview cluster_I3A Indole-3-Carboxaldehyde Core cluster_modifications Key Modification Sites cluster_activities Biological Activities I3A Indole-3-Carboxaldehyde IndoleRing Indole Ring (N1, C2, C4-C7) - Alkylation - Arylation - Halogenation I3A->IndoleRing Substitution Aldehyde Aldehyde Group (C3) - Schiff Bases - Chalcones - Hydrazones I3A->Aldehyde Condensation Hybridization Molecular Hybridization - Coumarins - Triazoles - Other Heterocycles I3A->Hybridization Conjugation Anticancer Anticancer IndoleRing->Anticancer Antimicrobial Antimicrobial IndoleRing->Antimicrobial Aldehyde->Anticancer Aldehyde->Antimicrobial Antioxidant Antioxidant Aldehyde->Antioxidant Hybridization->Anticancer AntiInflammatory Anti-inflammatory Hybridization->AntiInflammatory

Caption: Key modification sites on the indole-3-carboxaldehyde scaffold and their influence on biological activities.

Comparative Analysis of Biological Activities

The following sections provide a detailed comparison of the SAR of indole-3-carboxaldehyde derivatives across different therapeutic areas, supported by experimental data from the literature.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Indole-3-carboxaldehyde derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.

Structure-Activity Relationship Insights:

  • Substitution on the Indole Ring:

    • N1-alkylation: Substitution at the N1 position with small alkyl groups, such as methyl, has been shown to enhance anticancer activity.[2]

    • C5-Substitution: The introduction of substituents at the C5 position of the indole ring can modulate activity. For instance, a bromo substituent at C5 in certain chalcone derivatives has been found to be beneficial.[3]

  • Modification of the Aldehyde Group:

    • Chalcones: The formation of chalcones through Claisen-Schmidt condensation of I3A with various acetophenones is a common and effective strategy. The nature and position of substituents on the phenyl ring of the acetophenone moiety play a critical role in determining the anticancer potency.[4]

    • Sulfonohydrazides: Hybrid molecules incorporating a sulfonohydrazide linkage have shown promising activity. For example, a 4-chloro-substituted benzenesulfonohydrazide derivative demonstrated potent inhibition of breast cancer cell lines.[5]

    • Thiosemicarbazones: Condensation with thiosemicarbazides yields thiosemicarbazones with significant cytotoxic effects. Substituents on the terminal nitrogen of the thiosemicarbazone moiety can influence activity.[6][7]

Comparative Data on Anticancer Activity:

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Chalcone 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-18.1 ± 0.2 µg/mL[3]
3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-29.5 ± 0.8 µg/mL[3]
1-(2-hydroxyphenyl)-3-(1-methoxy-1H-indol-3-yl)prop-2-en-1-one (18c)Jurkat8.0 ± 1.4[4]
1-(2-hydroxyphenyl)-3-(1-methoxy-1H-indol-3-yl)prop-2-en-1-one (18c)HCT11618.2 ± 2.9[4]
Sulfonohydrazide 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-713.2[5]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-4688.2[5]
Thiosemicarbazone 2-phenylindole-3-carbaldehyde analog (A)Cell Growth0.035[6]
2-phenylindole-3-carbaldehyde analog (A)Tubulin Polymerization1.5[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the in vitro anticancer activity of indole-3-carboxaldehyde derivatives.

MTT_Assay cluster_workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with I3A derivatives at various concentrations incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate IC50 value measure->calculate end End calculate->end

Caption: Workflow for determining the cytotoxicity of I3A derivatives using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole-3-carboxaldehyde derivatives) and incubated for a period of 24 to 72 hours.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

Indole-3-carboxaldehyde derivatives have also been explored for their potential as antimicrobial agents against a range of bacteria and fungi. The lipophilicity and electronic properties of the derivatives are key determinants of their antimicrobial efficacy.

Structure-Activity Relationship Insights:

  • Modification of the Aldehyde Group:

    • Hydrazones/Hydrazides: The formation of hydrazones and hydrazides is a fruitful strategy for developing potent antimicrobial agents. The nature of the substituent on the hydrazide moiety significantly influences the activity. For instance, indole anisic acid hydrazides displayed better activity than indole nicotinic acid hydrazides.

    • Schiff Bases: Condensation of I3A with various primary amines to form Schiff bases is another effective approach. The antimicrobial activity of these Schiff bases is dependent on the nature of the amine used in the condensation.[8][9][10]

  • Substitution on the Indole Ring:

    • Halogenation: The introduction of a halogen atom, such as bromine at the C5 position, has been shown to enhance the antimicrobial activity of hydrazone derivatives.

Comparative Data on Antimicrobial Activity (MIC in µg/mL):

Derivative ClassCompoundS. aureusMRSAE. coliB. subtilisC. albicansReference
Hydrazone 1a6.256.2550256.25[11]
1b6.256.25506.256.25[11]
1j6.256.255012.53.125[11]
Semicarbazone 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1)100--100-[5]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2)150--150-[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

MIC_Determination cluster_workflow MIC Determination Workflow start Start prepare_dilutions Prepare serial dilutions of I3A derivatives in broth start->prepare_dilutions inoculate Inoculate with standardized microbial suspension prepare_dilutions->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine the lowest concentration with no visible growth (MIC) observe->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of I3A derivatives.

Methodology:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: After incubation, the plates are visually inspected for microbial growth (turbidity).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: Quenching Reactive Oxygen Species

Certain indole-3-carboxaldehyde derivatives have shown promising antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS).

Structure-Activity Relationship Insights:

  • N-Substitution: The nature of the substituent at the N1 position plays a crucial role. Coupling of aryl amines to the N1-acetyl group of I3A can significantly enhance antioxidant activity.

  • Substituents on the Aryl Amine: The presence of electron-donating groups, such as a methoxy group, on the aryl amine moiety can lead to superior antioxidant activity, as demonstrated by compound 5f in a DPPH assay.[12]

Comparative Data on Antioxidant Activity (IC50 in µM/mL):

CompoundDPPH Scavenging IC50 (µM/mL)LPO Inhibition IC50 (µM/mL)Reference
Indole-3-carboxaldehyde (3)121 ± 0.570 ± 0.7[12]
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (4)159 ± 0.475 ± 0.4[12]
5a18 ± 0.124 ± 0.3[12]
5e16 ± 0.821 ± 0.5[12]
5f8 ± 0.97 ± 0.1[12]
5g13 ± 0.216 ± 0.9[12]
BHA (Standard)11 ± 0.59 ± 0.1[12]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a widely used method for evaluating the in vitro antioxidant activity of chemical compounds.

Methodology:

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indole-3-carboxaldehyde and its derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.

Structure-Activity Relationship and Mechanistic Insights:

  • Indole-3-carboxaldehyde itself has been shown to alleviate inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[13]

  • The anti-inflammatory effects of I3A are, at least in part, mediated through the activation of the aryl hydrocarbon receptor (AhR).[13] Activation of AhR can lead to the inhibition of the NF-κB pathway and the NLRP3 inflammasome, both of which are central to the inflammatory response.[14]

  • Chalcone derivatives of I3A have also been investigated as cyclooxygenase (COX) inhibitors, which are key enzymes in the inflammatory pathway.[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a general method for assessing the anti-inflammatory potential of I3A derivatives in a cell-based model.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period.

  • Inflammatory Stimulus: Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a specific duration to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay). A reduction in the levels of these markers indicates anti-inflammatory activity.

Conclusion and Future Directions

The indole-3-carboxaldehyde scaffold has proven to be an exceptionally fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the indole ring and the aldehyde group can lead to potent and selective compounds with anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. The comparative data presented herein, while drawn from different studies and thus requiring cautious interpretation of absolute values, clearly illustrates the trends and principles that govern the biological activity of this versatile class of molecules.

Future research in this area should continue to explore novel modifications of the I3A scaffold, including the synthesis of more complex hybrid molecules and the investigation of less explored substitution patterns on the indole ring. Furthermore, a deeper understanding of the molecular mechanisms of action of these derivatives will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of new indole-3-carboxaldehyde derivatives, paving the way for the development of innovative treatments for a wide range of human diseases.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of indole derivatives is a cornerstone of medicinal chemistry and drug development, with this heterocyclic scaffold forming the core of numerous pharmaceuticals.[1] Ensuring the purity of these synthesized compounds is of paramount importance for the reliability of research data and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of the principal analytical techniques used to confirm the purity of synthesized indoles, supported by experimental data and detailed methodologies.

Core Analytical Techniques for Purity Assessment

A multi-faceted approach is often the most effective strategy for the comprehensive purity validation of synthesized indoles.[2] The primary methods employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different aspects of purity analysis.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the indole derivative, the nature of potential impurities, and the desired level of quantitative accuracy and structural information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[2]Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass analysis.Intrinsic property where the signal intensity is directly proportional to the number of nuclear spins, allowing for absolute quantification against a certified internal standard.[2]
Primary Application Quantification of the main component and known impurities.[2] Ideal for routine purity checks.Identification and quantification of volatile and thermally stable indole derivatives and impurities.[1]Absolute and relative quantification of the main component and impurities without the need for identical reference standards.[2]
Typical Limit of Detection (LOD) 0.015 - 0.2 µg/mL for indole derivatives.[2]Low nmol-range.[3]~0.5 mg/mL (analyte concentration).[2]
Advantages - High resolution and sensitivity.[4] - Versatile for a wide range of indole polarities.[1] - Robust and reproducible for quantitative analysis.[1]- High specificity from mass spectrometric detection. - Excellent for identifying unknown volatile impurities through spectral libraries (e.g., NIST).[1]- Primary analytical method for absolute purity determination.[2] - Does not require reference standards for each impurity.[5] - Provides structural information.
Limitations - Requires reference standards for impurity identification and quantification. - Not suitable for non-UV active compounds without alternative detectors.- Limited to thermally stable and volatile compounds.[6] - Derivatization may be required for non-volatile indoles.- Lower sensitivity compared to chromatographic methods.[7] - Potential for signal overlap in complex mixtures.[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific indole derivative being analyzed.

High-Performance Liquid Chromatography (HPLC) Protocol for Indole Purity

Objective: To quantify the purity of a synthesized indole sample and detect related impurities using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD).[2]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Sample Diluent: Methanol.[1]

  • Synthesized indole sample and reference standard.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized indole sample in the sample diluent to a final concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.[2] Prepare a reference standard solution in a similar manner.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 280 nm (or the λmax of the indole derivative).[2]

    • Injection Volume: 10 µL.[2]

    • Gradient Elution: A gradient elution is recommended for optimal separation. An example gradient is:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] The identity of the main peak is confirmed by comparing its retention time to that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Indole Analysis

Objective: To identify and semi-quantify volatile impurities in a synthesized indole sample.

Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium.[9]

  • Sample Solvent: Dichloromethane or other suitable volatile solvent.[9]

  • Synthesized indole sample.

Procedure:

  • Sample Preparation: Dissolve approximately 1-2 mg of the indole sample in 1 mL of the chosen solvent.[1]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.[1]

    • Injection Mode: Split (e.g., 50:1 ratio).[1]

    • Injection Volume: 1 µL.[1]

    • Oven Temperature Program: Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min at 280 °C.[1]

    • Carrier Gas Flow: 1.0 mL/min (constant flow).[1]

    • MS Transfer Line Temp: 280 °C.[1]

    • Ion Source Temp: 230 °C.[1]

    • Ionization Energy: 70 eV.[1]

    • Scan Range: 40 - 450 m/z.[1]

  • Data Analysis: Analyze the total ion chromatogram (TIC) to identify all separated peaks.[1] Obtain the mass spectrum for each peak and compare it with a reference library (e.g., NIST) for identification.[1] Estimate the relative purity by calculating the area percentage of the main peak relative to the total ion current.[1]

Quantitative ¹H-NMR (qNMR) Protocol for Absolute Purity Determination

Objective: To determine the absolute purity of a synthesized indole sample using an internal standard.

Instrumentation and Materials:

  • High-field NMR Spectrometer (e.g., 600 MHz).[1]

  • 5 mm NMR tubes.

  • NMR Solvent: DMSO-d₆.[1]

  • Internal Standard (IS): Certified standard of known purity (e.g., Maleic acid, Dimethyl sulfone) with signals that do not overlap with the analyte.[1]

  • Synthesized indole sample.

Procedure:

  • Sample Preparation: Accurately weigh about 3.0 mg of the indole sample into a tared vial.[1] Accurately weigh a precise amount of the internal standard (e.g., ~2.0 mg) into the same vial.[1] Dissolve the mixture in a known volume of NMR solvent.

  • NMR Acquisition Parameters:

    • Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing proton (analyte or IS), typically 30-60 seconds to ensure full relaxation.[1]

    • Number of Scans (ns): ≥ 64 to achieve a good signal-to-noise ratio (>150).[1]

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

Visualizing the Workflow

A logical workflow for confirming the purity of a synthesized indole is crucial for a systematic and comprehensive evaluation.

Purity_Analysis_Workflow cluster_preliminary Preliminary Purity Assessment cluster_chromatographic Chromatographic Purity cluster_structural Structural Confirmation & Absolute Purity synthesis Synthesized Indole tlc TLC Analysis synthesis->tlc Initial Check mp Melting Point synthesis->mp Physical Constant hplc HPLC-UV/DAD tlc->hplc mp->hplc gcms GC-MS (if applicable) hplc->gcms Volatile Impurities? nmr ¹H & ¹³C NMR hplc->nmr Identity Confirmation qnmr qNMR nmr->qnmr Absolute Purity final Purity Confirmed qnmr->final

Caption: Workflow for purity confirmation of synthesized indoles.

This workflow begins with preliminary checks like Thin-Layer Chromatography (TLC) and melting point determination to get an initial indication of purity.[10] This is followed by high-resolution chromatographic techniques like HPLC for quantitative assessment of the main component and impurities.[1] GC-MS can be employed for volatile indoles.[1] Finally, NMR spectroscopy is used for structural confirmation and, with the application of qNMR, for determining the absolute purity.[5]

Logical Relationships of Analytical Methods

The interplay between different analytical techniques provides a comprehensive picture of the sample's purity.

Method_Relationships HPLC HPLC GCMS GC-MS HPLC->GCMS Orthogonal Separation NMR NMR HPLC->NMR Complementary Information Purity Overall Purity Profile HPLC->Purity Quantitative Purity (Relative) GCMS->Purity Volatile Impurity Profile (ID & Relative Quantity) NMR->Purity Structural Identity & Absolute Purity (qNMR)

Caption: Interrelationship of primary analytical methods for purity assessment.

As illustrated, HPLC and GC-MS provide orthogonal separation mechanisms, offering complementary information on the impurity profile.[6][8] NMR serves as a definitive tool for structural confirmation and, through qNMR, provides an absolute measure of purity that can corroborate the findings from chromatographic methods.[5] The integration of these techniques ensures a robust and reliable assessment of the purity of synthesized indoles.

References

A Comparative Analysis of 3-formyl-1H-indole-6-carbonitrile and 3-formyl-1H-indole-5-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the positional isomers 3-formyl-1H-indole-6-carbonitrile and 3-formyl-1H-indole-5-carbonitrile reveals distinct physicochemical properties and biological potential, highlighting the critical impact of nitrile group placement on the indole scaffold. This guide provides a comprehensive overview of their synthesis, physicochemical characteristics, biological activities, and spectroscopic data to aid researchers in selecting the appropriate isomer for their specific applications in drug discovery and chemical biology.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the position of the electron-withdrawing nitrile group from the 6- to the 5-position on the indole ring results in notable differences in the physicochemical properties of these two isomers. A summary of their key properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-formyl-1H-indole-5-carbonitrile
CAS Number 83783-33-9[1]17380-18-6
Molecular Formula C₁₀H₆N₂O[1]C₁₀H₆N₂O
Molecular Weight 170.17 g/mol [1]170.17 g/mol
Melting Point Not explicitly available248-253 °C
Appearance Not explicitly availablePowder

Synthesis and Reactivity

The synthesis of both isomers typically involves the formylation of the corresponding indole-carbonitrile precursor.

Synthesis of this compound

A common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1H-indole-6-carbonitrile.

Indole6CN 1H-indole-6-carbonitrile Vilsmeier POCl₃, DMF Indole6CN->Vilsmeier FormylIndole6CN This compound Vilsmeier->FormylIndole6CN Formylation

Vilsmeier-Haack formylation of 1H-indole-6-carbonitrile.

Experimental Protocol: A detailed experimental protocol for the synthesis of this compound involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) under stirring, followed by the portion-wise addition of 1H-indole-6-carbonitrile. The reaction mixture is stirred at room temperature and then warmed to 40°C. After completion, the reaction is quenched with ice water, neutralized to an alkaline pH with aqueous sodium hydroxide, heated, and then cooled. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. Recrystallization from a water-ethanol mixture yields the final product[2].

Synthesis of 3-formyl-1H-indole-5-carbonitrile

Similarly, 3-formyl-1H-indole-5-carbonitrile can be synthesized via the Vilsmeier-Haack reaction starting from 1H-indole-5-carbonitrile.

Indole5CN 1H-indole-5-carbonitrile Vilsmeier POCl₃, DMF Indole5CN->Vilsmeier FormylIndole5CN 3-formyl-1H-indole-5-carbonitrile Vilsmeier->FormylIndole5CN Formylation

Vilsmeier-Haack formylation of 1H-indole-5-carbonitrile.

The reactivity of the formyl and nitrile groups in both isomers is a key consideration for their use as synthetic intermediates. The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various C-C bond-forming reactions such as aldol and Wittig reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The relative reactivity of these functional groups can be influenced by the electronic effects of their position on the indole ring.

Biological Activity and Potential Applications

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

3-formyl-1H-indole-5-carbonitrile has been identified as a versatile reactant for the synthesis of various biologically active compounds. It serves as a precursor for:

  • Tryptophan dioxygenase (TDO) inhibitors , which have potential as anticancer immunomodulators.

  • Antifungal agents , prepared through enantioselective methods.

  • BACE-1 inhibitors , which are of interest for the treatment of Alzheimer's disease.

  • Antibacterial agents , derived from indolyl alkenes synthesized via microwave-enhanced Knoevenagel condensation.

  • Antitumor agents , in the form of indolecarboxamide derivatives.

  • Selective serotonin reuptake inhibitors (SSRIs) .

In contrast, there is a significant lack of information regarding the biological activity of This compound . This knowledge gap presents an opportunity for researchers to explore the pharmacological potential of this isomer. Given the profound impact of substituent positioning on the biological activity of indole derivatives, it is plausible that the 6-cyano isomer may exhibit a unique bioactivity profile.

Spectroscopic Data for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial tools for the structural elucidation and differentiation of these isomers.

Table 2: Spectroscopic Data

Data TypeThis compound3-formyl-1H-indole-5-carbonitrile
¹H NMR (500 MHz, MeOH-d₄) δ (ppm) 9.98 (s, 1H), 8.33 (s, 1H), 8.31 (d, 1H), 7.89 (m, 1H), 7.52 (m, 1H)[2]Data not readily available in a comparable format.
¹³C NMR Data not readily available.Data not readily available.
Mass Spectrum (Predicted) [M+H]⁺: 171.05530[3][M+H]⁺: 171.05530[4]

The predicted mass spectra for both isomers show the same [M+H]⁺ ion, as expected for isomers. Therefore, fragmentation patterns would be crucial for their differentiation by mass spectrometry. The available ¹H NMR data for the 6-carbonitrile isomer provides a reference for its identification. The distinct chemical shifts and coupling patterns of the aromatic protons would be the primary means of distinguishing it from the 5-carbonitrile isomer via NMR spectroscopy.

Conclusion

References

A Comparative Guide to Indole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence has driven the development of a multitude of synthetic methods for its construction. This guide provides a comparative analysis of several classical and modern indole synthesis methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Quantitative Comparison of Indole Synthesis Methods

The following table summarizes the performance of various indole synthesis methods for the preparation of specific indole derivatives. The selected examples aim to provide a comparative snapshot of each method's efficiency under reported conditions.

MethodStarting Material(s)ProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, Acetophenone2-PhenylindoleZinc chloride (ZnCl₂)None1700.172-80[1]
Bischler-Möhlau Synthesis α-Bromoacetophenone, Aniline2-PhenylindoleAnilinium bromideNone (solid-state)MW (540W)0.0271[2]
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalateIndole-2-carboxylic acid1. KOC₂H₅ 2. Zn/CH₃COOH1. Ethanol 2. Acetic acidRefluxNot SpecifiedGood[3]
Madelung Indole Synthesis N-Benzoyl-o-toluidine2-PhenylindoleSodium ethoxideNone360-380Not SpecifiedGood[4]
Nenitzescu Indole Synthesis p-Benzoquinone, Ethyl β-aminocrotonateEthyl 5-hydroxy-2-methylindole-3-carboxylateNoneAcetoneRefluxNot Specified46[5]
Bartoli Indole Synthesis o-Nitrotoluene, Vinylmagnesium bromide7-MethylindoleNoneTHF-40 to 00.33up to 67[6]
Larock Indole Synthesis o-Iodoaniline, Diphenylacetylene2,3-DiphenylindolePd(OAc)₂, PPh₃, Na₂CO₃, LiClDMF1002498
Gassman Indole Synthesis Aniline, Ethylthioacetophenone3-Methylthio-2-phenylindolet-BuOCl, Et₃NNot Specified-78 to RTNot SpecifiedGood[7]
Hegedus Indole Synthesis o-Allylaniline2-MethylindolePd(OAc)₂THF652445-65[8]
Buchwald-Hartwig Amination Indole, 4-ChlorotolueneN-(p-tolyl)indolePd₂(dba)₃, P(t-Bu)₃, NaOt-BuToluene1003-2195

Experimental Protocols

Detailed methodologies for key indole synthesis experiments are provided below.

Fischer Indole Synthesis of 2-Phenylindole

This protocol describes the classical Fischer synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • Water

  • Norit (activated carbon)

Procedure:

  • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.[1]

  • The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization of the resulting phenylhydrazone is induced by agitation.[1]

  • The crude, moist phenylhydrazone is mixed with 160 g of anhydrous zinc chloride.

  • The mixture is heated in a metal bath at 170 °C for 6 minutes, during which vigorous evolution of ammonia occurs.[1]

  • The hot melt is poured into a beaker and allowed to cool.

  • The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.[1]

  • The crude 2-phenylindole is collected by filtration, and the solids are boiled with 600 mL of 95% ethanol.

  • The hot mixture is decolorized with Norit and filtered.

  • After cooling, the 2-phenylindole is collected by filtration and washed with cold ethanol. The final yield is typically between 72-80%.[1]

Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)

This modern adaptation of the Bischler-Möhlau synthesis utilizes microwave irradiation for a rapid, solvent-free synthesis of 2-phenylindole.[2]

Materials:

  • Aniline

  • Phenacyl bromide

  • Sodium bicarbonate

  • Anilinium bromide

  • Dimethylformamide (DMF)

Procedure: Step 1: Synthesis of N-Phenacylaniline

  • Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate.

  • The solid-state reaction is allowed to proceed for 3 hours at room temperature.[2]

Step 2: Cyclization to 2-Phenylindole

  • A mixture of the crude N-phenacylaniline and anilinium bromide is prepared.

  • A few drops of DMF are added to form a slurry.

  • The mixture is subjected to microwave irradiation at 540 W for 1 minute.[2]

  • The crude product is then purified, typically by column chromatography, to afford 2-phenylindole in approximately 71% yield.[2]

Larock Indole Synthesis of 2,3-Disubstituted Indoles

This protocol outlines a general procedure for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.

Materials:

  • o-Iodoaniline

  • Disubstituted alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel are added o-iodoaniline (1.0 mmol), the disubstituted alkyne (2.0-5.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), sodium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • The vessel is flushed with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous DMF is added, and the mixture is heated to 100 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the o-iodoaniline.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired 2,3-disubstituted indole.

Reaction Mechanisms and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the mechanisms of several key indole synthesis methods.

Fischer_Indole_Synthesis cluster_start Starting Materials start1 Phenylhydrazine hydrazone Phenylhydrazone start1->hydrazone start2 Ketone/Aldehyde start2->hydrazone enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Acid Catalyst diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH₃ aminal->elimination indole Indole elimination->indole Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Bischler_Mohlau_Synthesis cluster_start Starting Materials start1 α-Bromoacetophenone intermediate1 α-Anilinoacetophenone start1->intermediate1 start2 Aniline (excess) start2->intermediate1 intermediate2 Di-anilino Intermediate intermediate1->intermediate2 + Aniline cyclization Electrophilic Cyclization intermediate2->cyclization - Aniline intermediate3 Cyclized Intermediate cyclization->intermediate3 aromatization Aromatization & Tautomerization intermediate3->aromatization indole 2-Arylindole aromatization->indole

Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.

Larock_Indole_Synthesis catalyst Pd(0) oxidative_addition Oxidative Addition catalyst->oxidative_addition aniline o-Haloaniline aniline->oxidative_addition alkyne Disubstituted Alkyne alkyne_insertion Alkyne Insertion alkyne->alkyne_insertion pd_complex1 Aryl-Pd(II) Complex oxidative_addition->pd_complex1 pd_complex1->alkyne_insertion pd_complex2 Vinyl-Pd(II) Complex alkyne_insertion->pd_complex2 cyclization Intramolecular Amination pd_complex2->cyclization pd_complex3 Palladacycle cyclization->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration indole 2,3-Disubstituted Indole reductive_elimination->indole

Caption: Catalytic Cycle of the Larock Indole Synthesis.

References

Validating 3-formyl-1H-indole-6-carbonitrile in Chemotaxis Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the validation of 3-formyl-1H-indole-6-carbonitrile in chemotaxis assays is not available. This guide, therefore, provides a framework for the validation of this compound by comparing it to well-characterized antagonists of the chemokine receptor CXCR2, a key mediator of neutrophil chemotaxis. The experimental data and protocols presented herein are based on established methodologies for evaluating CXCR2 antagonists and serve as a benchmark for the potential assessment of this compound.

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, wound healing, and cancer metastasis. The C-X-C chemokine receptor 2 (CXCR2) and its primary ligand, CXCL8 (also known as Interleukin-8), are central players in the recruitment of neutrophils to sites of inflammation. Consequently, small molecule antagonists of CXCR2 are of significant interest as potential therapeutic agents for a range of inflammatory diseases and cancer. This guide outlines a comprehensive approach to validate the potential activity of this compound in chemotaxis assays, using a comparative analysis with known CXCR2 antagonists.

Comparative Performance of Reference CXCR2 Antagonists

To establish a baseline for evaluating this compound, the following tables summarize the in vitro potency of several well-characterized CXCR2 antagonists. These values are typically determined through a series of functional assays that measure the antagonist's ability to inhibit key events in the CXCR2 signaling cascade.

Table 1: Comparative IC50 Values of Selected CXCR2 Antagonists in Chemotaxis Assays

CompoundCell TypeChemoattractant (Concentration)Chemotaxis Assay TypeIC50 (nM)
Navarixin (SCH 527123)Human NeutrophilsCXCL8 (10 nM)Boyden Chamber2.6
ReparixinHuman NeutrophilsCXCL8 (10 nM)Boyden Chamber1
SB225002Human NeutrophilsCXCL8 (10 nM)Boyden Chamber22
AZD5069Human NeutrophilsCXCL8 (1 nM)Transwell8.8 (pIC50)

Table 2: Comparative IC50 Values in CXCR2 Functional Assays

CompoundAssay TypeCell Line/SystemLigandIC50 (nM)
Navarixin (SCH 527123)Radioligand BindingMouse CXCR2-0.20 (Kd)
SB265610Calcium MobilizationRat NeutrophilsCINC-13.7
AZD5069Radioligand BindingHuman CXCR2CXCL88.8 (pIC50)
DanirixinRadioligand BindingHuman CXCR2CXCL812.5

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of compound activity. The following are standard protocols for key assays used to validate CXCR2 antagonists.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of a test compound to inhibit the migration of neutrophils towards a chemoattractant.

Materials:

  • 96-well Boyden chamber with 5 µm pore size polycarbonate membrane

  • Human neutrophils isolated from healthy donors

  • RPMI 1640 medium supplemented with 0.1% BSA

  • CXCL8 (chemoattractant)

  • Test compound (this compound) and reference antagonists

  • Calcein-AM (for cell labeling) or a cell viability reagent (e.g., CellTiter-Glo®)

  • Fluorescence plate reader or luminometer

Procedure:

  • Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Resuspend neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Add assay medium containing various concentrations of the test compound or reference antagonists to the upper chamber of the Boyden chamber.

  • Add assay medium containing a predetermined optimal concentration of CXCL8 (e.g., 10 nM) to the lower chamber.

  • Add the neutrophil suspension to the upper chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane.

  • Quantify the migrated cells in the lower chamber. This can be done by:

    • Fluorescence: Pre-labeling cells with Calcein-AM and measuring the fluorescence in the lower chamber.

    • Luminescence: Lysing the migrated cells and measuring ATP levels using a reagent like CellTiter-Glo®.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Calcium Mobilization Assay

Objective: To measure the ability of a test compound to block the intracellular calcium flux induced by CXCR2 activation.

Materials:

  • HEK293 cells stably expressing human CXCR2

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • CXCL8

  • Test compound and reference antagonists

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Plate CXCR2-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of the test compound or reference antagonists to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and begin kinetic reading.

  • After establishing a baseline fluorescence, inject a solution of CXCL8 (at its EC80 concentration) into the wells.

  • Monitor the change in fluorescence intensity over time.

  • The peak fluorescence intensity corresponds to the intracellular calcium concentration.

  • Calculate the percentage of inhibition of the CXCL8-induced calcium response for each compound concentration and determine the IC50 value.

CXCR2 Radioligand Binding Assay

Objective: To determine the affinity of a test compound for the CXCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing human CXCR2

  • [¹²⁵I]-CXCL8 (radioligand)

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

  • Test compound and reference antagonists

  • GF/B filter plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-CXCL8 (typically at its Kd concentration), and varying concentrations of the test compound or a known unlabeled ligand for competition.

  • Add the CXCR2-expressing cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Rapidly filter the reaction mixture through the GF/B filter plate using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR2 ligand.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway in Chemotaxis CXCL8 CXCL8 CXCR2 CXCR2 (GPCR) CXCL8->CXCR2 Binds G_protein Gαi/βγ CXCR2->G_protein Activates PLC PLCβ G_protein->PLC Activates PI3K PI3Kγ G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Chemotaxis Cell Migration (Chemotaxis) Ca_release->Chemotaxis Contributes to PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates Rac_Cdc42 Rac/Cdc42 Akt->Rac_Cdc42 Activates Actin Actin Polymerization Rac_Cdc42->Actin Promotes Actin->Chemotaxis Drives Antagonist This compound (Hypothetical Antagonist) Antagonist->CXCR2 Blocks

Caption: Hypothetical mechanism of this compound as a CXCR2 antagonist.

Experimental Workflow

Chemotaxis_Assay_Workflow Workflow for Validating a Novel Chemotaxis Inhibitor start Start isolate_cells Isolate Human Neutrophils start->isolate_cells prepare_reagents Prepare Test Compound, Reference, and CXCL8 start->prepare_reagents add_cells Add Neutrophils to Top Chamber isolate_cells->add_cells setup_boyden Set up Boyden Chamber (Compound in top, CXCL8 in bottom) prepare_reagents->setup_boyden setup_boyden->add_cells incubate Incubate (37°C, 60-90 min) add_cells->incubate quantify Quantify Migrated Cells (Fluorescence/Luminescence) incubate->quantify analyze Data Analysis (Calculate % Inhibition, IC50) quantify->analyze compare Compare with Reference Antagonists analyze->compare end End compare->end

Caption: General workflow for a Boyden chamber chemotaxis assay.

Cross-Validation of Predicted vs. Experimental Binding Affinity: SARS-CoV-2 Spike Protein and hACE2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the fields of molecular biology and drug development, the accurate assessment of protein-protein interactions is paramount. The binding of the SARS-CoV-2 spike (S) protein to the human angiotensin-converting enzyme 2 (hACE2) receptor is the critical first step for viral entry into host cells.[1] Both experimental techniques and computational models are employed to quantify the strength of this interaction, typically represented by the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity.

This guide provides a comparative overview of two principal experimental methods, Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), alongside a common computational prediction approach. By cross-validating data from these methods, researchers can gain a more comprehensive and reliable understanding of molecular binding events.

Quantitative Data Comparison

The binding affinity of the SARS-CoV-2 S protein's receptor-binding domain (RBD) to the hACE2 receptor varies between measurement techniques and specific viral variants. The table below summarizes representative KD values from experimental and computational methods for the wild-type virus, offering a snapshot for comparison. It is important to note that while computational methods provide valuable estimates, experimental techniques are the gold standard for quantitative assessment.[2]

Method TypeSpecific TechniqueReported KD (nM)ThroughputLabel-FreeReal-Time
Experimental Surface Plasmon Resonance (SPR)~15-50Low-MediumYesYes
Experimental Bio-Layer Interferometry (BLI)~30-50[3]HighYesYes
Computational Neural Network ModelN/A (Predicts ΔΔG)Very HighYesNo

Note: KD values are approximations derived from multiple studies for comparison purposes. Computational models often predict the change in Gibbs free energy (ΔΔG) or classify mutations rather than providing a direct KD value.[4][5]

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following visualizations were created using the DOT language to illustrate the viral entry pathway and the cross-validation workflow.

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell Spike Spike Protein (S1/S2) ACE2 hACE2 Receptor Spike->ACE2 1. Binding Fusion Membrane Fusion & Viral RNA Release Spike->Fusion 2b. (Fast Pathway) Endosome Endosome ACE2->Endosome 3. Endocytosis (Slow Pathway) TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike 2. S Protein Cleavage Endosome->Fusion 4. pH-dependent Cleavage

Figure 1: SARS-CoV-2 cellular entry pathway.

Cross_Validation_Workflow cluster_pred Computational Prediction cluster_exp Experimental Validation cluster_analysis Data Analysis & Comparison Pred Predict Binding Affinity (e.g., Neural Network Model) Compare Compare K_D Values Pred->Compare Predicted ΔΔG SPR Surface Plasmon Resonance (SPR) SPR->Compare Experimental K_D BLI Bio-Layer Interferometry (BLI) BLI->Compare Experimental K_D Conclusion Conclusion Compare->Conclusion Validated Understanding of Binding Interaction

Figure 2: Workflow for cross-validating computational and experimental data.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results. Below are generalized methodologies for determining protein-protein binding affinity using SPR and BLI.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real time.[6][7]

Principle: One binding partner (the ligand) is immobilized on a gold-coated sensor chip. A solution containing the other partner (the analyte) flows over the surface. Binding between the ligand and analyte causes an increase in mass on the sensor surface, which alters the refractive index. This change is detected as a shift in the resonance angle of reflected light and is proportional to the amount of bound analyte.[6]

Generalized Protocol:

  • Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip.

    • Covalently attach the ligand (e.g., recombinant hACE2 protein) to the surface via amine coupling.[8]

    • Deactivate any remaining active sites on the surface using a blocking agent like ethanolamine to prevent non-specific binding.[9]

  • Binding Analysis:

    • Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the analyte (e.g., SARS-CoV-2 S-protein RBD) over the ligand-coated surface. The association is monitored in real time.

    • Switch back to the running buffer to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • The resulting sensorgram (a plot of response units vs. time) is analyzed.

    • Kinetic parameters, the association rate constant (kₐ) and the dissociation rate constant (kₔ), are calculated by fitting the data to a suitable binding model.

    • The equilibrium dissociation constant (KD) is determined from the ratio of the rate constants (KD = kₔ / kₐ).

Method 2: Bio-Layer Interferometry (BLI)

BLI is another optical, label-free technique used for studying molecular interactions in real time.[10] It measures the interference pattern of white light reflected from the surface of a biosensor tip.[11]

Principle: A ligand is immobilized on the surface of a fiber-optic biosensor. When the biosensor is dipped into a solution containing the analyte, binding occurs. This binding event increases the optical thickness at the sensor tip, causing a wavelength shift in the interference pattern, which is measured in real time.[11][12]

Generalized Protocol:

  • Sensor Hydration & Ligand Immobilization:

    • Hydrate the streptavidin-coated biosensors in the assay buffer for at least 10 minutes.[13]

    • Immobilize a biotinylated ligand (e.g., biotinylated hACE2) onto the biosensor surface.

  • Baseline & Association/Dissociation:

    • Establish a stable baseline by dipping the sensor into the assay buffer.

    • Move the sensor to wells containing various concentrations of the analyte (e.g., S-protein RBD) to measure the association phase.[10]

    • Transfer the sensor back to buffer-only wells to measure the dissociation phase.[13]

  • Data Analysis:

    • The resulting data, a plot of wavelength shift (nm) versus time, is used to determine the kinetic constants (kₐ and kₔ).

    • The binding affinity (KD) is calculated from the ratio of these constants. The data is typically fit to a 1:1 binding model for simple interactions.

Conclusion

Both SPR and BLI provide robust, real-time data on binding kinetics and affinity.[2] While SPR is often considered more sensitive for certain applications, BLI offers higher throughput and is less susceptible to refractive index changes in the bulk solution.[13] Computational methods, on the other hand, provide rapid, high-throughput screening of mutations and potential drug candidates, but their predictions require experimental validation.[1][4] By integrating computational predictions with rigorous experimental data from techniques like SPR and BLI, researchers can confidently characterize molecular interactions, accelerating the discovery and development of effective therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-formyl-1H-indole-6-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3-formyl-1H-indole-6-carbonitrile

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This compound, while valuable in the synthesis of potential anticancer immunomodulators and other therapeutic agents, presents several health hazards.[1] It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2][3] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, waste generated from the use of this chemical is considered hazardous and must be managed accordingly.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). The following table summarizes the key hazard classifications for structurally similar compounds, which should be considered applicable to this compound in the absence of a specific SDS.

Hazard ClassificationGHS Hazard StatementReference
Acute Toxicity, OralH302: Harmful if swallowed[2][3]
Acute Toxicity, DermalH312: Harmful in contact with skin[2][3]
Skin Corrosion/IrritationH315: Causes skin irritation[2][3][4]
Sensitization, SkinH317: May cause an allergic skin reaction[2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[2][3][4]
Acute Toxicity, InhalationH332: Harmful if inhaled[2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2][4]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to, a dust mask (type N95 or equivalent), eye shields or safety glasses, a face shield, and chemical-resistant gloves.[1] All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and ensure compliance with standard laboratory safety practices.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Solid waste (e.g., contaminated filter paper, weighing boats, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Rinse empty containers of the chemical with a suitable solvent (e.g., acetone, methanol). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Containerization:

    • Use a UN-approved, sealable, and chemically compatible container for solid waste. The container should be in good condition with no leaks or cracks.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Keep the container closed at all times except when adding waste.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide the EHS department or contractor with a completed hazardous waste manifest, accurately describing the contents of the container.

    • Never dispose of this compound down the drain or in the regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS and Institutional Guidelines B Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) A->B C Segregate Solid Waste B->C D Place in Labeled, Sealed Hazardous Waste Container C->D F Store in Designated Satellite Accumulation Area D->F E Collect Contaminated Rinsate as Liquid Hazardous Waste G Arrange for EHS or Licensed Contractor Pickup F->G H Complete Hazardous Waste Manifest G->H I Transfer Custody of Waste H->I

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of accidental exposure or spill, follow these procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Clean the mouth with water and seek immediate medical attention.[3]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3] For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these procedures, laboratory professionals can safely manage the disposal of this compound, protecting themselves and the environment. Always remember that local regulations may vary, and it is crucial to be familiar with and follow the specific guidelines provided by your institution.[5]

References

Personal protective equipment for handling 3-formyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-formyl-1H-indole-6-carbonitrile. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Assessment

While specific toxicity data for this compound is limited, indole derivatives should be handled with caution. Similar compounds are known to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1][2] Therefore, it is prudent to treat this chemical as potentially hazardous and minimize exposure through all routes, including inhalation, ingestion, and skin contact.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. PPE is the final line of defense and should be used in conjunction with engineering controls like fume hoods.[3][4]

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][5]Protects eyes and face from splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1] It is crucial to inspect gloves before use and practice proper removal techniques. For chemicals of unknown toxicity, double gloving may be appropriate.[1]Protects hands from direct contact with the chemical.
Skin and Body Protection A flame-resistant lab coat is required.[1] Wear long pants and closed-toe shoes to cover all exposed skin.[1]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.[1][5]Prevents inhalation of airborne powder.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]

  • Work Area: Designate a specific area for handling this compound. Cover the work surface with disposable bench covers to easily contain and clean up spills.[8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

2. Weighing the Compound:

  • To avoid creating airborne dust, do not pour the powder directly from the container.[8]

  • Use a spatula to transfer small amounts of the powder.[8]

  • Keep the container closed when not in use to prevent accidental spills.[8]

  • If high accuracy is required and the fume hood's airflow interferes with the balance, consider using a balance with an enclosure.[8]

3. Preparing Solutions:

  • When dissolving the powder, work over a disposable bench cover within the fume hood.[8]

  • Add the solvent to the powder slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the chemical name and any known hazards.[9]

4. Post-Handling:

  • Decontaminate all surfaces, including the exterior of vials and equipment, as dust may cling to them. Wet cleaning methods or a HEPA vacuum are recommended for cleaning up any powder.[8]

  • Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Solid Waste: Collect any unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, bench covers) in a clearly labeled, sealed container for hazardous solid waste.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Incompatible Waste: Do not mix incompatible waste streams in the same container.[6]

Experimental Workflow

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Prepare Fume Hood and Work Area prep_ppe->prep_fume_hood handling_weigh Weigh Solid Compound prep_fume_hood->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve post_decontaminate Decontaminate Work Area and Equipment handling_dissolve->post_decontaminate Experiment Complete post_wash Wash Hands Thoroughly post_decontaminate->post_wash disposal_solid Dispose of Solid Waste post_wash->disposal_solid disposal_liquid Dispose of Liquid Waste post_wash->disposal_liquid

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-formyl-1H-indole-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-formyl-1H-indole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.